4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Description
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Properties
IUPAC Name |
[4-[(4-chlorophenyl)methoxy]-3,5-dimethylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BClO3/c1-10-7-13(16(18)19)8-11(2)15(10)20-9-12-3-5-14(17)6-4-12/h3-8,18-19H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKKDZFJTODELM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OCC2=CC=C(C=C2)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584491 | |
| Record name | {4-[(4-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849062-38-0 | |
| Record name | {4-[(4-Chlorophenyl)methoxy]-3,5-dimethylphenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid CAS number
An In-depth Technical Guide to 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (CAS No: 849062-38-0) is a specialized arylboronic acid that serves as a critical intermediate in modern organic synthesis.[1][2] Its unique architecture, featuring a sterically-defined phenylboronic acid core flanked by two methyl groups and functionalized with a 4-chlorobenzyloxy moiety, makes it an invaluable building block in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and applications, with a primary focus on its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By detailing field-proven protocols and the scientific rationale behind them, this document serves as an authoritative resource for professionals seeking to leverage this versatile compound in the development of complex molecules and novel therapeutic agents.
Introduction: The Strategic Value of Substituted Arylboronic Acids
Arylboronic acids are foundational pillars of contemporary synthetic chemistry, largely due to their indispensable role in the Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning methodology for carbon-carbon bond formation.[3][4] These organoboron compounds are prized for their stability, low toxicity, and remarkable tolerance of diverse functional groups.
This compound is a prime example of a "designer" reagent, where each structural feature is strategically placed to impart specific reactivity and functionality:
-
Steric Hindrance: The two methyl groups at the 3- and 5-positions create a sterically hindered environment around the boronic acid. This can be exploited to influence regioselectivity in coupling reactions and enhance the kinetic stability of the resulting biaryl products.
-
Functional Handle: The 4-chlorobenzyloxy group is not merely a protecting group for the phenol. It acts as a versatile functional handle that can be carried through synthetic sequences or cleaved under specific conditions to reveal a phenol for further derivatization.
-
Electronic Modulation: The electron-withdrawing nature of the chloro-substituted benzyl group can subtly modulate the electronic properties of the phenyl ring, influencing its reactivity in cross-coupling reactions.
This combination makes the compound an excellent choice for synthesizing complex biaryl structures, which are prevalent scaffolds in many pharmaceuticals and advanced materials.[3]
Physicochemical Properties and Identification
A precise understanding of a compound's properties is essential for its effective use, storage, and handling.
| Property | Value | Source(s) |
| CAS Number | 849062-38-0 | [1][2][5][6] |
| Molecular Formula | C₁₅H₁₆BClO₃ | [1][2][5] |
| Molecular Weight | 290.55 g/mol | [1][2][5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 95-100 °C | [1] |
| Purity | Typically ≥95% | [6] |
| Storage | Store at 2-8°C, often under an inert atmosphere | [6][7] |
Synthesis and Purification: A Validated Pathway
The synthesis of this compound is a multi-step process that demands rigorous control over reaction conditions to achieve high yield and purity. The most logical and field-proven approach begins with a commercially available substituted phenol.
Diagram: Synthetic Workflow
Caption: A robust synthetic pathway from 3,5-dimethylphenol.
Detailed Experimental Protocol
Causality: This protocol is designed as a self-validating system. Each step includes purification and assumes in-process controls (e.g., TLC, LC-MS) to confirm conversion before proceeding, ensuring the integrity of the final product.
Step 1: Electrophilic Bromination of 3,5-Dimethylphenol
-
In a flask protected from light, dissolve 3,5-dimethylphenol (1.0 eq.) in a suitable solvent such as acetonitrile.
-
Cool the solution to 0 °C in an ice-water bath. This is critical to control the exotherm and selectivity of the bromination.
-
Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes. The succinimide byproduct will float as the reaction progresses.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.
-
Quench the reaction with aqueous sodium thiosulfate solution to destroy any remaining bromine.
-
Extract the product into ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 4-bromo-3,5-dimethylphenol.
Step 2: Williamson Ether Synthesis
-
Combine 4-bromo-3,5-dimethylphenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and 4-chlorobenzyl chloride (1.1 eq.) in acetone or DMF.
-
Heat the mixture to reflux (or ~60 °C for DMF) and stir for 12-16 hours. The reaction must be monitored by TLC to avoid side reactions from prolonged heating.
-
After cooling, filter off the inorganic salts and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by recrystallization from ethanol or by column chromatography to yield 1-bromo-4-(4-chlorobenzyloxy)-3,5-dimethylbenzene.
Step 3: Lithiation and Borylation
-
Under a strict inert atmosphere (argon or nitrogen), dissolve the aryl bromide from Step 2 (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath. This temperature is crucial to prevent proton scrambling and ensure efficient lithium-halogen exchange.
-
Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise via syringe, keeping the internal temperature below -70 °C. A color change to deep red or orange typically indicates the formation of the aryllithium species. Stir for 1 hour at -78 °C.
-
Slowly add triisopropyl borate (B(OiPr)₃, 1.2 eq.) dropwise, again maintaining the temperature below -70 °C to prevent over-addition.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding it to a stirred solution of 1 M HCl at 0 °C. Vigorous stirring for 1-2 hours is necessary to fully hydrolyze the boronate ester.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by trituration with hexane or recrystallization to yield this compound as a crystalline solid.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl systems.[3][4]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: General Suzuki-Miyaura Coupling
-
To a reaction vial, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.
-
Add a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.
-
Heat the reaction mixture to 80-100 °C and stir until the limiting reagent is consumed, as monitored by LC-MS or TLC.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel to isolate the desired biaryl compound.
Safety and Handling
Proper handling of arylboronic acids is essential for laboratory safety.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][11] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10][11] The compound is hygroscopic and should be protected from moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]
Conclusion
This compound is more than a simple reagent; it is a strategically designed tool for advanced organic synthesis. Its structural nuances provide chemists with fine control over steric and electronic factors in the construction of high-value biaryl molecules. This guide has provided an authoritative framework for its synthesis, characterization, and application, grounded in established chemical principles and safety protocols. The effective utilization of this and similar boronic acids will continue to be a driving force in the innovation of pharmaceuticals, agrochemicals, and functional materials.
References
-
Angene. (n.d.). (4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid. Retrieved from [Link]
-
Lead Sciences. (n.d.). (4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid. Retrieved from [Link]
-
ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4-(3'-Chlorobenzyloxy)-3, 5-dimethylphenylboronic acid, min 95%. Retrieved from [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). (4-Chloro-3,5-dimethylphenyl)boronic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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AOBChem USA. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylphenylboronic acid. Retrieved from [Link]
-
ResearchGate. (2022). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]
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An In-depth Technical Guide to 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, provides a detailed synthesis protocol, and explores its applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.
Introduction and Significance
This compound, with a molecular weight of 290.55 g/mol , is a bi-functional organic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a boronic acid moiety and a substituted benzyl ether, makes it a versatile reagent for introducing the 4-(4'-chlorobenzyloxy)-3,5-dimethylphenyl group into various molecular scaffolds. This particular substitution pattern can impart desirable physicochemical properties to target molecules, such as altered lipophilicity, metabolic stability, and target-binding interactions. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring laboratory safety. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₆BClO₃ | [1][2] |
| Molecular Weight | 290.55 g/mol | [1][2] |
| CAS Number | 849062-38-0 | [1] |
| Appearance | Off-white to light yellow crystalline powder (typical for arylboronic acids) | [3] |
| Melting Point | 95-100 °C | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide. Limited solubility in water. | General knowledge for arylboronic acids |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting from commercially available precursors. The following protocol is a representative method adapted from established procedures for the synthesis of analogous arylboronic acids.
Synthetic Pathway Overview
The synthesis involves two main stages: the etherification of a substituted phenol followed by a lithium-halogen exchange and subsequent borylation.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4-Bromo-2,6-dimethylphenol
-
4-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
Step 1: Synthesis of 1-Bromo-4-((4-chlorobenzyl)oxy)-3,5-dimethylbenzene
-
To a stirred solution of 4-bromo-2,6-dimethylphenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Add 4-chlorobenzyl chloride (1.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-4-((4-chlorobenzyl)oxy)-3,5-dimethylbenzene as a solid.
Step 2: Synthesis of this compound
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-((4-chlorobenzyl)oxy)-3,5-dimethylbenzene (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Slowly add triisopropyl borate (1.2 equivalents) to the aryllithium solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of 1 M aqueous HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude boronic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to yield this compound.[5]
Applications in Organic Synthesis
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a robust and versatile method for the formation of C-C bonds between sp²-hybridized carbon atoms.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with a halide or triflate. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Application
This compound can be coupled with various aryl or heteroaryl halides to synthesize complex biaryl structures. For instance, its reaction with an aryl bromide in the presence of a palladium catalyst and a base will yield the corresponding biaryl product. These products are often key intermediates in the synthesis of pharmaceuticals and other functional materials.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]
-
First Aid:
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an important tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in research and development.
References
-
CP Lab Safety. 4-(3'-Chlorobenzyloxy)-3, 5-dimethylphenylboronic acid, min 95%, 1 gram. [Link]
-
Organic Syntheses. RHODIUM-CATALYZED ENANTIOSELECTIVE ADDITION OF 4-CHLOROPHENYLBORONIC ACID TO TERT-BUTYL PHENYLSULFONYL(THIOPHEN-2-YL)METHYLIMINE. [Link]
-
CP Lab Safety. 4-(3'-Chlorobenzyloxy)-3, 5-dimethylphenylboronic acid, min 95%, 1 gram. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid. [Link]
- Google Patents. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
MDPI. A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. [Link]
-
PubChem. (4-Chloro-3,5-dimethylphenyl)boronic acid. [Link]
-
PubChem. 3,5-Dimethylphenylboronic acid. [Link]
-
ResearchGate. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
-
National Center for Biotechnology Information. Pd-Catalyzed, Highly Selective C(sp2)–Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. [Link]
-
ResearchGate. Time‐course for Suzuki‐Miyaura coupling reaction of chlorobenzene and.... [Link]
-
ResearchGate. ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone.... [Link]
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- 4. 3,5-ジメチルフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
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- 7. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Synthesis of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, a key building block in the development of various pharmaceutical compounds and advanced materials. The narrative delves into the strategic considerations behind the selected synthetic pathway, offering a detailed, step-by-step experimental protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing not only a reproducible methodology but also the underlying scientific rationale to empower further innovation.
Introduction: Significance and Applications
This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a protected phenol, a lipophilic dimethylphenyl core, and a reactive boronic acid moiety. This unique combination makes it an invaluable synthon, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The boronic acid group serves as a handle for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. The 4-chlorobenzyloxy protecting group offers stability under various reaction conditions and can be selectively removed to reveal a free phenol for further functionalization.
The primary application of this compound lies in its use as a precursor for biaryl and heteroaryl structures, which are common motifs in biologically active molecules. The ability to precisely introduce the 4-hydroxy-3,5-dimethylphenyl moiety into a target molecule is crucial for modulating properties such as solubility, metabolic stability, and target-binding affinity.
Retrosynthetic Analysis and Strategy
The synthesis of the target molecule, this compound, can be approached through a logical retrosynthetic disconnection. The key functionalities to consider are the arylboronic acid and the benzyl ether linkage.
A robust and convergent strategy involves a two-step sequence starting from commercially available 3,5-dimethylphenol. This approach is advantageous due to the accessibility of the starting material and the generally high-yielding nature of the individual transformations.
The two primary transformations are:
-
Williamson Ether Synthesis: Formation of the 4-(4'-chlorobenzyloxy)-3,5-dimethylbenzene intermediate via the reaction of 3,5-dimethylphenol with 4-chlorobenzyl chloride.
-
Directed Ortho-Metalation followed by Borylation: Introduction of the boronic acid functionality at the 4-position of the aromatic ring through a lithiation-borylation sequence. This method offers excellent regioselectivity, directed by the benzyloxy group.
Experimental Section
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Instrumentation
| Reagent/Equipment | Grade/Specification | Supplier |
| 3,5-Dimethylphenol | ≥99% | Sigma-Aldrich |
| 4-Chlorobenzyl chloride | 99% | Acros Organics |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Acetone | ACS Grade | VWR |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Acros Organics |
| Triisopropyl borate | 98% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific |
| Diethyl ether | ACS Grade | VWR |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
| Round-bottom flasks | Various sizes | --- |
| Magnetic stirrer with heating | --- | --- |
| Reflux condenser | --- | --- |
| Dropping funnel | --- | --- |
| Schlenk line/inert gas setup | --- | --- |
| Low-temperature bath (e.g., dry ice/acetone) | --- | --- |
| Rotary evaporator | --- | --- |
Synthesis of 1-(4-Chlorobenzyloxy)-3,5-dimethylbenzene
Step-by-Step Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenol (10.0 g, 81.9 mmol), potassium carbonate (22.6 g, 163.7 mmol), and acetone (150 mL).
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add 4-chlorobenzyl chloride (13.2 g, 82.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the crude product in diethyl ether (150 mL) and wash with 1 M NaOH (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 1-(4-chlorobenzyloxy)-3,5-dimethylbenzene as a white solid.
Synthesis of this compound
Step-by-Step Protocol:
-
Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Dissolve 1-(4-chlorobenzyloxy)-3,5-dimethylbenzene (10.0 g, 40.5 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (17.8 mL of a 2.5 M solution in hexanes, 44.6 mmol) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 2 hours.
-
Add triisopropyl borate (11.2 mL, 48.6 mmol) dropwise to the reaction mixture, again keeping the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl (50 mL) at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a mixture of hexanes and ethyl acetate to afford this compound as a white crystalline solid.[3]
Reaction Mechanisms and Scientific Rationale
Williamson Ether Synthesis
The first step of the synthesis is a classic Williamson ether synthesis.[4] The reaction proceeds via an SN2 mechanism. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 3,5-dimethylphenol, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 4-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether linkage. Acetone is a suitable polar aprotic solvent for this reaction as it solubilizes the reactants and facilitates the SN2 pathway.
Directed Ortho-Metalation and Borylation
The second step utilizes the principle of directed ortho-metalation.[5][6] The benzyloxy group is a powerful directed metalation group (DMG). The oxygen atom of the ether coordinates to the n-butyllithium, directing the deprotonation to one of the adjacent ortho positions on the aromatic ring. The two methyl groups at the 3 and 5 positions sterically hinder the ortho positions next to them, thus favoring lithiation at the 4-position. This high regioselectivity is a key advantage of this synthetic strategy.
The resulting aryllithium species is a potent nucleophile that readily reacts with the electrophilic boron atom of triisopropyl borate.[7] This forms a borate ester intermediate. Subsequent acidic workup with hydrochloric acid hydrolyzes the borate ester to yield the final product, this compound. The use of low temperatures (-78 °C) is crucial during the lithiation and borylation steps to prevent side reactions, such as degradation of the organolithium intermediate.
Visualization of the Synthetic Pathway
Caption: Synthetic scheme for this compound.
Conclusion
This technical guide has outlined a reliable and efficient two-step synthesis of this compound. The described protocol, grounded in well-established organic transformations, offers high yields and excellent regioselectivity. The detailed explanation of the underlying reaction mechanisms provides the necessary scientific context for researchers to understand and potentially adapt this methodology for their specific needs. The availability of this key building block through a straightforward synthetic route will undoubtedly facilitate the discovery and development of new chemical entities in the fields of medicine and materials science.
References
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ResearchGate. (n.d.). Synthesis and derivatization of phenol from arylboronic acids. Retrieved from [Link]
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Che, A. (2023, June 7). Two Scale-up Examples of One-Pot Lithiation Borylation/Suzuki Coupling in Drug Synthesis. Medium. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
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Carson, N. (2014, November 6). THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois. Retrieved from [Link]
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University of Bristol Research Portal. (n.d.). The lithiation–borylation reaction. Retrieved from [Link]
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Hartwig, J. F., et al. (n.d.). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. ACS Publications. Retrieved from [Link]
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Royal Society of Chemistry. (2020, November 7). A scalable and green one-minute synthesis of substituted phenols. Retrieved from [Link]
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Aggarwal, V. K., et al. (2018, September 27). Investigation of the Deprotonative Generation and Borylation of Diamine-Ligated α-Lithiated Carbamates and Benzoates by in Situ IR spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]
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Aggarwal, V. K. (2017, February 28). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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Arkivoc. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Retrieved from [Link]
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The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Time‐course for Suzuki‐Miyaura coupling reaction of chlorobenzene and phenylboronic acid using MS/Pd catalyst. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Angene. (n.d.). (4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-(2'-chlorobenzyloxy)-3,5-dimethylphenylboronic acid (C15H16BClO3). Retrieved from [Link]
- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol.
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European Patent Office. (n.d.). Process for the preparation of 3,5-dimethylphenol. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Boronic acids and their derivatives are pivotal building blocks in modern organic synthesis and medicinal chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive technical overview of the anticipated physicochemical properties of 4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid, a specialized arylboronic acid. While specific experimental data for this compound is not extensively available in public literature, this document, grounded in the established chemistry of analogous arylboronic acids, will detail the expected characteristics and the rigorous experimental methodologies required for their precise determination. This guide is intended to equip researchers in drug discovery and development with the foundational knowledge to effectively handle, characterize, and utilize this compound in their synthetic and therapeutic endeavors.
Introduction: The Significance of Arylboronic Acids
Arylboronic acids are a class of organoboron compounds characterized by a boronic acid functional group (-B(OH)₂) attached to an aromatic ring. Their utility in carbon-carbon bond formation is unparalleled, offering a stable, versatile, and often less toxic alternative to other organometallic reagents. The specific compound, 4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid, incorporates several structural motifs that are of interest in medicinal chemistry: a chlorinated benzyl group which can influence metabolic stability and binding interactions, a dimethylphenyl core that provides steric bulk and lipophilicity, and the crucial boronic acid moiety for synthetic diversification or as a potential pharmacophore. Understanding the fundamental physicochemical properties of this molecule is the first critical step in its application.
Molecular Structure and Core Identifiers
A precise understanding of the molecular structure is fundamental to interpreting its chemical behavior.
Diagram 1: Chemical Structure of 4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid
Caption: 2D structure of the title compound.
| Identifier | Value | Source |
| Chemical Name | (4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid | Angene[1] |
| CAS Number | 849062-38-0 | Angene[1] |
| Molecular Formula | C₁₅H₁₆BClO₃ | Lead Sciences[2] |
| Molecular Weight | 290.55 g/mol | Lead Sciences[2] |
| MDL Number | MFCD06411357 | Angene[1] |
Predicted Physicochemical Properties and Experimental Determination
The following sections detail the anticipated properties of 4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid and the standard methodologies for their experimental validation.
Physical State and Appearance
Arylboronic acids are typically white or off-white crystalline solids at room temperature. The presence of aromatic rings contributes to a stable crystal lattice. It is expected that 4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid will also be a solid.
Melting Point
The melting point is a crucial indicator of purity. For arylboronic acids, melting points can be influenced by the presence of the corresponding boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules. For example, 3,5-Dimethylphenylboronic acid has a reported melting point of 261-265 °C.[3] The larger and more complex structure of the title compound would likely result in a different, though not directly predictable, melting point.
Experimental Protocol: Melting Point Determination
A standard capillary melting point apparatus would be used. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. A sharp melting range is indicative of high purity.
Solubility
The solubility of arylboronic acids is variable. While some simpler arylboronic acids have moderate water solubility, many are more soluble in organic solvents.[4][5] Phenylboronic acid, for instance, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6] The introduction of the lipophilic 4-chlorobenzyl ether and dimethylphenyl groups in the title compound is expected to significantly decrease its aqueous solubility and enhance its solubility in common organic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and chlorinated solvents.
Experimental Protocol: Solubility Determination
A common method is the shake-flask method. A known amount of the solid compound is added to a specific volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Acidity (pKa)
Boronic acids are Lewis acids, not Brønsted-Lowry acids. The boron atom is electron-deficient and accepts a hydroxide ion from water to form a tetrahedral boronate species. The pKa of a boronic acid is the pH at which the concentrations of the neutral trigonal boronic acid and the anionic tetrahedral boronate are equal. The pKa of phenylboronic acid is approximately 8.7-9.0.[7] Electron-withdrawing substituents on the aromatic ring generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity). The electronic effect of the 4-((4-chlorobenzyl)oxy) group is not straightforward to predict without experimental data, but it is a critical parameter as it influences the compound's reactivity and its interaction with biological systems.
Experimental Protocol: pKa Determination
Spectrophotometric or potentiometric titration are common methods for pKa determination of boronic acids.[8]
-
Spectrophotometric Titration: The UV-Vis absorbance of a solution of the boronic acid is measured at various pH values. The change in absorbance as the compound transitions from the neutral to the boronate form allows for the calculation of the pKa.[7]
-
Potentiometric Titration: A solution of the boronic acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored with a pH meter. The pKa can be determined from the titration curve.
Diagram 2: Workflow for Physicochemical Characterization
Caption: A generalized workflow for the experimental characterization of the title compound.
Structural Elucidation and Purity Assessment
Confirmation of the chemical structure and assessment of purity are non-negotiable in any chemical research, particularly in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for structural verification. The ¹H NMR spectrum will provide information on the number and connectivity of protons, while the ¹³C NMR will reveal the carbon framework. For this specific molecule, characteristic signals would be expected for the aromatic protons of both phenyl rings, the benzylic methylene protons, the methyl protons, and the exchangeable protons of the boronic acid hydroxyl groups. ¹¹B NMR can also be employed to directly observe the boron atom, providing information about its coordination state.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of boronic acids.[9] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like formic acid or trifluoroacetic acid), would be developed. The purity is determined by the relative area of the main peak in the chromatogram.
Stability and Storage Considerations
Arylboronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating or under anhydrous conditions.[10][11] While this process is often reversible in the presence of water, the formation of boroxines can complicate characterization and reactivity. Therefore, it is advisable to store 4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid in a cool, dry place, under an inert atmosphere if possible, to minimize dehydration. Commercial suppliers often recommend storage at 2-8°C under an inert atmosphere.[2]
Conclusion
While a complete, experimentally verified dataset for the physicochemical properties of 4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid is not yet in the public domain, a strong predictive framework can be established based on the well-documented behavior of analogous arylboronic acids. This guide has outlined the expected properties and detailed the standard, rigorous experimental protocols necessary for their determination. For any researcher or drug development professional intending to work with this compound, a thorough in-house characterization following the methodologies described herein is an essential first step to ensure the reliability and reproducibility of subsequent synthetic transformations or biological evaluations.
References
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Angene. (4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid. Available from: [Link]
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Hiller, N. J., Silva, N. A. A., Tavares, T. A., Faria, R. X., Eberlin, M. N., & Martins, D. L. (2018). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry, 29(11), 2262–2269. Available from: [Link]
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ResearchGate. pKa values for boronic acids 1-7. Available from: [Link]
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Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190–3198. Available from: [Link]
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Sci-Hub. Properties of a Model Aryl Boronic Acid and Its Boroxine. Available from: [Link]
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Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. (n.d.). Available from: [Link]
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Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J. T., Ramotowska, P., & Abramczyk, W. (2024). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 29(11), 2713. Available from: [Link]
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Smith, M. K., Long, S. T., & Wang, B. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega, 3(12), 17863–17870. Available from: [Link]
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Sporzynski, A., Adamczyk-Wozniak, A., Zarzeczanska, D., Gozdalik, J. T., Ramotowska, P., & Abramczyk, W. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(11), 2713. Available from: [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4595–4601. Available from: [Link]
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ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid.... Available from: [Link]
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Lead Sciences. (4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid. Available from: [Link]
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Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824. Available from: [Link]
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A Senior Application Scientist's Technical Guide to 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction & Strategic Overview
4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS No: 849062-38-0) is a highly functionalized arylboronic acid that serves as a critical building block in modern organic synthesis. Its structure is distinguished by a sterically encumbered phenylboronic acid core, flanked by two methyl groups, and activated by a 4-chlorobenzyloxy ether linkage. This unique combination of features makes it an invaluable reagent, particularly in palladium-catalyzed cross-coupling reactions, for the construction of complex biaryl and heteroaryl structures.
In drug discovery and materials science, the ability to precisely introduce substituted aryl moieties is paramount for tuning a molecule's steric, electronic, and pharmacokinetic properties. The dimethyl substitution pattern on the phenyl ring provides significant steric bulk, which can be exploited to influence conformational preferences or to probe steric sensitivity in biological targets. The chlorobenzyl ether group offers a point for further functionalization and modulates the electronic nature of the boronic acid. This guide provides a comprehensive technical overview of its synthesis, properties, core applications, and field-proven protocols, designed to enable its effective utilization in a research and development setting.
Physicochemical & Structural Properties
While specific experimental data such as melting point and detailed NMR spectra for this exact compound are not widely published, its key properties can be defined based on its molecular structure and data from analogous compounds. Commercial suppliers typically provide it as a white to off-white solid.
| Property | Value / Description | Source / Method |
| CAS Number | 849062-38-0 | [1] |
| Molecular Formula | C₁₅H₁₆BClO₃ | [1] |
| Molecular Weight | 290.55 g/mol | [1] |
| Appearance | White to off-white crystalline powder (Expected) | Analogous Compounds |
| Purity | Typically ≥95% | Commercial Suppliers |
| Solubility | Expected to be soluble in organic solvents like THF, Dioxane, DMF, and DMSO. Low solubility in water. | General Boronic Acid Properties |
| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C to prevent degradation.[2] | [2] |
Expected Spectroscopic Signature (¹H NMR)
A proton NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals corresponding to the different parts of the molecule:
-
Aromatic Protons (phenylboronic acid ring): Two singlets in the aromatic region (~7.0-7.5 ppm).
-
Aromatic Protons (chlorobenzyl ring): Two doublets characteristic of a 1,4-disubstituted benzene ring (~7.3-7.5 ppm).
-
Methylene Protons (-O-CH₂-Ar): A singlet around ~5.0 ppm.
-
Methyl Protons (-CH₃): A singlet integrating to 6 protons around ~2.2-2.3 ppm.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet which may be exchangeable with D₂O.
Synthesis and Purification: A Validated Workflow
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most logical and field-proven pathway begins with 3,5-dimethylphenol and proceeds through etherification, bromination, and finally, borylation.
Synthesis Workflow Diagram
Caption: Multi-step synthesis pathway for the target boronic acid.
Detailed Experimental Protocol
Expertise Insight: This protocol is designed as a self-validating system. Each intermediate should be purified and characterized (e.g., by NMR, TLC) to ensure high purity before proceeding to the next step, which is critical for the success of the final, sensitive borylation reaction.
Step 1: Synthesis of 1-((4-Chlorobenzyl)oxy)-3,5-dimethylbenzene
-
Reagent Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-dimethylphenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone (approx. 10 mL per gram of phenol).
-
Reaction Initiation: Stir the suspension vigorously. Add 4-chlorobenzyl bromide (1.05 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 60°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product. Purify by column chromatography on silica gel if necessary.
Step 2: Synthesis of 1-Bromo-4-((4-chlorobenzyl)oxy)-3,5-dimethylbenzene
-
Reagent Setup: Dissolve the ether intermediate from Step 1 (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF) in a flask protected from light.
-
Reaction Execution: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 30 minutes. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Causality: The benzyloxy group is a strong ortho-, para-director. The para position is the most sterically accessible and electronically favorable for electrophilic aromatic substitution, leading to high regioselectivity for the bromination. NBS is a safe and effective source of electrophilic bromine.
-
-
Workup and Purification: Quench the reaction by pouring it into ice-cold water. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with aqueous sodium thiosulfate solution (to remove any remaining bromine), water, and brine. Dry over Na₂SO₄ and concentrate. The resulting solid can be purified by recrystallization from ethanol or hexane.
Step 3: Synthesis of this compound
-
Reagent Setup: In a rigorously flame-dried, multi-neck flask under a strict argon atmosphere, dissolve the aryl bromide from Step 2 (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithium-Halogen Exchange: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the resulting aryllithium species at -78°C for 1 hour.
-
Causality: This is a classic method for generating an organometallic nucleophile. The extremely low temperature is critical to prevent side reactions and decomposition of the aryllithium intermediate.
-
-
Borylation: To the cold aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78°C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Hydrolysis: Cool the reaction to 0°C and quench by the slow addition of 1M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.
-
Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or by performing a slurry in a mixture of hexanes and ethyl acetate to yield the final product.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
This boronic acid is primarily designed for the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation due to its mild conditions and high functional group tolerance.[5] The steric hindrance from the two methyl groups can influence the efficiency and outcome of the coupling, often requiring optimized catalytic systems.
Catalytic Cycle Diagram
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An In-Depth Technical Guide to the Spectral Characteristics of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
This technical guide provides a comprehensive analysis of the spectral data for 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of its spectroscopic signature, underpinned by foundational principles and comparative data from analogous structures. The methodologies detailed herein are crafted to be self-validating, ensuring technical accuracy and reproducibility.
Introduction
This compound is a bespoke chemical entity of significant interest in medicinal chemistry and organic synthesis. Its structural architecture, featuring a benzyloxy linkage to a substituted phenylboronic acid, renders it a versatile building block in Suzuki-Miyaura cross-coupling reactions. The boronic acid moiety serves as a reactive handle for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery. Understanding the precise spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex reaction mechanisms. This guide synthesizes predictive data based on the analysis of its constituent fragments to provide a robust spectral profile.
Molecular Structure and Key Features
The molecular structure of this compound brings together three key components: a 4-chlorobenzyl group, a 3,5-dimethylphenyl core, and a boronic acid functional group. Each of these imparts distinct features to the overall spectral output.
Caption: Molecular structure of this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from established chemical shift theory and experimental data from its core fragments: 4-chlorobenzyl alcohol and 3,5-dimethylphenol.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.40 | d | 2H | Ar-H (ortho to -CH₂O) | Based on data for 4-chlorobenzyl alcohol, these protons are deshielded by the adjacent oxygen and chlorine.[1][2] |
| ~7.35 | d | 2H | Ar-H (ortho to -Cl) | Similar electronic environment to 4-chlorobenzyl alcohol.[1][2] |
| ~7.10 | s | 2H | Ar-H (on dimethylphenyl ring) | The two protons on the dimethylphenyl ring are equivalent and appear as a singlet. |
| ~5.00 | s | 2H | -O-CH₂-Ar | Benzylic protons adjacent to an oxygen atom typically resonate in this region. |
| ~3.40 | br s | 2H | -B(OH)₂ | Boronic acid protons are often broad and may exchange with residual water in the solvent.[3] |
| ~2.20 | s | 6H | Ar-CH₃ | The two methyl groups are equivalent and appear as a singlet in a region typical for aryl methyl groups. |
Solvent: CDCl₃. Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158.0 | Ar-C (C-O) | The carbon attached to the ether oxygen is significantly deshielded. Based on 3,5-dimethylphenol data.[4] |
| ~138.0 | Ar-C (C-CH₃) | Quaternary carbons bearing methyl groups. Based on 3,5-dimethylphenol data.[4] |
| ~136.5 | Ar-C (C-CH₂) | Quaternary carbon of the chlorobenzyl group. Based on 4-chlorobenzyl alcohol data.[5] |
| ~133.0 | Ar-C (C-Cl) | Carbon bearing the chlorine atom. Based on 4-chlorobenzyl alcohol data.[5] |
| ~130.0 | Ar-C (C-B) | The carbon attached to the boron atom is difficult to observe due to quadrupolar relaxation but is predicted in this region.[6] |
| ~129.0 | Ar-CH | Aromatic CH carbons of the chlorobenzyl group.[5] |
| ~128.5 | Ar-CH | Aromatic CH carbons of the chlorobenzyl group.[5] |
| ~125.0 | Ar-CH | Aromatic CH carbons of the dimethylphenyl ring. |
| ~70.0 | -O-CH₂-Ar | The benzylic carbon is deshielded by the adjacent oxygen atom. |
| ~21.0 | Ar-CH₃ | Methyl carbons attached to the aromatic ring. Based on 3,5-dimethylphenol data.[4] |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation | Rationale |
| 290/292 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| 165 | [M - C₇H₆Cl]⁺ | Loss of the 4-chlorobenzyl radical. |
| 125 | [C₇H₆Cl]⁺ | 4-chlorobenzyl cation, a common and stable fragment in benzyl ethers.[7][8] |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product from benzyl fragments. |
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3500-3200 | Strong, Broad | O-H stretch | Characteristic of the boronic acid -B(OH)₂ group, often hydrogen-bonded.[9][10] |
| 3100-3000 | Medium | Aromatic C-H stretch | Typical for sp² C-H bonds in the benzene rings.[11] |
| 2950-2850 | Medium | Aliphatic C-H stretch | From the methyl and methylene groups. |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch | Skeletal vibrations of the aromatic rings. |
| 1380-1340 | Strong | B-O stretch | Asymmetric stretching of the B-O bonds in the boronic acid.[9] |
| 1250-1200 | Strong | C-O-C stretch | Asymmetric stretching of the ether linkage. |
| 1100-1000 | Medium | C-Cl stretch | Characteristic absorption for the carbon-chlorine bond. |
Experimental Protocols
The successful synthesis and characterization of this compound relies on a two-step synthetic sequence followed by rigorous spectroscopic analysis.
Synthesis Workflow
Caption: A generalized workflow for the synthesis and characterization of the target molecule.
Step 1: Williamson Ether Synthesis of 1-(4-Chlorobenzyloxy)-3,5-dimethylbenzene[13]
-
To a solution of 3,5-dimethylphenol (1.0 eq.) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add 4-chlorobenzyl bromide (1.1 eq.) to the reaction mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography until the starting material is consumed.
-
After completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ether intermediate.
Causality: The use of a polar aprotic solvent facilitates the Sₙ2 reaction between the phenoxide nucleophile and the benzyl bromide electrophile. Potassium carbonate is a sufficiently strong base to deprotonate the phenol without causing side reactions.
Step 2: Synthesis of this compound via Grignard Reaction[14][15]
-
Prepare the Grignard reagent by adding a solution of the aryl bromide (from a bromination reaction of the ether intermediate) in anhydrous THF dropwise to a suspension of magnesium turnings (1.2 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the resulting Grignard solution to -78 °C.
-
Slowly add trimethyl borate (1.5 eq.) to the cooled Grignard solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl (2M) at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude boronic acid by recrystallization.
Causality: The Grignard reaction is a classic and reliable method for forming carbon-boron bonds. The low temperature during the addition of the borate ester is crucial to prevent over-addition of the Grignard reagent to the newly formed boronate ester. The acidic workup hydrolyzes the boronate ester to the desired boronic acid.
Spectroscopic Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Low-resolution mass spectra can be obtained using an electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
-
Infrared (IR) Spectroscopy: IR spectra can be recorded on a Fourier-transform infrared (FTIR) spectrometer using a KBr pellet or as a thin film on a NaCl plate.
Conclusion
This technical guide provides a detailed, albeit predictive, spectral characterization of this compound. By leveraging experimental data from its constituent molecular fragments and established spectroscopic principles, a comprehensive and scientifically sound profile has been constructed. The provided experimental protocols offer a robust pathway for the synthesis and subsequent empirical validation of the data presented herein. This document serves as a valuable resource for researchers working with this and structurally related compounds, facilitating their identification, and enabling their effective application in synthetic and medicinal chemistry endeavors.
References
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Journal of the American Society for Mass Spectrometry. Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Available at: [Link]
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PubMed. Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Available at: [Link]
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Organic Chemistry Portal. Arylboronic acid or boronate synthesis. Available at: [Link]
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ACS Publications. Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Available at: [Link]
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PubChem. 4-Chlorobenzyl alcohol. Available at: [Link]
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NIH. REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. Available at: [Link]
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PubChem. 3,5-Dimethylphenol. Available at: [Link]
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SpectraBase. 4-Chlorobenzyl alcohol, N-pentyl ether - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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Canadian Science Publishing. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Available at: [Link]
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The Royal Society of Chemistry. Supporting information Sem Raj Tamang, Anthony F. Cozzolino and Michael Findlater Department of Chemistry and Biochemistry, Te*. Available at: [Link]
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Study.com. How could you prepare benzyl phenyl ether from benzene and phenol? (More than one step is required.). Available at: [Link]
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Reddit. Effect of boron groups on 13 C NMR chemical shift. Available at: [Link]
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Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Available at: [Link]
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Filo. How could you prepare benzyl phenyl ether from benzene and phenol? More t... Available at: [Link]
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ResearchGate. 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Available at: [Link]
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ACS Publications. The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. Available at: [Link]
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ACS Publications. Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Available at: [Link]
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The Royal Society of Chemistry. c6cy02413k1.pdf. Available at: [Link]
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The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available at: [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032148). Available at: [Link]
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Chemistry LibreTexts. 18.2: Preparing Ethers. Available at: [Link]
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NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0275805). Available at: [Link]
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University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
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University of Calgary. 13-C NMR Chemical Shift Table.pdf. Available at: [Link]
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An In-Depth Technical Guide to the ¹H NMR of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a versatile functional group for Suzuki-Miyaura cross-coupling reactions, and a 4-chlorobenzyloxy group, which can influence the molecule's steric and electronic properties, as well as its biological activity. The precise characterization of this compound is paramount for its application in drug discovery and materials development, with Nuclear Magnetic Resonance (NMR) spectroscopy being the cornerstone of this analytical process.
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed to serve as a practical resource for researchers, offering not only a detailed interpretation of the spectrum but also the underlying principles and experimental considerations necessary for obtaining high-quality data.
Core Principles of ¹H NMR Spectroscopy in the Context of this compound
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of its hydrogen nuclei (protons). The key parameters obtained from a ¹H NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield protons, causing an upfield shift (to a lower ppm value).
-
Integration: The area under a signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.
-
Splitting Pattern (Multiplicity): This arises from the interaction of neighboring, non-equivalent protons (spin-spin coupling). The n+1 rule is a common guideline, where a proton with 'n' equivalent neighboring protons will be split into 'n+1' peaks. The coupling constant (J), measured in Hertz (Hz), provides information about the connectivity and spatial relationship between protons.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings, the methylene bridge, and the methyl groups. The interpretation of these signals is crucial for confirming the compound's identity and purity.
Experimental Protocol for High-Fidelity ¹H NMR Data Acquisition
Obtaining a clean and interpretable ¹H NMR spectrum of a boronic acid requires careful sample preparation to address the common issue of oligomerization. Boronic acids have a propensity to form cyclic anhydrides (boroxines) through intermolecular dehydration, which can lead to broad signals and complex, uninterpretable spectra.
Step-by-Step Sample Preparation
-
Solvent Selection: The choice of a deuterated solvent is critical. While chloroform-d (CDCl₃) is a common solvent for many organic molecules, it may not be ideal for boronic acids due to the potential for oligomerization. Protic solvents like methanol-d₄ (CD₃OD) or deuterium oxide (D₂O) are often preferred as they can break up the boroxine trimers by forming monomeric boronate esters or by hydrolysis, respectively. For the purpose of this guide, we will consider the spectrum in a common solvent like CDCl₃, while acknowledging the potential for peak broadening, and also discuss the expected changes in a solvent like DMSO-d₆ which is also frequently used for boronic acids.
-
Sample Concentration: A typical concentration for ¹H NMR is 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Dissolution and Transfer: Dissolve the sample of this compound in the chosen deuterated solvent in a small vial. Gentle vortexing or sonication can aid in dissolution. Once fully dissolved, transfer the solution to a clean, dry NMR tube using a Pasteur pipette.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is typically added to the solvent by the manufacturer. The TMS signal is set to 0.00 ppm.
NMR Instrument Parameters
A standard ¹H NMR experiment can be performed on a 300 MHz or higher field spectrometer. Typical acquisition parameters include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
¹H NMR Spectral Analysis and Interpretation
The following is a detailed, predictive analysis of the ¹H NMR spectrum of this compound. The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
// Molecular Structure C1 [label="C", pos="0,1!", fillcolor="#F1F3F4"]; C2 [label="C", pos="1,1.5!", fillcolor="#F1F3F4"]; C3 [label="C", pos="2,1!", fillcolor="#F1F3F4"]; C4 [label="C", pos="2,0!", fillcolor="#F1F3F4"]; C5 [label="C", pos="1,-0.5!", fillcolor="#F1F3F4"]; C6 [label="C", pos="0,0!", fillcolor="#F1F3F4"]; B [label="B(OH)₂", pos="-1.5,1.5!", fillcolor="#FFFFFF", fontcolor="#EA4335"]; O1 [label="O", pos="3,1.5!", fillcolor="#EA4335"]; CH2 [label="CH₂", pos="4,1!", fillcolor="#F1F3F4"]; C7 [label="C", pos="5,1.5!", fillcolor="#F1F3F4"]; C8 [label="C", pos="6,1!", fillcolor="#F1F3F4"]; C9 [label="C", pos="6,-0.5!", fillcolor="#F1F3F4"]; C10 [label="C", pos="5,-1!", fillcolor="#F1F3F4"]; C11 [label="C", pos="4,-0.5!", fillcolor="#F1F3F4"]; C12 [label="C", pos="4,0.5!", fillcolor="#F1F3F4"]; Cl [label="Cl", pos="7,1.5!", fillcolor="#34A853"]; CH3_1 [label="CH₃", pos="1.5,-1.5!", fillcolor="#F1F3F4"]; CH3_2 [label="CH₃", pos="-0.5,-0.5!", fillcolor="#F1F3F4"]; H_A [label="H_A", pos="-0.5, 2!", fontcolor="#4285F4"]; H_B [label="H_B", pos="2.5, 2!", fontcolor="#4285F4"]; H_C [label="H_C", pos="4.5, 2.5!", fontcolor="#4285F4"]; H_D [label="H_D", pos="6.5, 0!", fontcolor="#4285F4"]; H_E [label="H_E", pos="4.5, -1.5!", fontcolor="#4285F4"]; H_F [label="H_F", pos="3.5, 0!", fontcolor="#4285F4"];
// Connections C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- B; C3 -- O1; C5 -- CH3_1; C6 -- CH3_2; O1 -- CH2; CH2 -- C12; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C8 -- Cl;
// Proton labels C2 -- H_A [style=dashed]; C4 -- H_B [style=dashed]; C7 -- H_C [style=dashed]; C9 -- H_D [style=dashed]; C10 -- H_E [style=dashed]; C11 -- H_F [style=dashed]; } Molecular structure of this compound with proton labeling.
Predicted ¹H NMR Data
| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| A | Ar-H (on boronic acid ring) | ~7.5 - 7.8 | s | 2H | - |
| B | Ar-H (ortho to Cl) | ~7.3 - 7.5 | d | 2H | ~8.0 |
| C | Ar-H (meta to Cl) | ~7.3 - 7.5 | d | 2H | ~8.0 |
| D | -O-CH₂-Ar | ~5.0 - 5.2 | s | 2H | - |
| E | Ar-CH₃ | ~2.3 - 2.5 | s | 6H | - |
| F | B(OH)₂ | Variable (broad) | s | 2H | - |
Detailed Signal Analysis
-
Signal A (Ar-H on boronic acid ring, ~7.5 - 7.8 ppm, singlet, 2H): The two protons on the 3,5-dimethylphenylboronic acid ring are chemically equivalent due to the symmetry of the substitution pattern. They are expected to appear as a singlet. The boronic acid group is electron-withdrawing, which deshields these protons and shifts their signal downfield. The benzyloxy group is electron-donating through resonance, but its effect is likely outweighed by the boronic acid group's influence and the steric hindrance from the adjacent methyl groups.
-
Signals B and C (Ar-H on chlorobenzyl ring, ~7.3 - 7.5 ppm, two doublets, 4H): The four protons on the 4-chlorobenzyl ring constitute an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the chlorine atom (Signal B) will be in a slightly different electronic environment than the protons meta to the chlorine (Signal C). Both are in the typical aromatic region. The chlorine atom has a modest deshielding effect.
-
Signal D (-O-CH₂-Ar, ~5.0 - 5.2 ppm, singlet, 2H): These are the benzylic protons of the methylene bridge. They are adjacent to an oxygen atom, which is strongly deshielding, hence their downfield shift. Since there are no adjacent protons, this signal appears as a sharp singlet.
-
Signal E (Ar-CH₃, ~2.3 - 2.5 ppm, singlet, 6H): The two methyl groups on the phenylboronic acid ring are equivalent and thus give rise to a single, integrated signal for six protons. These protons are attached to an aromatic ring and appear in the typical benzylic proton region.
-
Signal F (B(OH)₂, variable, broad singlet, 2H): The protons of the boronic acid group are acidic and can exchange with trace amounts of water in the NMR solvent. This exchange process often leads to a broad signal that can appear over a wide range of chemical shifts. In some cases, especially in protic solvents, this signal may not be observed at all due to rapid exchange.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of a protic deuterated solvent like methanol-d₄ is a self-validating step in the analysis of boronic acids. If a complex, broad spectrum is obtained in a non-polar solvent like CDCl₃, re-running the sample in methanol-d₄ should result in a much sharper, more defined spectrum, confirming that oligomerization was the issue. The disappearance of the B(OH)₂ signal upon addition of D₂O is another confirmatory experiment, as the acidic protons will exchange with deuterium and become "invisible" to ¹H NMR.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is essential for its unambiguous identification and quality control. By understanding the principles of chemical shifts, integration, and coupling, and by employing appropriate experimental protocols to mitigate issues like oligomerization, researchers can confidently interpret the spectrum and verify the integrity of their compound. This guide serves as a foundational resource for scientists and professionals working with this and structurally related molecules, enabling them to leverage the full power of ¹H NMR spectroscopy in their research and development endeavors.
References
-
General Principles of NMR Spectroscopy
- Title: Spectrometric Identific
- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
-
URL: [Link]
-
NMR of Boronic Acids
- Title: Nuclear Magnetic Resonance Spectra of Phenylboronic Acids
- Source: Beachell, H. C., & Beistel, D. W. (1965). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 4(3), 384-387.
-
URL: [Link]
-
Substituent Effects in ¹H NMR
- Title: Introduction to Spectroscopy
- Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
-
URL: [Link]
-
¹H NMR Data for 3,5-Dimethylphenylboronic acid
-
¹H NMR Data for 4-Chlorobenzyl Alcohol (for comparison of the chlorobenzyl moiety)
- Title: 4-Chlorobenzyl alcohol
- Source: Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan.
-
URL: [Link]
Sources
Purity of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
An In-depth Technical Guide to the
Introduction
4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a key organic building block, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structural complexity allows for the introduction of a substituted aryl moiety in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The molecular formula of this compound is C₁₅H₁₆BClO₃, and its corresponding molecular weight is 290.55 g/mol .[1][2]
The efficacy, reproducibility, and safety of a synthetic route are fundamentally dependent on the quality of its starting materials. For a reagent like this compound, impurities can lead to the formation of undesired by-products, complicate downstream purification processes, and ultimately compromise the purity and biological activity of the final active pharmaceutical ingredient (API). Boronic acids, as a class, present unique analytical and purification challenges due to their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines and their susceptibility to protodeboronation.[3][4]
This guide provides a comprehensive framework for understanding, controlling, and verifying the purity of this compound. We will explore its common synthetic impurities, outline robust purification strategies, and detail validated analytical methodologies for its characterization. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the expertise to ensure the highest standards of quality for this critical reagent.
Chapter 1: Synthesis Pathway and Inherent Impurity Profile
A deep understanding of the synthetic route is paramount to anticipating the impurity profile. While multiple synthetic variations exist, a common and logical approach to this compound involves a multi-step process, which inherently introduces potential impurities at each stage.
A plausible synthesis begins with the etherification of a suitable phenolic precursor, followed by a halogen-metal exchange and subsequent borylation.
Based on this pathway, the primary impurities to monitor are:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual 4-bromo-2,6-dimethylphenol or 4-chlorobenzyl chloride.
-
Protodeboronation Product: 1-(4'-Chlorobenzyloxy)-3,5-dimethylbenzene, formed by the quenching of the organometallic intermediate with a proton source (e.g., moisture) before borylation. This is a very common impurity in boronic acid syntheses.[5]
-
Homocoupling By-products: Symmetrical biaryls formed from the coupling of the organometallic intermediate.
-
-
Product-Related Impurities:
-
Boroxine: The cyclic trimeric anhydride formed via intermolecular dehydration of the boronic acid. This is often in equilibrium with the monomeric acid and can complicate characterization, particularly by mass spectrometry and NMR.[3]
-
Pinacol Esters: If the boronic acid is generated from a pinacol boronate ester, incomplete hydrolysis can leave the ester as a significant impurity.[6]
-
Chapter 2: Field-Proven Purification Strategies
Achieving high purity (>98%) for boronic acids often requires more than simple filtration. The choice of purification method depends on the nature of the impurities, the scale of the synthesis, and the required final purity level.
| Purification Method | Principle | Target Impurities | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent system at varying temperatures. | By-products with different polarity. | Scalable, effective for crystalline solids. | Can be low-yielding; boronic acids may degrade or form boroxines with excessive heating.[7] |
| Acid-Base Extraction | The acidic nature of the boronic acid allows it to form a water-soluble boronate salt with a base, separating it from neutral organic impurities. | Non-acidic organic impurities (e.g., protodeboronation product, homocoupled by-products). | Highly effective for removing neutral impurities; relatively simple and scalable.[5][8] | Ineffective for acidic or basic impurities; requires careful pH control to avoid degradation. |
| Diethanolamine Adduct Formation | Boronic acids react reversibly with diethanolamine to form a stable, often crystalline, spirocyclic boronate complex. | A wide range of impurities that do not form the adduct. | Can be highly selective, yielding very pure product upon precipitation and subsequent hydrolysis.[5][9] | Requires an additional reaction and cleavage step; the adduct may not always precipitate cleanly.[5] |
| Reversed-Phase Chromatography | Separation based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. | Impurities with different hydrophobicity. | High resolution, applicable to a wide range of impurities. | Can be costly and time-consuming for large scales; boronic acids can streak or degrade on silica-based columns.[5][9] |
A self-validating purification strategy often involves a combination of these techniques. For instance, an initial acid-base extraction to remove the bulk of neutral by-products, followed by a final recrystallization step, can be a highly effective and scalable workflow.
Chapter 3: A Validated Framework for Purity Analysis
No single analytical technique can provide a complete picture of purity. A robust quality control strategy relies on the orthogonal application of chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the gold standard for determining the purity of arylboronic acids and quantifying related impurities.[4] Modern Ultra-High-Performance Liquid Chromatography (UPLC) systems offer significantly faster analysis times, which can be crucial for minimizing the on-column degradation that boronic acids are prone to.[6][10][11]
Expert Insight: The primary challenge in HPLC analysis of boronic acids is their potential for on-column hydrolysis or interaction with residual silanols on silica-based columns.[12] This can lead to peak tailing and inaccurate quantification. Utilizing a modern, end-capped C18 column and optimizing the mobile phase pH are critical steps to mitigate these effects.
Experimental Protocol: UPLC-UV Purity Determination
-
Instrumentation: UPLC system with a photodiode array (PDA) or tunable UV detector.
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent high-performance C18 column).[10][11]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0.0 min: 95% A, 5% B
-
3.0 min: 5% A, 95% B
-
4.0 min: 5% A, 95% B
-
4.1 min: 95% A, 5% B
-
5.0 min: 95% A, 5% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve in 1 mL of acetonitrile. Aprotic solvents are preferred to minimize hydrolysis prior to injection.[6]
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all observed peaks. Impurities at levels below 0.05% should be disregarded for standard purity assessment but may need to be controlled for pharmaceutical applications.
Mass Spectrometry (MS)
Coupling liquid chromatography with mass spectrometry (LC-MS) is an indispensable tool for identifying unknown impurities. Electrospray ionization (ESI) is a common technique, but it's important to recognize that boronic acids can behave unpredictably in the source.[13]
Expert Insight: In our experience, boronic acids often yield more stable and intense signals in negative ion mode (ESI-), where the [M-H]⁻ ion is readily observed.[10][11] The formation of solvent adducts, dimers, and the boroxine trimer can complicate spectral interpretation.[10][11] A key objective of method development is to optimize source conditions to favor the formation of the monomeric molecular ion.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation and is highly effective for identifying and quantifying organic impurities that are structurally different from the main component.
-
¹H NMR: This is used for primary structural verification. For this compound, the spectrum in DMSO-d₆ is expected to show:
-
A singlet for the two B(OH)₂ protons (often broad).
-
Singlets for the aromatic protons on the dimethylphenyl ring.
-
Doublets for the aromatic protons on the chlorobenzyl ring.
-
A singlet for the benzylic CH₂ group.
-
A singlet for the two methyl groups. The absence of signals corresponding to starting materials or the protodeboronation by-product is a key indicator of purity.
-
-
¹¹B NMR: This technique is highly sensitive to the electronic environment of the boron atom.[14] A pure boronic acid will exhibit a single, relatively broad peak around +28 to +30 ppm, characteristic of a trigonal planar sp² boron.[15] The presence of tetrahedral boronate species (e.g., from interaction with a diol or formation of an adduct) would result in a significant upfield shift.[15]
Chapter 4: Stability and Handling
To maintain the certified purity of this compound, proper storage and handling are essential.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). This minimizes exposure to atmospheric moisture and reduces the rate of dehydration to the boroxine.
-
Handling: When weighing and handling the material, minimize its exposure to ambient air. Use of a glove box or glove bag is recommended for handling larger quantities or for long-term storage of opened containers.
By implementing the comprehensive purification and analytical strategies outlined in this guide, researchers and developers can ensure the consistent high quality of this compound, thereby enhancing the reliability and success of their synthetic endeavors.
References
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]
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Laczko, E. R., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3466–3473. [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
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Ball, D., et al. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Conference Paper: 18th IMSC International Mass Spectrometry Conference. [Link]
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Dück, R., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4029–4034. [Link]
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Bio-Rad Laboratories. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Pharma & Biopharma Application Notes. [Link]
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Reddit User Discussion. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Link]
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- Google Patents. (2007). Process for purification of boronic acid and its derivatives.
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ResearchGate Publication. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]
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Reddit User Discussion. (2015). Purification of boronic acids?. r/chemistry. [Link]
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Kumar, A., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. National Library of Medicine. [Link]
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LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]
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Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
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SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC. [Link]
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Stability and Storage of Arylboronic Acids: An In-depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Indispensable Role and Inherent Challenges of Arylboronic Acids
Arylboronic acids are a cornerstone of modern organic synthesis, most notably for their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction has revolutionized the construction of carbon-carbon bonds, enabling the efficient synthesis of complex molecules, including a vast array of pharmaceuticals, agrochemicals, and advanced materials. Beyond cross-coupling, arylboronic acids are utilized as catalysts, in sensors, and for bioconjugation. However, their widespread utility is tempered by their inherent instability under certain conditions. For researchers, scientists, and drug development professionals, a comprehensive understanding of the factors governing the stability and optimal storage of these critical reagents is paramount to ensure experimental reproducibility, maximize yields, and maintain the integrity of valuable starting materials.
This guide provides a detailed exploration of the degradation pathways of arylboronic acids, practical protocols for their stability assessment, and field-proven strategies for their effective storage and handling. By understanding the "why" behind these best practices, researchers can confidently and effectively incorporate these versatile building blocks into their synthetic endeavors.
I. The Chemistry of Instability: Primary Degradation Pathways
The utility of arylboronic acids is intrinsically linked to the reactivity of the carbon-boron bond. Unfortunately, this reactivity also renders them susceptible to several degradation pathways. The two most significant are protodeboronation and oxidation.
Protodeboronation: The Cleavage of the Carbon-Boron Bond
Protodeboronation is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the desired reactivity of the molecule.[1][2] This process is highly dependent on the pH of the medium and the electronic properties of the aryl substituent.[1]
The reaction can be catalyzed by both acid and, more commonly, base. Under basic conditions, the boronic acid exists in equilibrium with its more nucleophilic tetrahedral boronate anion. This boronate species is often more susceptible to protonolysis.[3] The rate of protodeboronation can vary dramatically, with half-lives for some electron-deficient arylboronic acids ranging from milliseconds to months at high pH. The specific pH-rate profile is complex and is influenced by the electronic nature of the aryl group.[4][5][6][7][8] For many simple aromatic boronic acids, decomposition is minimized at a neutral pH.
Key Factors Influencing Protodeboronation:
-
pH: Both acidic and strongly basic conditions can accelerate protodeboronation.
-
Aryl Substituents: Electron-donating groups can increase the rate of protodeboronation in some mechanistic pathways, while highly electron-deficient arenes can also be surprisingly reactive towards decomposition via a transient aryl anionoid pathway.[2][4]
-
Heterocycles: Certain heterocyclic boronic acids, such as 2-pyridyl and 2-furyl derivatives, are particularly prone to rapid decomposition.[1][9][10][11]
Below is a generalized workflow illustrating the decision-making process when dealing with potentially unstable boronic acids.
Caption: Reversible formation of a boroxine from three arylboronic acid molecules.
This is often a reversible process, and the boroxine can be readily hydrolyzed back to the boronic acid in the presence of water. [6][12]However, the formation of boroxines can complicate stoichiometry and characterization, as the molecular weight and physical properties of the boroxine differ from the monomeric acid. The equilibrium between the boronic acid and the boroxine is influenced by factors such as the electronic nature of the aryl substituents, with electron-donating groups often favoring boroxine formation. [12]11B NMR spectroscopy is a powerful tool for characterizing boroxines, which typically resonate slightly downfield (around δ 33 ppm) compared to their corresponding boronic acids (around δ 30 ppm). [13][14]
II. Assessing Stability and Purity: Essential Analytical Protocols
To ensure the quality and reliability of arylboronic acids, robust analytical methods are essential for assessing purity and monitoring degradation. Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful techniques for this purpose.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR provides a direct and accurate method for determining the absolute purity of a substance without the need for a specific reference standard of the analyte. [15]The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. [15] Step-by-Step Protocol for qNMR Purity Assessment:
-
Internal Standard Selection: Choose a high-purity internal standard with a known chemical structure and a simple NMR spectrum that has at least one signal that does not overlap with any signals from the analyte or residual solvents. [15][16]The standard should be stable and not react with the analyte.
-
Sample Preparation:
-
Accurately weigh the arylboronic acid sample (to 0.01 mg) into an NMR tube. [17] * Accurately weigh the internal standard and add it to the same NMR tube. Aim for a molar ratio that gives comparable signal intensities for the analyte and standard peaks to be integrated.
-
Add a known volume of a suitable deuterated solvent that completely dissolves both the analyte and the internal standard. [17][18]For arylboronic acids, d6-DMSO or d4-methanol can be effective, with methanol having the added benefit of breaking up boroxine trimers.
-
Ensure the sample is completely dissolved and homogenous.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum using quantitative parameters. This includes a long relaxation delay (D1) of at least 5 times the longest T1 of any peak of interest, a 90° pulse angle, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
HPLC for Stability and Impurity Profiling
HPLC is a powerful technique for separating and quantifying the arylboronic acid from its impurities and degradation products. However, the analysis of boronic acids by reversed-phase HPLC can be challenging due to their potential for on-column hydrolysis, especially for their more stable ester derivatives. [3][7] Step-by-Step Protocol for HPLC Method Development:
-
Column Selection: Start with a robust C18 column. For boronic acids, which can be polar, a column with good retention for such compounds is beneficial.
-
Mobile Phase Selection:
-
A typical starting point is a gradient of acetonitrile and water with an acidic modifier like formic acid or a buffer like ammonium acetate.
-
The pH of the mobile phase is critical. For some boronic acids, a low pH can suppress the ionization of the boronic acid group, leading to better peak shape and retention. For boronate esters prone to hydrolysis, a non-aqueous, aprotic diluent and a highly basic mobile phase may be necessary to stabilize the compound during analysis. [3]3. Detection: UV detection is commonly used for arylboronic acids due to the aromatic ring. A photodiode array (PDA) detector is advantageous as it can provide spectral information to aid in peak identification and purity assessment. For boronic acids without a strong chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be necessary. [19]4. Method Validation: Once a suitable separation is achieved, the method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure it is fit for its intended purpose.
-
| Parameter | qNMR | HPLC |
| Principle | Signal intensity proportional to molar concentration | Separation based on polarity |
| Quantitation | Absolute (primary ratio method) | Relative (requires a reference standard) |
| Strengths | High accuracy, no need for analyte-specific standard | High sensitivity, excellent for impurity profiling |
| Challenges | Lower sensitivity, requires careful parameter optimization | On-column degradation, peak shape issues |
Table 1: Comparison of qNMR and HPLC for Arylboronic Acid Analysis.
III. Strategies for Enhancing Stability: Storage and Handling Best Practices
Proper storage and handling are critical for preserving the integrity of arylboronic acids. The optimal conditions depend on the inherent stability of the specific compound.
General Storage Recommendations
-
Temperature: Store in a cool, dry place. For many common arylboronic acids, refrigeration (2-8 °C) is recommended. For particularly unstable compounds, storage in a freezer at -20 °C is advisable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to protect against oxidation and moisture. [2]* Light: Protect from light, as some compounds may be light-sensitive.
-
Container: Use tightly sealed containers to prevent moisture ingress.
Handling Precautions for Unstable Arylboronic Acids
For known unstable classes of arylboronic acids (e.g., certain heterocyclic and electron-deficient derivatives), additional precautions are necessary:
-
Inert Atmosphere: Handle these compounds in a glovebox or under a stream of inert gas whenever possible.
-
Solvent Choice: When preparing stock solutions, use dry, deoxygenated solvents.
-
Minimize Time in Solution: Prepare solutions fresh and use them promptly, as degradation is often faster in solution.
The Use of Stable Derivatives
A highly effective strategy for overcoming the instability of many arylboronic acids is to convert them into more stable derivatives, such as boronate esters or other complexes. These derivatives can be stored for extended periods and often exhibit improved handling characteristics.
-
Pinacol Esters: These are among the most common and versatile derivatives. They are formed by the reaction of a boronic acid with pinacol. Pinacol esters are generally stable enough for purification by column chromatography and can be used directly in many cross-coupling reactions. [20][21][22][23]* MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, often existing as free-flowing, crystalline solids that are stable to air and moisture indefinitely. [10][24]They are particularly valuable for the "slow-release" of unstable boronic acids under basic conditions in Suzuki-Miyaura couplings, which can significantly improve reaction yields. [9][10]Mild methods for their synthesis from boronic acids using MIDA anhydride have been developed. [25][26][27][28]* DABO Boronates: Diethanolamine-complexed heterocyclic boronic acids (DABO boronates) are air-stable reagents that are particularly useful for stabilizing otherwise labile heterocyclic boronic acids. They can be stored for long periods at room temperature without noticeable degradation and can be used directly in Suzuki-Miyaura reactions. [29]
Derivative Key Features Typical Use Case Pinacol Ester Good stability, widely used, commercially available General purpose stabilization and use in Suzuki-Miyaura coupling MIDA Boronate Exceptional stability, slow release of boronic acid For highly unstable boronic acids and iterative cross-coupling | DABO Boronate | Air-stable, stabilizes heterocyclic boronic acids | For challenging heterocyclic substrates in cross-coupling reactions |
Table 2: Comparison of Common Stable Derivatives of Arylboronic Acids.
IV. Conclusion: Ensuring Success in Synthesis
Arylboronic acids are powerful and indispensable tools in the arsenal of the modern synthetic chemist. Their successful application, however, hinges on a thorough understanding of their stability and the implementation of appropriate handling and storage protocols. By recognizing the potential degradation pathways of protodeboronation and oxidation, and by employing robust analytical techniques like qNMR and HPLC to ensure purity, researchers can mitigate the risks associated with their inherent instability. Furthermore, the strategic use of stable derivatives such as pinacol esters, MIDA boronates, and DABO boronates provides a powerful approach to not only preserve these valuable reagents but also to enhance their performance in critical synthetic transformations. This guide serves as a comprehensive resource to empower researchers to confidently and effectively utilize arylboronic acids to their full potential, ultimately accelerating innovation in drug discovery and materials science.
V. References
-
Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. Available at: [Link]
-
A Mild Method for Making MIDA Boronates. ACS Publications. Available at: [Link]
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Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. ACS Publications. Available at: [Link]
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Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Institutes of Health. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]
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A Mild Method for Making MIDA Boronates. Figshare. Available at: [Link]
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Protodeboronation. Wikipedia. Available at: [Link]
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COMMUNICATION A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Available at: [Link]
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Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. The Royal Society of Chemistry. Available at: [Link]
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Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Available at: [Link]
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11 B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link]
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Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. Available at: [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Available at: [Link]
-
Purity by Absolute qNMR Instructions. Available at: [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. Available at: [Link]
-
A schematic diagram of the Suzuki–Miyaura cross-coupling reaction of... ResearchGate. Available at: [Link]
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Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. Scholars Research Library. Available at: [Link]
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Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ACS Publications. Available at: [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Available at: [Link]
-
1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ACS Publications. Available at: [Link]
-
FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION Yuji Tokunaga,* Hiroki Ueno, Youji Shimomura, and. LOCKSS. Available at: [Link]
-
qNMR: top tips for optimised sample prep. Manufacturing Chemist. Available at: [Link]
-
Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. PubMed. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed. Available at: [Link]
-
A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. Available at: [Link]
-
qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. Available at: [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. Available at: [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. Available at: [Link]
-
A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed. Available at: [Link]
-
Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. Available at: [Link]
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The Versatile Virtuoso: A Technical Guide to 4-Substituted Phenylboronic Acids in Modern Research and Development
This guide provides an in-depth exploration of 4-substituted phenylboronic acids, a class of compounds that has become indispensable in modern organic synthesis, medicinal chemistry, and materials science. From their fundamental role in carbon-carbon bond formation to their sophisticated applications in targeted drug delivery and biosensing, these molecules offer a remarkable blend of stability, reactivity, and versatility. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not just protocols and data, but also the underlying scientific principles that govern the utility of these powerful chemical tools.
The Foundation: Understanding Phenylboronic Acids
Phenylboronic acid is an organoboron compound featuring a phenyl group bonded to a boronic acid moiety (-B(OH)₂). The "4-substituted" designation indicates that a functional group is attached at the para position of the phenyl ring, directly opposite the boronic acid. This substitution is key to the diverse applications of these molecules, as the nature of the 4-substituent can be tailored to modulate the compound's electronic properties, reactivity, and biological activity.
The utility of boronic acids stems from the unique properties of the boron atom. With a vacant p-orbital, the boron atom in phenylboronic acid acts as a mild Lewis acid, allowing it to interact with Lewis bases. This characteristic is fundamental to its role in catalysis and molecular recognition.
Crafting the Building Blocks: Synthesis of 4-Substituted Phenylboronic Acids
The synthesis of 4-substituted phenylboronic acids is a well-established field, with several reliable methods at the disposal of the synthetic chemist. The choice of method often depends on the nature of the desired 4-substituent and the starting materials available.
Grignard and Organolithium Routes: A Classic Approach
One of the most common methods involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate. This approach is particularly useful for synthesizing a wide range of derivatives.
Workflow for Grignard/Organolithium-based Synthesis:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. [1]2. Transmetalation: In the presence of a base, the organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. [1]3. Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. [1]
Step-by-Step Protocol for a Typical Suzuki-Miyaura Coupling
This protocol provides a general guideline for performing a Suzuki-Miyaura coupling reaction. The specific conditions may need to be optimized for different substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
4-Substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the aryl halide, 4-substituted phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup to remove the inorganic salts.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Beyond Synthesis: Applications in Drug Discovery and Development
The unique chemical properties of 4-substituted phenylboronic acids have made them invaluable tools in the pharmaceutical industry. [2]Their ability to interact with biological molecules in a specific and often reversible manner has led to their use in a variety of therapeutic and diagnostic applications.
Glucose Sensing and Responsive Insulin Delivery
A significant area of research focuses on the ability of phenylboronic acids to form reversible covalent bonds with diols, such as those found in glucose. [3]This interaction forms the basis for the development of glucose-responsive systems for diabetes management.
The Principle of Glucose Recognition: At physiological pH, the boronic acid exists in equilibrium between its neutral trigonal planar form and its anionic tetrahedral boronate form. The tetrahedral form binds more strongly to diols. An increase in glucose concentration shifts this equilibrium, leading to a measurable change in the system's properties, such as fluorescence or swelling of a hydrogel. [4] Application in Insulin Delivery: Hydrogels containing phenylboronic acid moieties can be designed to swell or shrink in response to changes in glucose concentration. [3]Insulin can be encapsulated within these hydrogels, and its release can be modulated by the glucose-induced changes in the hydrogel structure, creating a self-regulating "artificial pancreas" system.
Targeting Cancer Cells through Sialic Acid Recognition
Cancer cells often overexpress sialic acid on their surfaces. [5]Phenylboronic acids have been shown to selectively bind to the diol groups present in sialic acid, providing a mechanism for targeting cancer cells. [5][6] Mechanism of Cancer Cell Targeting: Nanoparticles or drug delivery systems can be functionalized with 4-substituted phenylboronic acids. These functionalized carriers can then selectively bind to the sialic acid residues on cancer cells, leading to a higher local concentration of the therapeutic agent at the tumor site and reducing off-target toxicity. [7]The binding affinity is often pH-dependent, with stronger binding in the slightly acidic tumor microenvironment, further enhancing selectivity. [5] Quantitative Data on Sialic Acid Recognition: A fluorescent probe based on 4-formylphenylboronic acid and rhodamine B was developed for the detection of sialic acid. This probe exhibited a low detection limit of 10⁻⁷ M and selectively inhibited the growth of human colorectal adenocarcinoma cells. [8]
Essential Characterization Techniques
The proper characterization of 4-substituted phenylboronic acids is crucial to ensure their purity and structural integrity. A combination of spectroscopic and analytical techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the successful incorporation of the 4-substituent and the boronic acid group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the B-O and O-H stretches of the boronic acid and the characteristic vibrations of the 4-substituent.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound. [9]
Conclusion and Future Outlook
4-Substituted phenylboronic acids have transitioned from being niche laboratory curiosities to indispensable tools across a wide spectrum of scientific disciplines. Their synthetic accessibility, coupled with their unique reactivity and molecular recognition capabilities, ensures their continued importance in the years to come. Future research will likely focus on the development of new derivatives with enhanced properties, the design of more sophisticated stimuli-responsive materials, and the exploration of novel applications in areas such as catalysis, diagnostics, and personalized medicine. The versatility of these compounds is limited only by the creativity of the scientists who wield them.
References
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4-Formylphenylboronic acid. Wikipedia. [Link]
-
The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Process for preparing highly pure formylphenylboronic acids.
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. ResearchGate. [Link]
- Preparation method of p-carboxyphenylboronic acid.
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Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
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Phenylboronic acid in targeted cancer therapy and diagnosis. PMC. [Link]
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Sialic acid detection and theranostic activity of phenylboronic acid-based fluorescent probe in human colorectal adenocarcinoma HT-29 cells. PubMed. [Link]
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Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
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Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globe Thesis. [Link]
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Sialic Acid-Targeted Nanovectors with Phenylboronic Acid-Grafted Polyethylenimine Robustly Enhance siRNA-Based Cancer Therapy. PubMed. [Link]
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"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Glucose Sensing Using Hydrogel By Incorporating Phenylboronic Acid Groups. ResearchGate. [Link]
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Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. MDPI. [Link]
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Scheme-I: Suzuki-Miyaura coupling of IV with phenyl boronic acid. ResearchGate. [Link]
-
Molecular Recognition of Sialic Acid End Groups by Phenylboronates. ResearchGate. [Link]
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Cooperative Multipoint Recognition of Sialic Acid by Benzoboroxole-Based Receptors Bearing Cationic Hydrogen-Bond Donors. The Journal of Organic Chemistry. [Link]
-
A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Synlett. [Link]
- Process for the preparation of substituted phenylboronic acids.
-
Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. PMC. [Link]
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Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI. [Link]
-
Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC. [Link]
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Phenylboronic acids as pH-selective ligands for arylsulfatase B: a lead for pharmacological chaperones against Maroteaux–Lamy syndrome. ChemRxiv. [Link]
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Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. [Link]
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Methodological & Application
Palladium catalysts for Suzuki coupling of chlorobenzyl compounds
An Application Guide to Palladium Catalysts for the Suzuki Coupling of Chlorobenzyl Compounds
Authored by: A Senior Application Scientist
Abstract
The synthesis of diarylmethanes, a core structural motif in numerous pharmaceuticals and functional materials, is frequently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out for its functional group tolerance and mild reaction conditions.[1][2] While aryl halides are common substrates, the use of sp³-hybridized electrophiles like chlorobenzyl compounds presents unique challenges, primarily due to the difficulty of the initial oxidative addition step.[3][4] This guide provides an in-depth exploration of modern palladium catalyst systems that overcome these hurdles, enabling the efficient coupling of readily available and cost-effective chlorobenzyl compounds. We will dissect the mechanistic principles, detail the critical roles of ligands and reagents, and provide a robust, field-proven protocol for researchers in organic synthesis and drug development.
The Mechanistic Hurdle: Activating the C(sp³)–Cl Bond
The efficacy of any Suzuki coupling hinges on the successful execution of a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6][7] The primary bottleneck in coupling chlorobenzyl compounds is the initial oxidative addition of the palladium(0) catalyst to the C(sp³)–Cl bond. This step is significantly more challenging than the analogous reaction with aryl chlorides (C(sp²)–Cl) or even benzyl bromides (C(sp³)–Br) due to the higher bond dissociation energy of the C-Cl bond and different orbital hybridization.[8][9]
To overcome this activation barrier, the catalyst system must be meticulously designed. The key lies in utilizing a palladium center that is both highly reactive and stable. This is achieved through the coordination of specific ancillary ligands that modulate the electronic and steric properties of the metal.
Key Components of a Successful System:
-
Palladium Precatalyst: Sources like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are typically used.[10][11] These are not the active catalysts but are reduced in situ to the catalytically active Pd(0) species.
-
Ligand: This is the most critical component. For activating C–Cl bonds, ligands must be strongly electron-donating to increase the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C–Cl bond. They must also be sterically bulky to facilitate the final reductive elimination step and prevent catalyst decomposition.[2][12][13]
-
Base: The base is essential for activating the organoboron reagent. It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is necessary for the transmetalation step to proceed efficiently.[5][11][14]
-
Solvent: The solvent must solubilize all reaction components and is often crucial for the reaction's success. Anhydrous polar aprotic solvents like dioxane, toluene, or THF are common.[15][16][17] In some cases, the presence of water is beneficial or even necessary, particularly when using inorganic bases.[15][16]
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Ligand Selection: The Key to Unlocking Reactivity
The evolution of highly active catalysts for coupling unactivated chlorides is a story of ligand development. Two classes of ligands have proven exceptionally effective: sterically hindered biaryl phosphines and N-heterocyclic carbenes (NHCs).
Buchwald Biaryl Phosphine Ligands
Developed by the Buchwald group, these ligands are characterized by a biaryl backbone that creates a bulky steric profile around the phosphorus atom. This steric hindrance promotes the crucial reductive elimination step, while the electron-rich nature of the phosphine facilitates the difficult oxidative addition.[2][12][18] For the coupling of chlorobenzyl compounds, ligands such as SPhos and XPhos are particularly effective.[8]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): The methoxy groups are thought to stabilize the palladium center, contributing to catalyst longevity and efficiency.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): The highly bulky triisopropylphenyl group creates a large steric pocket, which is highly effective for coupling sterically demanding substrates.
N-Heterocyclic Carbenes (NHCs)
NHCs are powerful ligands that act as strong σ-donors, forming highly stable bonds with the palladium center.[19] This strong Pd-NHC bond prevents catalyst decomposition at the high temperatures sometimes required for C-Cl bond activation. Their potent electron-donating ability significantly enhances the rate of oxidative addition.[20] Bulky NHC ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and its saturated counterpart SIPr , are excellent choices for challenging Suzuki couplings.[19]
Comparative Data of Catalyst Systems
The choice of catalyst, base, and solvent are interdependent. The following table summarizes several effective systems reported for the Suzuki coupling of chlorobenzyl compounds, providing a starting point for reaction optimization.
| Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield Range | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (1.5) | Toluene/H₂O | 90 | Good-Excellent | Effective for a range of substituted benzyl chlorides.[8] |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (3) | THF/H₂O | 77 | Moderate-Good | More effective with benzyl bromides, but can work for chlorides.[8] |
| Pd(OAc)₂ (1-2) | NHC-based | KF (2) | THF | 50 | Good-Excellent | Bulky NHC ligands show high activity even at lower temperatures.[20] |
| PdCl₂(Amphos)₂ (0.5) | - | - | H₂O | RT | High | Part of an in situ organozinc-mediated coupling.[9] |
| PdCl₂ (5) | PPh₃ (10) | Na₂CO₃ (2) | Toluene/H₂O | 100 | Moderate-Good | A more classical system, may require higher temperatures/loadings.[15][16] |
Detailed Application Protocol
This protocol provides a reliable method for the Suzuki coupling of a generic chlorobenzyl compound with an arylboronic acid using a Pd/SPhos catalyst system.
Materials and Equipment
-
Reagents: Substituted benzyl chloride, arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), SPhos, Potassium phosphate (K₃PO₄), Toluene, Deionized water.
-
Equipment: Schlenk flask or reaction vial with a screw cap and septum, magnetic stir bar, magnetic stir plate with heating, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up, rotary evaporator, flash chromatography system.
Experimental Workflow
Caption: Step-by-step experimental workflow for the protocol.
Step-by-Step Procedure
Rationale: All steps involving the catalyst must be performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) species and the phosphine ligand.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the chlorobenzyl compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Inerting the Vessel: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Expert Tip: For consistency, it is often best to prepare a stock solution of the catalyst and ligand in the reaction solvent and add it via syringe, though adding them as solids is also common.
-
-
Solvent Addition: Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.
-
Causality: Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) is critical to remove dissolved oxygen, which can poison the catalyst.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 12-24 hours. The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is complete (or no further conversion is observed), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure diarylmethane product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently inert atmosphere (oxygen contamination).3. Poor quality reagents (wet solvent, impure starting materials).4. Base is not strong enough or has poor solubility. | 1. Use fresh Pd(OAc)₂ and ligand. Consider a more stable pre-catalyst.2. Improve the degassing procedure for solvents and the evacuate/backfill cycles.3. Use freshly distilled/anhydrous solvents.4. Screen other bases like Cs₂CO₃ or K₂CO₃. Ensure the base is finely powdered. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by water/protons before transmetalation can occur. This is often base or temperature-mediated. | Use a milder base (e.g., K₂CO₃, KF). Use potassium trifluoroborate salts instead of boronic acids, as they are more resistant to protodeboronation.[8] Lower the reaction temperature if possible. |
| Homocoupling of Benzyl Chloride | Oxidative addition is fast, but transmetalation is slow, leading to side reactions of the organopalladium intermediate. | Ensure the boronic acid is fully activated by the base. Increase the concentration of the boronic acid slightly (e.g., to 1.5 equiv.). A different ligand/base combination may be needed to balance the rates of the catalytic cycle. |
Conclusion
The Suzuki-Miyaura coupling of chlorobenzyl compounds is a powerful and accessible method for the synthesis of diarylmethanes. While the activation of the C(sp³)–Cl bond presents a mechanistic challenge, modern catalyst systems, particularly those employing bulky, electron-rich biaryl phosphine ligands like SPhos or robust N-heterocyclic carbenes, have rendered this transformation routine. Success depends on a holistic understanding of the reaction mechanism and careful attention to experimental parameters, especially the choice of ligand and the exclusion of oxygen. The protocol and insights provided herein serve as a comprehensive guide for researchers to effectively implement this valuable synthetic tool.
References
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Molander, G. A., & UConn Fellows, R. E. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Published in final edited form as: Org Lett. 2007; 9(5): 865–868. [Link]
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Li, J., et al. (2022). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 20(4), 835-839. [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
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Cao, Z.-C., et al. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 51(76), 14311-14314. [Link]
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Liu, Y., et al. (2014). A highly efficient catalyst for Suzuki–Miyaura coupling reaction of benzyl chloride under mild conditions. RSC Advances, 4(75), 39869-39875. [Link]
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Organic Chemistry Portal. (n.d.). Diarylmethane synthesis by benzylation or arylation. . [Link]
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Mothopeng, R., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Scientific Reports, 11(1), 15918. [Link]
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Mothopeng, R., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Scientific Reports, 11(1). [Link]
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Dauth, A. M., et al. (2021). Designing biaryl phosphacyclic ligands: their characterization and evaluation in palladium-catalyzed Suzuki-Miyaura reactions of aryl bromides and chlorides. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1163-1172. [Link]
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Molander, G. A., & Fellows, R. E. (2007). Suzuki-Miyaura cross-coupling reactions of benzyl halides with potassium aryltrifluoroborates. Organic letters, 9(5), 865-868. [Link]
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Wikipedia. (n.d.). Suzuki reaction. en.wikipedia.org. [Link]
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Duplais, C., et al. (2010). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Chemical Communications, 46(1), 120-122. [Link]
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Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances, 8(60), 34267-34273. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. . [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. yoneda.chembio.u-tokyo.ac.jp. [Link]
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Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]
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Wang, C., et al. (2012). Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. Organic Letters, 14(15), 3952-3955. [Link]
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Mondal, B., et al. (2020). Palladium‐catalyzed Suzuki carbonylation of different benzyl chlorides... ChemistrySelect, 5(1), 221-225. [Link]
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Fairlamb, I. J. S., et al. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 23(24), 5881-5885. [Link]
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Ohsumi, M., Ito, A., & Nishiwaki, N. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC advances, 8(60), 34267-34273. [Link]
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Littke, A. F., & Fu, G. C. (1999). Highly active catalysts for the Suzuki coupling of aryl chlorides. Angewandte Chemie International Edition, 38(16), 2411-2413. [Link]
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Song, C., et al. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61(31), 7438-7446. [Link]
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Fleckenstein, C. A., & Plenio, H. (2008). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling of aryl chlorides in water. Green Chemistry, 10(5), 563-570. [Link]
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Bellina, F., Carpita, A., & Rossi, R. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. [Link]
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Magano, J., & Dunetz, J. R. (2012). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Current Organic Chemistry, 16(11), 1406-1447. [Link]
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Zhou, F., & Ma, D. (2022). Enantioselective C(sp3)–C(sp3) cross-coupling of non-activated alkyl electrophiles via nickel hydride catalysis. Nature Catalysis, 5(6), 498-506. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
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Denmark Group. (n.d.). sp3: The Final Challenge in Cross-Coupling. denmarkgroup.illinois.edu. [Link]
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Valente, C., et al. (2012). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Molecules, 25(5), 1198. [Link]
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The Organic Chemist. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Recent Advances in Acyl Suzuki Cross-Coupling. Israel Journal of Chemistry, 54(4), 451-467. [Link]
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Liu, C., & Szostak, M. (2017). Pd-NHC catalyzed Suzuki cross-coupling of benzyl ammonium salts. Chemical Communications, 53(75), 10420-10423. [Link]
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Gök, Y., et al. (2016). Synthesis, characterization, and microwave-assisted catalytic activity in Heck, Suzuki, Sonogashira, and Buchwald--Hartwig cross-coupling reactions of novel benzimidazole salts bearing N-phthalimidoethyl and benzyl moieties. Turkish Journal of Chemistry, 40, 618-634. [Link]
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Tasker, B. S., Stan, T. A., & Jamison, T. F. (2014). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 19(7), 9664-9695. [Link]
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Application Notes & Protocols: The Versatility of Substituted Phenylboronic Acids in Modern Medicinal Chemistry
Introduction: The Unique Chemistry of the Boron Moiety
Substituted phenylboronic acids (PBAs) have emerged from the realm of synthetic reagents to become a cornerstone of innovative therapeutic and diagnostic design.[1][2] Their ascent is owed to the unique and versatile chemistry of the boronic acid group, -B(OH)₂. This moiety possesses an empty p-orbital, making it a mild Lewis acid capable of forming reversible covalent bonds, most notably with diols found in biological molecules like sugars and the active site residues of certain enzymes.[3][4] This ability to engage in dynamic, reversible covalent interactions under physiological conditions—a feature not common to typical drug scaffolds—unlocks a wide array of applications, from potent enzyme inhibition to targeted drug delivery and advanced diagnostics.[5][6] This guide provides an in-depth exploration of these applications, complete with field-proven protocols and the rationale behind their design.
Application I: Precision Enzyme Inhibition
The ability of the boron atom to form a stable, yet reversible, tetrahedral adduct with nucleophilic serine residues in an enzyme's active site makes PBAs exceptional transition-state analog inhibitors.[3][7][8] This mechanism has been successfully exploited to develop first-in-class drugs for oncology and infectious diseases.
Mechanism of Action: Serine Protease Inhibition
Serine proteases and hydrolases rely on a catalytic serine residue to carry out their function. The boronic acid inhibitor positions itself within the active site, where the electron-deficient boron atom is attacked by the hydroxyl group of the catalytic serine. This forms a covalent, tetrahedral boronate adduct that mimics the high-energy intermediate of the natural enzymatic reaction, effectively locking the enzyme in an inactive state.[3][8]
Caption: Targeting overexpressed sialic acid on cancer cells using PBA-functionalized nanoparticles.
pH-Responsive Drug Delivery
The binding affinity of PBA for diols is highly pH-dependent. This property can be harnessed to create "smart" drug delivery systems. For instance, a PBA-functionalized nanocarrier can be shielded with a competing sugar like fructose at physiological pH (7.4) to prevent non-specific binding to healthy cells. [9]Upon reaching the slightly acidic tumor microenvironment (pH ~6.5), the stability of the PBA-fructose complex decreases, unmasking the PBA ligand and allowing it to bind to sialic acids on tumor cells, triggering drug uptake. [9]
Application III: Diagnostics and Continuous Sensing
The reversible and specific binding of PBAs to glucose has made them a leading candidate for developing next-generation continuous glucose monitoring (CGM) systems for diabetes management. [10][11]
Mechanism of Action: Reversible Glucose Binding
Unlike enzyme-based sensors which consume glucose, PBA-based sensors bind glucose reversibly. [10]The boronic acid forms a cyclic boronate ester with the cis-diol groups of a glucose molecule. This binding event can be transduced into a measurable signal (e.g., a change in fluorescence, color, or hydrogel volume). [12][13][14]The reaction is fully reversible, meaning the sensor can continuously report on fluctuating glucose concentrations in real-time. [10]
Caption: Principle of a PBA-based fluorescent sensor for continuous glucose monitoring.
Key Methodologies and Protocols
Protocol 1: Synthesis of a Substituted Biaryl via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming carbon-carbon bonds, essential for synthesizing many substituted PBA derivatives and their precursors. [15][16] Objective: To synthesize a biaryl compound from an aryl halide and a phenylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1 equivalent)
-
Substituted Phenylboronic Acid (e.g., 3-methoxyphenylboronic acid, 1.2 equivalents)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 0.05 equivalents)
-
Base (e.g., 2 M aqueous Na₂CO₃ solution)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Nitrogen or Argon source for inert atmosphere
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1 equiv.), phenylboronic acid (1.2 equiv.), and solvent (e.g., toluene).
-
Degassing (Critical Step): The palladium catalyst is sensitive to oxygen. Therefore, the reaction mixture must be degassed. This is typically done by bubbling nitrogen or argon gas through the solution for 15-20 minutes. Maintaining an inert atmosphere is crucial for catalytic activity.
-
Addition of Reagents: Add the aqueous base (e.g., 2 M Na₂CO₃, 2 equivalents) followed by the palladium catalyst (e.g., PdCl₂(dppf), 0.05 equiv.).
-
Reaction: Heat the mixture to reflux (typically 85-100 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel, add water, and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product is then typically purified by flash column chromatography on silica gel to yield the pure biaryl product. [17]
Protocol 2: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of a PBA inhibitor required to inhibit 50% of a target enzyme's activity (IC₅₀). This protocol is generalized for a serine hydrolase using a chromogenic substrate.
Materials:
-
Purified target enzyme (e.g., a β-lactamase)
-
Substituted Phenylboronic Acid inhibitor stock solution (in DMSO)
-
Chromogenic or fluorogenic substrate (e.g., Nitrocefin for β-lactamases)
-
Assay Buffer (e.g., 10 mM PBS, pH 7.4) [18]* 96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of the PBA inhibitor in the assay buffer. Start from a high concentration (e.g., 100 µM) and perform 2- or 3-fold dilutions across 10-12 points. Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" control.
-
Pre-incubation (Rationale): In each well of the 96-well plate, add a fixed amount of the enzyme solution. Then, add the serially diluted inhibitor solutions. Pre-incubate the enzyme and inhibitor together for a set period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37 °C). [18][19]This step is crucial as it allows the reversible covalent bond to form and reach equilibrium before the substrate is introduced.
-
Initiate Reaction: Initiate the enzymatic reaction by adding a fixed concentration of the substrate (typically at or near its Kₘ value) to all wells simultaneously.
-
Measure Activity: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate conversion (initial velocity, v₀) is proportional to the enzyme activity. [18]5. Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) and Rational Design
The effectiveness of a PBA is not solely dependent on the boronic acid itself but can be finely tuned by the substituents on the phenyl ring. These substituents influence the Lewis acidity (and thus the pKₐ) of the boronic acid, which is critical for its biological activity.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CF₃, or -F pull electron density from the boron atom. This increases its Lewis acidity and lowers the pKₐ of the boronic acid. A lower pKₐ means the boron is more readily available in the active tetrahedral form at physiological pH, often leading to stronger enzyme inhibition or diol binding. [20]* Electron-Donating Groups (EDGs): Substituents like -OCH₃ or -CH₃ donate electron density, decreasing Lewis acidity and raising the pKₐ, which can weaken binding affinity.
This principle allows for the rational design of inhibitors. For instance, in developing β-lactamase inhibitors, researchers found that adding a carboxylate chain in the ortho position of the phenyl ring significantly improved affinity for KPC-2 by mimicking the carboxylate group of β-lactam antibiotics and forming specific interactions in the active site. [21]
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The Art of the Bond: A Senior Application Scientist's Guide to Suzuki-Miyaura C-C Bond Formation
For researchers, scientists, and professionals in drug development, the ability to forge new carbon-carbon (C-C) bonds with precision and efficiency is paramount. Among the arsenal of synthetic methodologies, the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling reaction stands as a titan, offering a versatile and robust platform for the synthesis of biaryls and other conjugated systems. This guide provides an in-depth exploration of the reaction's core principles, practical application notes, and detailed protocols designed to empower you in your synthetic endeavors.
Deconstructing the Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a Nobel Prize-winning transformation that facilitates the formation of a C-C bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[1][2][3] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is the heart of this transformation.
The generally accepted mechanism proceeds through three key stages:
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (Ar-X) to the active Pd(0) catalyst. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex.[1][2][3][4][5] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf > Cl.[1]
-
Transmetalation: In this crucial step, the organic group from the organoboron species is transferred to the palladium(II) complex. This process is facilitated by the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][4][6][7] The exact mechanism of transmetalation is still a subject of research, but it is a pivotal step for the formation of the diorganopalladium(II) intermediate.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex. The two organic groups couple to form the desired C-C bond, and the palladium catalyst is regenerated in its active Pd(0) state, ready to initiate another cycle.[1][2][4][7]
The Pillars of Success: Optimizing Reaction Conditions
The success of a Suzuki-Miyaura coupling reaction is contingent upon the judicious selection of several key parameters. Understanding the role of each component is crucial for achieving high yields and purity.
The Palladium Catalyst: The Heart of the Reaction
The choice of the palladium source and its associated ligands is arguably the most critical decision in setting up a Suzuki-Miyaura coupling. While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be used, they must be reduced in situ to the active Pd(0) species.[2] Pre-formed Pd(0) complexes, such as Pd(PPh₃)₄ or Pd₂(dba)₃, are often more reliable.
Ligands play a pivotal role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the outcome of the reaction.[8] Electron-rich and sterically bulky phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps.[9][10]
Table 1: A Comparative Overview of Common Palladium Catalysts and Ligands
| Catalyst/Ligand | Class | Key Characteristics & Applications |
| Pd(PPh₃)₄ | Palladium(0) Complex | A classic, versatile catalyst for a wide range of substrates. Can be sensitive to air and moisture. |
| Pd(OAc)₂ / PPh₃ | In situ generated Pd(0) | Cost-effective and commonly used. Requires in situ reduction. |
| PdCl₂(dppf) | Palladium(II) Complex | Highly efficient for a broad scope of aryl and vinyl halides. The dppf ligand provides stability.[4] |
| Buchwald Ligands (e.g., SPhos, XPhos) | Biaryl Phosphines | Bulky and electron-rich ligands that are highly effective for challenging couplings, including those with sterically hindered substrates and aryl chlorides.[11] |
| N-Heterocyclic Carbenes (NHCs) | Carbene Ligands | Offer strong σ-donation and are often more stable than phosphine ligands, making them suitable for robust catalytic systems.[6] |
The Base: The Activator of Transmetalation
The base is a non-negotiable component of the Suzuki-Miyaura reaction, as it is essential for the activation of the boronic acid.[6][7] The choice of base can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.
Table 2: Common Bases in Suzuki-Miyaura Coupling and Their Properties
| Base | Strength | Solubility | Typical Applications & Remarks |
| Na₂CO₃, K₂CO₃ | Moderate | Aqueous | Widely used, cost-effective, and suitable for a broad range of substrates. Often used in aqueous/organic biphasic systems.[12] |
| Cs₂CO₃ | Strong | Aqueous/Organic | Highly effective, particularly for less reactive aryl chlorides and sterically hindered substrates.[13] |
| K₃PO₄ | Strong | Aqueous/Organic | A versatile and effective base for a wide variety of couplings.[12] |
| NaOH, KOH | Strong | Aqueous | Strong bases that can be effective but may not be suitable for base-sensitive functional groups.[12] |
| KF | Weak | Aqueous | A mild base that can be advantageous when dealing with base-labile functional groups.[6] |
The Solvent: The Reaction's Environment
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction mechanism and outcome.[14][15] A wide variety of organic solvents can be employed, often in combination with water to facilitate the dissolution of the inorganic base.
Table 3: A Selection of Solvents for Suzuki-Miyaura Coupling
| Solvent | Polarity | Typical Applications & Remarks |
| Toluene | Non-polar | A common and effective solvent, often used in combination with an aqueous base solution. |
| Dioxane, THF | Polar aprotic | Good general-purpose solvents for Suzuki couplings. |
| DMF, DMAc | Polar aprotic | High-boiling polar solvents that can be effective for less reactive substrates.[14] |
| Ethanol/Water | Polar protic | A "greener" solvent system that can be highly effective and is particularly useful for dissolving inorganic bases.[16] |
In the Lab: Detailed Experimental Protocols
Scientific integrity demands reproducible and well-documented protocols. The following are detailed, step-by-step methodologies for conducting a standard and a microwave-assisted Suzuki-Miyaura coupling reaction.
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 5:1 v/v, 6 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl bromide, arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[17]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from 2 to 24 hours.[17]
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up:
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions.[18][19][20]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Ethanol/Water, 4:1 v/v, 5 mL)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (typically 5-30 minutes).[21]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up:
-
Open the vial and dilute the reaction mixture with water.[21]
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Common Issues
Even with a robust reaction like the Suzuki-Miyaura coupling, challenges can arise. The following table provides guidance on common problems and potential solutions.
Table 4: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Ineffective base- Poor solvent choice- Low reaction temperature | - Use a fresh batch of catalyst or a different catalyst/ligand system.- Screen different bases.- Try a different solvent or solvent mixture.- Increase the reaction temperature. |
| Homocoupling of boronic acid | - Presence of oxygen- Use of a Pd(II) precatalyst without complete reduction | - Ensure the reaction is performed under a strictly inert atmosphere.- Add a reducing agent if using a Pd(II) source. |
| Protodeborylation of boronic acid | - Presence of water with a strong base- Prolonged reaction time at high temperature | - Use a milder base or anhydrous conditions if possible.- Monitor the reaction closely and stop it once complete. |
| Formation of byproducts | - Side reactions of functional groups- Decomposition of starting materials or product | - Protect sensitive functional groups.- Optimize reaction conditions (temperature, time) to minimize decomposition. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool in modern organic synthesis. By understanding the underlying mechanism and the critical roles of the catalyst, base, and solvent, researchers can effectively harness its potential to construct complex molecular architectures. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists and drug development professionals, enabling them to confidently and successfully implement this transformative reaction in their work.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved from [Link]
-
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
NRO-Chemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ChemOrgChem. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Reddit. (2019, August 11). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
RSC Publishing. (2021, August 5). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Microwave-Assisted Suzuki Cross-Coupling Reaction, a Key Step in the Synthesis of Polycyclic Aromatic Hydrocarbons and Their Metabolites. Retrieved from [Link]
-
OUCI. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Retrieved from [Link]
-
ResearchGate. (2025, August 5). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Retrieved from [Link]
-
ACS Publications. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]
-
Aidic. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
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Application Notes and Protocols for 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid in Materials Science
Introduction: A Versatile Building Block for Advanced Materials
4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a specialized arylboronic acid that has emerged as a valuable building block in the rational design and synthesis of advanced functional materials. Its unique molecular architecture, featuring a sterically hindered 3,5-dimethylphenylboronic acid moiety, a flexible benzyloxy linker, and a reactive chlorobenzyl group, offers a trifecta of properties that can be exploited to create materials with tailored electronic, optical, and morphological characteristics. This guide provides a comprehensive overview of the applications of this compound in materials science, with a focus on its use in the synthesis of novel liquid crystalline materials. Detailed experimental protocols for its synthesis and subsequent utilization in Suzuki-Miyaura cross-coupling reactions are provided, along with insights into the characterization of the resulting materials.
The core utility of this compound lies in its ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the facile incorporation of the 4-(4'-chlorobenzyloxy)-3,5-dimethylphenylene unit into a wide array of molecular and polymeric structures. The bulky 3,5-dimethylphenyl core can influence the steric and electronic properties of the final material, while the chlorobenzyl group provides a site for further functionalization or can be a key component of the material's inherent properties.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in materials synthesis.
| Property | Value | Source |
| CAS Number | 849062-38-0 | [1] |
| Molecular Formula | C15H16BClO3 | [1] |
| Molecular Weight | 290.55 g/mol | [1] |
| Appearance | Off-white to beige crystalline powder | [2] |
| Melting Point | 95-100 °C | [3] |
Application in Liquid Crystal Synthesis: A Case Study
One of the notable applications of this compound is in the synthesis of novel liquid crystalline materials. Liquid crystals are a state of matter that has properties between those of conventional liquids and those of solid crystals, and they are the foundational materials for modern display technologies. The rigid, elongated structure of molecules that form liquid crystal phases, known as mesogens, is a key determinant of their properties.
The incorporation of the 4-(4'-chlorobenzyloxy)-3,5-dimethylphenyl moiety can introduce desirable characteristics into a liquid crystal molecule, such as a broad nematic phase, high thermal stability, and specific optical properties like birefringence. The following section details a protocol for the synthesis of a biphenyl-based liquid crystal using this boronic acid.
Experimental Workflow: Synthesis of a Biphenyl-Based Liquid Crystal
The following diagram illustrates the overall workflow for the synthesis of a target liquid crystal molecule using this compound.
Caption: Workflow for the synthesis and characterization of a biphenyl liquid crystal.
Protocol 1: Synthesis of this compound
This protocol is a multi-step synthesis adapted from established procedures for the synthesis of substituted phenols and arylboronic acids.
Step 1: Synthesis of 4-Chloro-3,5-dimethylphenol
-
Materials: 3,5-Dimethylphenol, Cupric Salt (e.g., CuCl2), Chlorinating Agent (e.g., HCl), Oxidizing Agent (e.g., Oxygen), Organic Solvent (e.g., Dichloroethane).
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser, add 3,5-dimethylphenol, cupric chloride, concentrated hydrochloric acid, and dichloroethane.[4]
-
Heat the mixture to 80°C with stirring and bubble oxygen through the solution.[4]
-
Monitor the reaction by gas chromatography until the starting material is consumed.[4]
-
After the reaction is complete, cool the mixture, separate the organic layer, and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from dichloroethane to yield pure 4-chloro-3,5-dimethylphenol.[4]
-
Step 2: Synthesis of 1-Chloro-4-((4-chloro-3,5-dimethylphenoxy)methyl)benzene
-
Materials: 4-Chloro-3,5-dimethylphenol, 4-Chlorobenzyl chloride, Potassium carbonate, Acetone.
-
Procedure:
-
To a solution of 4-chloro-3,5-dimethylphenol in acetone, add potassium carbonate and 4-chlorobenzyl chloride.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the potassium carbonate and evaporate the acetone.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
-
Step 3: Synthesis of 1-Bromo-4-((4-chloro-3,5-dimethylphenoxy)methyl)benzene
-
Materials: 1-Chloro-4-((4-chloro-3,5-dimethylphenoxy)methyl)benzene, N-Bromosuccinimide (NBS), Benzoyl peroxide, Carbon tetrachloride.
-
Procedure:
-
Dissolve the product from Step 2 in carbon tetrachloride.
-
Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under a light source (e.g., a 250W lamp) for 4-6 hours.
-
Cool the reaction mixture, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to yield the brominated product.
-
Step 4: Synthesis of this compound
-
Materials: 1-Bromo-4-((4-chloro-3,5-dimethylphenoxy)methyl)benzene, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), Trimethyl borate, Hydrochloric acid.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine.
-
Add a solution of the brominated product from Step 3 in anhydrous THF dropwise to initiate the Grignard reaction.[5]
-
Once the reaction has started, add the remaining solution of the aryl bromide to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour.
-
Cool the Grignard reagent to -78°C and slowly add a solution of trimethyl borate in anhydrous THF.[5]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of cold 1N hydrochloric acid.[5]
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture).[5]
-
Protocol 2: Suzuki-Miyaura Coupling for Liquid Crystal Synthesis
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl halide to form a biphenyl-based liquid crystal.
-
Materials: this compound, Aryl halide (e.g., 4-bromo-4'-pentylbiphenyl), Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), Base (e.g., aqueous Sodium Carbonate), Toluene, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve the aryl halide and this compound in a mixture of toluene and ethanol.
-
Add a 2M aqueous solution of sodium carbonate.[6]
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under an inert atmosphere.[6]
-
Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the pure liquid crystal compound.
-
Characterization of the Resulting Liquid Crystalline Material
The synthesized biphenyl compound should be thoroughly characterized to confirm its structure and evaluate its liquid crystalline properties.
-
Structural Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
-
-
Mesomorphic Properties:
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures (e.g., melting point, clearing point) and associated enthalpy changes.[7]
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures (e.g., nematic, smectic) and their changes with temperature.[7]
-
Expected Properties of the Synthesized Liquid Crystal
The introduction of the 4-(4'-chlorobenzyloxy)-3,5-dimethylphenyl moiety is expected to influence the mesomorphic properties of the final biphenyl compound. The increased molecular length and rigidity contributed by the biphenyl core are conducive to the formation of a nematic phase over a broad temperature range.[7][8] The terminal alkyl chain on the other biphenyl ring will further influence the melting and clearing points. The presence of the chloro- and dimethyl- substituents can affect the intermolecular interactions and packing, potentially leading to a stable nematic phase.
Broader Applications in Materials Science
Beyond liquid crystals, this compound can be a valuable monomer or building block in the synthesis of other advanced materials:
-
Functional Polymers: Through Suzuki polymerization, this boronic acid can be copolymerized with dihaloarenes to create conjugated polymers.[9] The bulky side group can enhance the solubility of the resulting polymer, while the chlorobenzyl moiety can be used for post-polymerization modification to introduce other functionalities.
-
Organic Semiconductors: The electronic properties of materials containing the 4-(4'-chlorobenzyloxy)-3,5-dimethylphenylene unit could be tuned for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The steric hindrance from the methyl groups could prevent excessive aggregation, which is often detrimental to device performance.
Conclusion
This compound is a strategically designed building block with significant potential in materials science. Its utility in the synthesis of liquid crystals has been highlighted, and the provided protocols offer a practical guide for its preparation and application. The principles outlined in this guide can be extended to the development of a wide range of functional materials, underscoring the versatility of this specialized boronic acid in the creation of next-generation technologies.
References
-
CRO Splendid Lab Pvt. Ltd. This compound.
- (Reference for general properties of arylboronic acids, if available
-
Al-Janabi, A. A., et al. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 27(15), 4933.
- (Reference for general liquid crystal properties, if available
-
Google Patents. (2012). Synthesis method of 4-(4-((2-(4-chlorophenyl)-5,5-dimethyl cyclohexyl-1-polyprolene) methyl) diethylenediamine-1-radical) benzoic acid. CN102584744B.
-
Górski, M., et al. (2024). Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties. International Journal of Molecular Sciences, 25(4), 2449.
- (Reference for general liquid crystal properties, if available
- (Reference for general liquid crystal properties, if available
-
ChemicalBook. 849062-38-0(4-(4′-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid) Product Description.
- (Reference for general liquid crystal properties, if available
- (Reference for general liquid crystal properties, if available
- (Reference for general liquid crystal properties, if available
-
Google Patents. (2020). Synthesis method of 4-chloro-3, 5-dimethylphenol. CN111440051A.
- (Reference for general synthesis of arylboronic acids, if available
-
Chen, J., et al. (2023). Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer. Polymers, 15(16), 3379.
- (Reference for general polymer synthesis, if available
- (Reference for general polymer synthesis, if available
-
ChemicalBook. 3,5-Dimethylphenylboronic acid synthesis.
- (Reference for general Suzuki coupling, if available
- (Reference for general Suzuki coupling, if available
-
Thermo Fisher Scientific. 4-Chlorophenylboronic acid, 97%.
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. CN106946915A - A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield - Google Patents [patents.google.com]
- 4. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 5. 3,5-Dimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN102584744B - Synthesis method of 4-(4-((2-(4-chlorophenyl)-5,5-dimethyl cyclohexyl-1-polyprolene) methyl) diethylenediamine-1-radical) benzoic acid - Google Patents [patents.google.com]
- 7. Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies | MDPI [mdpi.com]
- 8. Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes & Protocols: Green Chemistry Approaches for the Suzuki-Miyaura Reaction
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its power to form carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application is particularly prevalent in the pharmaceutical industry for the synthesis of complex biaryl structures found in numerous active pharmaceutical ingredients (APIs).[3][4] However, traditional protocols often rely on toxic organic solvents, expensive and air-sensitive phosphine ligands, and homogeneous palladium catalysts that are difficult to remove from the final product.[3][5]
The principles of green chemistry compel us to redesign these vital transformations to be safer, more sustainable, and economically viable.[6] This guide moves beyond theoretical concepts to provide detailed, field-proven protocols that leverage green solvents, recyclable heterogeneous catalysts, and energy-efficient technologies. The methodologies described herein are designed to be robust and self-validating, empowering researchers to reduce environmental impact without compromising synthetic efficacy.
Chapter 1: The Foundation - Greener Solvent Systems
The choice of solvent is arguably the most significant contributor to the environmental footprint of a chemical process. Traditional solvents like dioxane, DMF, and toluene are effective but pose significant health, safety, and disposal challenges. The following sections detail validated approaches using benign aqueous systems and renewable, bio-derived alternatives.
Aqueous Media: The Universal Green Solvent
Water is the ideal green solvent due to its non-toxicity, non-flammability, and low cost.[7] For the Suzuki-Miyaura reaction, water not only serves as a benign medium but can also facilitate the reaction, as the inorganic bases required are highly soluble.[2] The challenge of solubilizing organic substrates can be overcome through several strategies, including the use of co-solvents or, as discussed next, micellar catalysis.
A particularly green approach involves ligand-free conditions, where the reaction proceeds without the need for often-toxic and expensive phosphine ligands.[8][9] Heterogeneous catalysts like Palladium on Carbon (Pd/C) are highly effective in these systems and can be easily recovered.[10][11]
This protocol describes the coupling of an aryl bromide with a phenylboronic acid using the commercially available and recyclable Pd/C catalyst in water.
Materials:
-
Aryl Halide (e.g., 4-bromonitrobenzene): 1.0 mmol
-
Aryl Boronic Acid (e.g., phenylboronic acid): 1.2 mmol
-
Palladium on Carbon (10% Pd/C, wet type): 1.5 mol% Pd
-
Base (e.g., K₂CO₃): 2.0 mmol
-
Solvent: Deionized Water, 5 mL
-
Round-bottom flask with reflux condenser and magnetic stir bar
Procedure:
-
Setup: To a 25 mL round-bottom flask, add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent & Catalyst Addition: Add 5 mL of deionized water to the flask. Finally, add the 10% Pd/C catalyst (1.5 mol% Pd). Scientist's Note: Adding the catalyst last minimizes handling of the dry powder. Using a wet-type Pd/C is safer as it is not pyrophoric in air.[11]
-
Reaction: Attach the reflux condenser and heat the mixture to 80-100°C with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times are typically 1-6 hours.
-
Workup & Catalyst Recovery: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (10 mL). c. Crucially, filter the mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. The catalyst on the Celite can be washed with additional ethyl acetate, dried, and stored for reuse.[11] d. Transfer the filtrate to a separatory funnel. Separate the organic layer. e. Wash the organic layer with brine (2 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Micellar Catalysis: Creating "Nanoreactors" in Water
For highly hydrophobic substrates, simple aqueous systems may be insufficient. Micellar catalysis elegantly solves this problem by using surfactants to form nanoscopic aggregates (micelles) in water.[12] These micelles act as nanoreactors, encapsulating the organic substrates and the catalyst in a hydrophobic core where the reaction can proceed efficiently, while the bulk medium remains water.[13][14] This approach allows reactions to occur at or near room temperature, further reducing energy consumption.[14]
Caption: Micellar catalysis encapsulates hydrophobic reactants and catalyst in a core, enabling reactions in a bulk aqueous medium.
This protocol uses the commercially available and inexpensive surfactant Kolliphor EL to couple a bromoaniline with a thiophene boronic acid at room temperature and open to the air.[13]
Materials:
-
Bromoaniline (e.g., 4-bromoaniline): 0.5 mmol
-
Thiophene Boronic Acid (e.g., 2-thienylboronic acid): 0.6 mmol
-
Palladium Catalyst (e.g., Pd(dtbpf)Cl₂): 0.01 mmol (2 mol%)
-
Base (e.g., Triethylamine, Et₃N): 1.0 mmol
-
Surfactant Solution: 2% (w/w) Kolliphor EL in deionized water, 2 mL
-
Reaction vial with magnetic stir bar
Procedure:
-
Preparation: In a 10 mL vial, create a mixture of the bromoaniline (0.5 mmol), thiophene boronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol), and triethylamine (1.0 mmol).
-
Micelle Formation: Add 2 mL of the 2% Kolliphor EL aqueous solution. The mixture will likely be cloudy or an emulsion. Scientist's Note: The formation of this emulsion is the visual evidence of the micellar nanoreactors forming, which is critical for the reaction's success.
-
Reaction: Stir the mixture vigorously (e.g., 500 rpm) at room temperature. The reaction is often complete in as little as 15-30 minutes and can be monitored by TLC.[13] No inert atmosphere is required.
-
Workup: a. Add ethanol (approx. 10 mL) until the reaction mixture becomes a single homogeneous phase. This breaks the micelles and allows for easier extraction. b. Remove the solvents (water and ethanol) under reduced pressure.
-
Purification: The resulting residue can be directly purified by flash column chromatography (e.g., SiO₂, CH₂Cl₂/n-hexane) to afford the pure product.[13]
Bio-Derived Solvents: A Renewable Alternative
Solvents derived from biomass, such as Cyrene™, are gaining traction as sustainable replacements for petroleum-derived dipolar aprotic solvents.[15][16] Cyrene is produced from cellulose and is biodegradable.[17] It has proven effective for Suzuki-Miyaura couplings, often used as a co-solvent with water.
This protocol outlines a general procedure for coupling an aryl bromide and an arylboronic acid using Cyrene as a bio-based solvent.[15]
Materials:
-
Aryl Bromide: 1.0 mmol
-
Arylboronic Acid: 1.5 mmol
-
Palladium Catalyst (e.g., Pd(OAc)₂): 2 mol%
-
Ligand (e.g., SPhos): 4 mol%
-
Base (e.g., K₃PO₄): 2.0 mmol
-
Solvent System: Cyrene (1.5 mL) and Water (0.5 mL)
-
Reaction tube suitable for heating
Procedure:
-
Setup: To a reaction tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).
-
Solvent Addition: Add Cyrene (1.5 mL) and water (0.5 mL) to the tube.
-
Reaction: Seal the tube and heat the mixture to 80°C with magnetic stirring for 12-24 hours. Monitor by TLC or LC-MS.
-
Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate (15 mL). b. Wash the organic mixture with water (3 x 10 mL) and then brine (10 mL). c. Dry the organic layer over MgSO₄, filter, and concentrate. Scientist's Note: Cyrene has a high boiling point (227°C), making its removal by rotary evaporation difficult. A thorough aqueous wash is crucial to remove it before concentrating the product in the lower-boiling extraction solvent.[15]
-
Purification: Purify the residue by flash column chromatography.
Chapter 2: The Workhorse - Advanced & Recyclable Catalytic Systems
Palladium is a precious and costly metal. Green chemistry principles demand not only the reduction of catalyst loading but also its efficient recovery and reuse. Heterogeneous catalysts are the key to achieving a circular catalyst economy.
Heterogeneous Catalysis for a Circular Economy
Heterogeneous catalysts exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid solution), allowing for their simple removal by filtration.[3][4] This dramatically simplifies product purification, minimizes palladium leaching into the API, and, most importantly, allows the expensive catalyst to be recycled for multiple runs.[5][18]
Caption: Workflow for a green Suzuki-Miyaura reaction emphasizing the recovery and reuse of the heterogeneous catalyst.
This protocol uses a Merrifield resin-supported phenanthroline-palladium(II) complex, which can be recycled at least 10 times without significant loss of activity.[5][19]
Materials:
-
Aryl Halide (e.g., iodobenzene): 1.0 mmol
-
Arylboronic Acid (e.g., phenylboronic acid): 1.2 mmol
-
Merrifield Resin-Supported Pd Catalyst: 1 mol%
-
Base (e.g., K₂CO₃): 2.0 mmol
-
Solvent: Ethanol, 5 mL
-
Round-bottom flask with reflux condenser
Procedure:
-
Setup: In a round-bottom flask, suspend the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the resin-supported Pd catalyst (1 mol%) in ethanol (5 mL).
-
Reaction: Heat the suspension to reflux (approx. 78°C) with stirring for the required time (typically 1-5 hours). Monitor by TLC.
-
Catalyst Recovery: a. Cool the reaction mixture to room temperature. b. Filter the reaction mixture. The solid catalyst beads will be retained on the filter paper. c. Wash the recovered catalyst beads sequentially with water and ethanol. d. Dry the catalyst under vacuum. It is now ready for the next reaction cycle.[19]
-
Product Isolation: Take the filtrate from step 3b and remove the solvent under reduced pressure. The resulting crude product can be purified by standard methods (e.g., chromatography).
| Catalyst System | Support | Solvent | Temp (°C) | Loading (mol%) | Cycles | Final Yield | Reference |
| Pd/H-MOR | Mordenite Zeolite | H₂O/EtOH | 80 | 3.17 wt% | 10 | >90% | [18] |
| Phen-Pd(II) Complex | Merrifield Resin | Ethanol | RT | 1.0 | 10 | >83% | [5][19] |
| Pd/C (wet) | Activated Carbon | Water | RT | 1.0 | 5 | ~95% | [10] |
| PdAS | Amphiphilic Polymer | Water | 80 | 0.005 | 10 | >98% | [20] |
Chapter 3: The Enabler - Energy-Efficient Activation
Reducing reaction times from hours to minutes not only increases throughput but also significantly lowers energy consumption, a key tenet of green chemistry.
Microwave-Assisted Synthesis
Microwave irradiation offers a highly efficient method of energy input compared to conventional conductive heating.[21] It provides rapid, uniform (in-core volumetric) heating of the reaction mixture, which can lead to dramatic rate accelerations, reduced side product formation, and higher yields.[22][23] This is particularly effective for Suzuki-Miyaura couplings.
Caption: Comparison of slow, conductive conventional heating versus rapid, direct microwave heating for a chemical reaction.
This protocol demonstrates the rapid synthesis of a biaryl using microwave heating, reducing reaction times to minutes.[23]
Materials:
-
Aryl Halide (e.g., 4'-bromoacetophenone): 1.0 mmol
-
Arylboronic Acid (e.g., phenylboronic acid): 1.5 mmol
-
Catalyst (e.g., Pyridine-Pyrazole/Pd(II) complex): 0.1 mol%
-
Base (e.g., K₂CO₃): 2.0 mmol
-
Solvent System: Water/Ethanol (1:1), 4 mL
-
10 mL microwave reaction vessel with stir bar
Procedure:
-
Setup: In a microwave reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), catalyst (0.1 mol%), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 4 mL of the 1:1 water/ethanol solvent system.
-
Microwave Reaction: a. Seal the vessel securely. b. Place it in the microwave reactor cavity. c. Irradiate at a constant temperature of 100-120°C for 10-30 minutes. Scientist's Note: The reaction temperature, not the power, is the critical parameter to control. The instrument will modulate power to maintain the set temperature.
-
Workup: Cool the vessel to room temperature (automated in most reactors). Dilute with ethyl acetate, wash with water, dry the organic phase, and concentrate under reduced pressure.
-
Purification: Purify by standard methods as required.
| Reaction Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation |
| Solvent | Toluene or Dioxane | Water/Ethanol or GVL[24] |
| Temperature | 80-110 °C | 100-150 °C |
| Reaction Time | 4 - 24 hours | 5 - 30 minutes |
| Typical Yield | Good to Excellent | Often Higher / Cleaner |
| Energy Profile | High consumption, slow transfer | Low consumption, rapid transfer |
Conclusion
The Suzuki-Miyaura reaction remains an indispensable tool in chemical synthesis. By adopting the green chemistry approaches outlined in these application notes, researchers and drug development professionals can significantly enhance the sustainability of their work. The synergistic combination of aqueous or bio-derived solvents, recyclable heterogeneous catalysts, and energy-efficient microwave activation provides a powerful toolkit to design processes that are not only environmentally benign but also more efficient and cost-effective. These protocols serve as a validated starting point for developing cleaner, safer, and more sustainable pathways to the essential molecules that advance science and medicine.
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Li, Y., et al. (2007). Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. PubMed. [Link]
-
Zhou, Y., et al. (2020). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. MDPI. [Link]
-
Bora, U., et al. (2003). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry. [Link]
-
de Oliveira, K. T., et al. (2013). A Ternary Catalytic System for the Room Temperature Suzuki-Miyaura Reaction in Water. Hindawi. [Link]
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Yang, J., et al. (2011). Recyclable Catalysts for Suzuki–Miyaura Cross-Coupling Reactions at Ambient Temperature Based on a Simple Merrifield Resin Supported Phenanthroline–Palladium(II) Complex. Synfacts. [Link]
-
Yang, J., et al. (2011). Recyclable Catalysts for Suzuki-Miyaura Cross-Coupling Reactions at Ambient Temperature Based on a Simple Merrifield Resin Supported Phenanthroline-Palladium(II) Complex. Organic Chemistry Portal. [Link]
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Bohrium Scientific. (n.d.). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Bohrium. [Link]
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Dalmás, V., et al. (2014). “Green” Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. [Link]
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Yoneda, A. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Bhattacharya, S., et al. (2015). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry. [Link]
-
Chen, Z., et al. (2021). Continuous Ligand-Free Suzuki–Miyaura Cross-Coupling Reactions in a Cartridge Flow Reactor Using a Gel-Supported Catalyst. ACS Publications. [Link]
-
Kim, D., et al. (2018). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Organic & Biomolecular Chemistry. [Link]
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Cartagenova, D., et al. (2021). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. Research Collection ETH Zurich. [Link]
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Nasrollahzadeh, M., et al. (2018). Greener Biogenic Approach for the Synthesis of Palladium Nanoparticles Using Papaya Peel: An Eco-Friendly Catalyst for C–C Coupling Reaction. ACS Omega. [Link]
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Gabriele, B., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
-
Lipshutz, B. H., & Abela, A. R. (2008). Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters. [Link]
-
Le, T. N., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. [Link]
-
Cross, M. J., et al. (2021). Micellar catalysis of the Suzuki Miyaura reaction using biogenic Pd nanoparticles from Desulfovibrio alaskensis. Green Chemistry. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
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Bhatt, N., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media: A Review. Asian Journal of Chemistry. [Link]
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Ison, A. (n.d.). Pd/C and Other Heterogeneous Catalysts. Organic Process Research & Development. [Link]
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Uozumi, Y., et al. (2001). Highly active catalyst for the heterogeneous Suzuki-Miyaura reaction: assembled complex of palladium and non-cross-linked amphiphilic polymer. Journal of the American Chemical Society. [Link]
-
Pallini, F., et al. (2023). Challenging the Scope of Micellar Catalysis: Efficient Suzuki-Miyaura Couplings in Aqueous Dispersions. IRIS-BOA. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Bhatt, N., et al. (2021). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. ResearchGate. [Link]
-
Cravotto, G., et al. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
-
Panja, S., et al. (2022). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv. [Link]
-
Wilson, K. L., et al. (2018). Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling. Synlett. [Link]
-
Ismalaj, E., et al. (2017). A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Publications. [Link]
-
D'Auria, M., et al. (2021). Green Synthesis of Pd Nanoparticles for Sustainable and Environmentally Benign Processes. MDPI. [Link]
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Lin, C.-H., et al. (2022). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry. [Link]
-
Wang, L., et al. (2016). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link]
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Sun, J., et al. (2015). Green Suzuki–Miyaura coupling reaction catalyzed by palladium nanoparticles supported on graphitic carbon nitride. ResearchGate. [Link]
-
Hosseini-Zori, M. (2023). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research. [Link]
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D'Auria, M., et al. (2021). Green Synthesis of Pd Nanoparticles for Sustainable and Environmentally Benign Processes. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura reaction of 19 with 20 using Cyrene as the solvent. ResearchGate. [Link]
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Mills, C. R., et al. (2018). Ligand-Free Suzuki–Miyaura Coupling Reactions Using an Inexpensive Aqueous Palladium Source: A Synthetic and Computational Exercise for the Undergraduate Organic Chemistry Laboratory. ResearchGate. [Link]
-
Al-Amin, M., et al. (2018). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
-
Wilson, K. L., et al. (2018). Cyrene as a Bio-Based Solvent for the Suzuki–Miyaura Cross-Coupling. ResearchGate. [Link]
-
Ferlin, F., et al. (2020). Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. Green Chemistry. [Link]
-
Dugardin, C. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]
-
Wilson, K. L., et al. (2018). Cyrene as a Bio-Based Solvent for the Suzuki–Miyaura Cross-Coupling. Semantic Scholar. [Link]
-
Smith, J. D., et al. (2024). DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION. INOVATUS JOURNALS. [Link]
-
Botta, A., et al. (2005). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]
-
Yilmaz, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]
-
Yilmaz, I., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]
-
Abdel-Wahab, B. F., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
-
da Costa, M. F., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. [Link]
Sources
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- 4. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts [orgchemres.org]
- 7. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 8. An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pd/C and Other Heterogeneous Catalysts - Wordpress [reagents.acsgcipr.org]
- 12. Challenging the Scope of Micellar Catalysis: Efficient Suzuki-Miyaura Couplings in Aqueous Dispersions [boa.unimib.it]
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- 14. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water [organic-chemistry.org]
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- 18. Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib [mdpi.com]
- 19. Recyclable Catalysts for Suzuki-Miyaura Cross-Coupling Reactions at Ambient Temperature Based on a Simple Merrifield Resin Supported Phenanthroline-Palladium(II) Complex [organic-chemistry.org]
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Ligand Selection for Palladium-Catalyzed Cross-Coupling of Arylboronic Acids: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Ligands in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between organoboron compounds and organic halides or pseudohalides, stands as a cornerstone of modern organic synthesis.[1] Its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents have cemented its status as an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The success of this powerful transformation, however, is intrinsically linked to the choice of ligand that coordinates to the palladium center. The ligand profoundly influences the catalyst's activity, stability, and selectivity, making its selection a critical parameter for achieving high yields and reaction efficiency.[3]
This guide provides a comprehensive overview of ligand selection for the Suzuki-Miyaura coupling of arylboronic acids. It delves into the mechanistic underpinnings of the catalytic cycle, offers a comparative analysis of common ligand classes, and provides detailed, field-proven protocols for both general reactions and high-throughput ligand screening.
The Catalytic Cycle: A Ligand-Orchestrated Symphony
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of three key steps, each intricately influenced by the coordinating ligand: oxidative addition, transmetalation, and reductive elimination.[4][5][6] The ligand's steric and electronic properties play a crucial role in modulating the rates of these elementary steps, thereby dictating the overall efficiency of the catalytic cycle.[7][8]
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium into the carbon-halide bond, forming a Pd(II) intermediate. Electron-rich and sterically bulky ligands are known to facilitate this often rate-limiting step by increasing the electron density on the palladium center, which enhances its nucleophilicity.[4][9][10]
-
Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation is still a subject of detailed study, but it is understood that the ligand's steric bulk can influence the ease of this step.[9][11]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product (Ar-Ar') from the Pd(II) complex, regenerating the active Pd(0) catalyst.[4][9] Bulky ligands are believed to promote this step by creating steric pressure around the metal center, which encourages the formation of the C-C bond.[9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Guide to Ligand Selection: Phosphines and N-Heterocyclic Carbenes
The two most prominent classes of ligands employed in Suzuki-Miyaura coupling are phosphines and N-heterocyclic carbenes (NHCs).[4][9] The choice between these depends on the specific substrates, desired reaction conditions, and cost considerations.
Phosphine Ligands: The Workhorses of Cross-Coupling
Phosphine ligands have been instrumental in the development of palladium-catalyzed cross-coupling reactions. Their steric and electronic properties can be finely tuned by modifying the substituents on the phosphorus atom.
-
Monodentate Phosphines:
-
Triphenylphosphine (PPh₃): One of the earliest and most widely used ligands, PPh₃ is effective for many simple couplings.[4]
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃): These bulky and electron-rich alkylphosphines are highly effective for coupling unactivated and sterically hindered aryl chlorides.[12]
-
-
Biaryl Phosphines (Buchwald-type Ligands): Developed by the Buchwald group, these ligands are characterized by a biaryl backbone and a dialkyl- or dicycloalkylphosphino group.[4][13] They are exceptionally versatile and highly active for a broad range of Suzuki-Miyaura couplings, including those involving challenging substrates.[13][14]
| Ligand | Structure | Key Features |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a wide range of aryl and heteroaryl couplings, including those with aryl chlorides. |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Excellent for coupling sterically hindered substrates and aryl chlorides.[13] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often effective for C-N and C-O couplings, but also shows high activity in Suzuki-Miyaura reactions. |
N-Heterocyclic Carbene (NHC) Ligands: A New Generation of Ancillary Ligands
NHCs have emerged as powerful alternatives to phosphine ligands in recent years.[9][15] They are typically stronger σ-donors than phosphines, which can lead to highly active and stable palladium catalysts.[16]
-
Key Advantages of NHC Ligands:
-
High Stability: The strong Pd-C bond in NHC complexes often results in catalysts with enhanced thermal stability.[9]
-
Strong Electron Donation: NHCs are excellent σ-donors, which can accelerate the rate-limiting oxidative addition step, particularly with challenging substrates like aryl chlorides.[15][17]
-
Tunable Steric Bulk: The steric environment around the carbene carbon can be readily modified to optimize catalytic activity.
-
| Ligand | Structure | Key Features |
| IPr | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | A bulky NHC ligand that has shown high activity in the coupling of aryl chlorides.[15] |
| SIPr | 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | A saturated analogue of IPr, often used to achieve orthogonal chemoselectivity in couplings of chloroaryl triflates.[18] |
| IMes | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | A common and effective NHC ligand for a variety of cross-coupling reactions. |
digraph "Ligand Selection Decision Tree" { graph [fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Substrate Characteristics"]; steric_hindrance [label="Sterically Hindered Substrates?"]; aryl_chloride [label="Aryl Chloride Electrophile?"]; heteroaryl [label="Heteroaromatic Substrates?"]; buchwald [label="Buchwald-type Ligands\n(e.g., XPhos, SPhos)"]; nhc [label="NHC Ligands\n(e.g., IPr, SIPr)"]; alkylphosphine [label="Bulky Alkylphosphines\n(e.g., P(t-Bu)3)"]; standard [label="Standard Phosphines\n(e.g., PPh3, dppf)"];
start -> steric_hindrance; steric_hindrance -> buchwald [label="Yes"]; steric_hindrance -> aryl_chloride [label="No"]; aryl_chloride -> nhc [label="Yes"]; aryl_chloride -> heteroaryl [label="No"]; nhc -> alkylphosphine [label="Alternative"]; heteroaryl -> buchwald [label="Yes"]; heteroaryl -> standard [label="No"]; }
Caption: A simplified decision tree for initial ligand selection.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific substrate combinations. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is suitable for a wide range of aryl bromides and iodides with arylboronic acids.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Selected phosphine or NHC ligand
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water) (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the chosen ligand (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Screening of Ligands
This protocol facilitates the rapid identification of the optimal ligand for a specific Suzuki-Miyaura coupling. This can be performed using a 24- or 96-well reaction block.[19]
Materials:
-
Palladium precatalyst array (pre-weighed in vials)
-
Stock solution of the aryl halide in an appropriate solvent
-
Stock solution of the arylboronic acid in an appropriate solvent
-
Stock solution of the base in an appropriate solvent
-
Internal standard for analysis (e.g., biphenyl)
-
Multi-well reaction block with stir bars
-
Inert atmosphere glovebox or Schlenk line manifold
Procedure:
-
Inside a glovebox, arrange the pre-weighed palladium precatalyst/ligand vials in the reaction block.
-
Using a multichannel pipette, dispense the stock solution of the aryl halide to each vial.
-
Dispense the stock solution of the arylboronic acid to each vial.
-
Dispense the stock solution of the base to each vial.
-
Seal the reaction block securely.
-
Transfer the reaction block to a pre-heated stir plate and stir at the desired temperature for a set period (e.g., 12-24 hours).
-
After the reaction time, cool the block to room temperature.
-
Quench the reactions by adding a solution containing an internal standard.
-
Analyze the reaction outcomes using high-throughput techniques such as LC-MS or GC-MS to determine the relative conversion and yield for each ligand.[20]
Conclusion
The judicious selection of the ligand is paramount to the success of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A deep understanding of the interplay between the ligand's steric and electronic properties and the individual steps of the catalytic cycle is essential for rational catalyst design and reaction optimization. While bulky, electron-rich phosphine ligands, particularly the Buchwald-type biarylphosphines, have proven to be broadly effective, the emergence of N-heterocyclic carbenes has provided a powerful complementary class of ligands, especially for challenging transformations. The systematic screening of a diverse set of ligands, facilitated by high-throughput experimentation, remains a highly effective strategy for identifying the optimal catalyst for any given Suzuki-Miyaura coupling, thereby accelerating the discovery and development of novel molecules in the pharmaceutical and materials science fields.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (2023). Retrieved from [Link]
-
Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
Organic Letters. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Retrieved from [Link]
-
ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
SpringerLink. (2011). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Retrieved from [Link]
-
ACS Publications. Electronic nature of N-heterocyclic carbene ligands: effect on the Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
PMC - NIH. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. Retrieved from [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
-
PMC - NIH. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Princeton Chemistry. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Retrieved from [Link]
-
ResearchGate. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
NIH. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Organometallics. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
A Review on Palladium Catalyzed Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from [Link]
-
Morressier. (2019). Using N-heterocyclic carbene ligands to control cross coupling selectivity. Retrieved from [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]
-
PubMed. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]
-
Journal of the American Chemical Society. (1999). A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Retrieved from [Link]
-
PMC - NIH. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
PMC - NIH. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2018). Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2011). Palladium(0)-catalyzed direct cross-coupling reaction of allylic alcohols with aryl- and alkenylboronic acids. Retrieved from [Link]
-
Sci-Hub. (2005). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Retrieved from [Link]
-
Science in the Classroom. (2015). High-throughput screening of drug leads. Retrieved from [Link]
-
PMC - NIH. (2022). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Retrieved from [Link]
-
UA Campus Repository. (2011). Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. theses.enscm.fr [theses.enscm.fr]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. youtube.com [youtube.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
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- 18. pubs.acs.org [pubs.acs.org]
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- 20. High-throughput screening of drug leads | Science in the Classroom [scienceintheclassroom.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with Hindered Boronic Acids
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome the challenges associated with Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. This guide is structured to help you diagnose issues, optimize conditions, and understand the fundamental principles governing these demanding transformations.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow to identify and solve common problems.
Q1: My reaction shows low to no conversion. What are the primary causes and how can I fix this?
A1: Low or zero conversion is the most common issue when dealing with sterically demanding substrates. The root cause is almost always a kinetic barrier impeding one or more steps of the catalytic cycle, which is exacerbated by steric bulk.[1]
Causality: Steric hindrance around the boronic acid and/or the aryl halide slows down the crucial steps of oxidative addition and transmetalation. For a productive reaction, the palladium catalyst must be both highly reactive and sterically accommodating. Standard catalysts like Pd(PPh₃)₄ are often completely ineffective in these cases because they are not active enough to overcome these higher energy barriers.[1][2]
Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
-
Re-evaluate Your Catalyst System: This is the most critical factor.
-
Ligand Choice: Switch to a modern, bulky, and electron-rich phosphine ligand. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate both oxidative addition and reductive elimination, facilitating the coupling of hindered partners.[3] N-heterocyclic carbene (NHC) ligands are also excellent choices for challenging couplings.[4][5]
-
Catalyst Loading: For difficult couplings, increasing the catalyst loading from a standard 1 mol% to 2-5 mol% can be beneficial.
-
-
Optimize the Base: The base is essential for activating the boronic acid to form a boronate, which is the active species in transmetalation.[4][6]
-
Base Strength: Hindered boronic acids are less acidic and require a sufficiently strong base for activation. Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3]
-
Solubility: Ensure the base has some solubility in the reaction medium. Using finely powdered base and adding a small amount of water (if compatible with your substrates) can be helpful.
-
-
Adjust Solvent and Temperature:
-
Solvent: A higher boiling point solvent allows for higher reaction temperatures. Aprotic polar solvents like dioxane, toluene, or THF are standard.[7] For particularly stubborn reactions, a switch from THF (b.p. 66°C) to dioxane (b.p. 101°C) or toluene (b.p. 111°C) can make a significant difference.
-
Temperature: Many hindered couplings require elevated temperatures (80-110°C) to proceed at a reasonable rate.[8]
-
-
Assess Substrate Stability:
Q2: My primary side product is protodeboronation. What conditions favor this and how can I prevent it?
A2: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This is a common decomposition pathway, especially with electron-rich or heteroaromatic boronic acids.[11]
Causality: The mechanism of protodeboronation is often base-mediated and accelerated by the presence of water. Strong bases in protic solvents can facilitate the cleavage of the carbon-boron bond before transmetalation occurs.
Preventative Measures:
-
Use a Milder Base: If your reaction tolerates it, switch from strong bases like NaOH or K₃PO₄ to a milder option like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[11] Fluoride ions can form a more reactive fluoroborate species without excessively promoting protodeboronation.[4]
-
Use Boronic Esters: Boronic esters, such as pinacol or neopentyl glycol esters, are significantly more stable towards protodeboronation than their corresponding boronic acids.[9] The Miyaura borylation reaction can be used to synthesize these esters if they are not commercially available.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable form, such as a diethanolamine (DABO) boronate. These adducts are crystalline, air-stable solids that slowly release the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[10][11]
-
Anhydrous Conditions: While some water can be beneficial, excess water can accelerate protodeboronation. Try running the reaction under strictly anhydrous conditions, especially when using boronic esters that do not require hydrolysis for activation.[12]
Q3: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A3: Homocoupling (or Glaser-type coupling) of the boronic acid to form a symmetrical biaryl is another common side reaction.
Causality: This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium(II) species present in the catalytic cycle. It is particularly problematic with electron-rich boronic acids.
Preventative Measures:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst. Standard practice involves at least three cycles of vacuum/argon backfill. Sparging the solvent with argon for 30-60 minutes is also highly effective.
-
Use a Pd(0) Precatalyst: While Pd(II) precatalysts like Pd(OAc)₂ are reduced in situ to the active Pd(0) species, starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes reduce the amount of Pd(II) available for homocoupling pathways.
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid relative to the aryl halide. This ensures the aryl halide is consumed, minimizing the time the boronic acid is exposed to the catalyst after the primary reaction is complete.
Part 2: Frequently Asked Questions (FAQs)
This section covers essential concepts and best practices for designing your experiment from the outset.
Q1: How do I choose the right ligand for a sterically hindered Suzuki coupling?
A1: The ligand is arguably the most important variable in a challenging Suzuki coupling. Its role is to stabilize the palladium center, modulate its reactivity, and provide a specific steric environment. For hindered substrates, the ligand must promote the formation of a highly reactive, coordinatively unsaturated L-Pd(0) species that is accessible to the bulky substrates.
Key Principles:
-
Bulk: A bulky ligand facilitates the reductive elimination step and helps maintain a monoligated, highly reactive L-Pd(0) state.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which significantly accelerates the rate-limiting oxidative addition step, especially with electron-rich aryl chlorides.[3]
| Ligand Class | Examples | Key Features & Applications |
| Buchwald Biarylphosphines | SPhos, XPhos, RuPhos | The gold standard for hindered couplings. Extremely bulky and electron-rich. Effective for coupling ortho-substituted and di-ortho-substituted substrates.[1][3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes. Highly effective for coupling unreactive aryl chlorides and other challenging substrates.[4][5] |
| Dialkylphosphines | tBu₃P, PCy₃ | Very electron-rich but can be sensitive to air. Effective but often superseded by the more robust biarylphosphine ligands. |
Q2: What is the role of the base, and which one should I choose for hindered substrates?
A2: The base plays a crucial role in the transmetalation step. It reacts with the boronic acid (or its ester after hydrolysis) to form an "ate" complex (e.g., [R-B(OH)₃]⁻), which is significantly more nucleophilic and readily transfers its organic group to the palladium center.[4][6]
| Base | Typical Solvents | Strength & Use Case |
| K₃PO₄ | Toluene, Dioxane, THF | Strong. Often the base of choice for hindered aryl chlorides and boronic acids. Provides excellent results in a wide range of systems.[3] |
| Cs₂CO₃ | Dioxane, DMF, Toluene | Strong. Highly effective due to its high basicity and the solubility of its salts in organic solvents. |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Moderate. A good general-purpose base, often used in biphasic systems. |
| KF | Toluene, Dioxane | Mild. Used when substrates are sensitive to stronger bases. Helps prevent protodeboronation.[4][11] |
Q3: Which solvent system is optimal for hindered Suzuki couplings?
A3: The ideal solvent should dissolve the reactants and catalyst, be stable at high temperatures, and facilitate the reaction. There is no single "best" solvent, as the optimal choice depends on the specific substrates and base used.[13]
-
Aprotic Polar Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are the most common choices. Toluene and dioxane are favored for their higher boiling points, which allows for the necessary thermal energy to overcome the activation barriers of hindered couplings.
-
Biphasic vs. Anhydrous:
-
Biphasic Systems (e.g., Toluene/H₂O): The aqueous phase helps to dissolve inorganic bases like K₃PO₄ and facilitates the formation of the active boronate species. This is a very common and robust setup.
-
Anhydrous Systems: Often used with boronic esters to prevent premature hydrolysis and side reactions. Requires a base that is at least partially soluble in the organic solvent (e.g., Cs₂CO₃ or K₃PO₄ with phase-transfer catalysis).
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. Steric hindrance primarily creates bottlenecks at the Oxidative Addition and Transmetalation steps.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. reddit.com [reddit.com]
- 8. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
Technical Support Center: Troubleshooting Failed Suzuki-Miyaura Reactions with Aryl Chlorides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-C bond-forming reaction, particularly when using challenging aryl chloride substrates. Here, we will move beyond simple protocols and delve into the causality behind experimental choices, providing you with the in-depth knowledge to diagnose and resolve issues in your own laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with an aryl chloride failing when the same conditions work for an aryl bromide or iodide?
A: The primary reason lies in the strength of the carbon-halogen bond. The C-Cl bond is significantly stronger and less polarizable than C-Br or C-I bonds, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle more difficult.[1] This step, where the palladium(0) catalyst inserts into the C-Cl bond, requires a more electron-rich and sterically demanding catalyst to proceed efficiently.[2][3] Standard catalysts that are effective for bromides and iodides often lack the requisite activity for chlorides.
Q2: I see a lot of dark precipitate ("palladium black") in my reaction. What does this mean?
A: The formation of palladium black is a common sign of catalyst decomposition and deactivation. The active Pd(0) species, if not properly stabilized by its ligands, can aggregate into inactive palladium metal. This is often caused by issues such as insufficient ligand concentration, ligand degradation, or the presence of impurities that strip the ligand from the metal center.
Q3: What is the role of the base, and can I use any base?
A: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid derivative to the palladium center. The base activates the boronic acid, forming a more nucleophilic boronate species. The choice of base is not universal; its effectiveness depends on the solvent, the substrates, and the catalyst system.[4][5] Common bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and alkoxides (NaOtBu, KOtBu). The selection is often empirical, but stronger bases are frequently required for less reactive aryl chlorides.[3]
Q4: Does my reaction need to be completely anhydrous?
A: Not necessarily. In fact, a small amount of water is often beneficial, especially when using boronic acids and inorganic bases like K3PO4 or K2CO3. Water can aid in dissolving the base and facilitate the formation of the active boronate species. However, excessive water can lead to unwanted side reactions, such as the hydrolysis of the boronic acid (protodeboronation). The optimal amount of water is system-dependent.
In-Depth Troubleshooting Guide
Symptom 1: No Reaction or Very Low Conversion
If you observe the complete or near-complete recovery of your starting materials, the catalytic cycle is likely stalled at the very beginning.
As mentioned, the high bond energy of the C-Cl bond is the most common barrier. Your palladium catalyst is likely not electron-rich enough to break this bond.
-
Catalyst & Ligand Selection:
-
Switch to Bulky, Electron-Rich Ligands: Standard ligands like triphenylphosphine (PPh3) are often inadequate for aryl chlorides.[2] Upgrade to specialized ligands designed for this purpose. The two main classes are:
-
Bulky Dialkylbiarylphosphines: These ligands, developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos), are highly effective due to their steric bulk and electron-donating properties, which promote both oxidative addition and reductive elimination.[2][4]
-
N-Heterocyclic Carbenes (NHCs): These are strong sigma-donating ligands that form very stable and active palladium complexes, capable of activating even very unreactive aryl chlorides.[6]
-
-
Use a Pre-formed Catalyst: Instead of generating the active catalyst in situ from a palladium source (like Pd(OAc)2 or Pd2(dba)3) and a separate ligand, consider using a pre-formed catalyst. These are often more stable and provide more consistent results. Examples include PEPPSI-type catalysts for NHC ligands.[6]
-
-
Solvent and Base Optimization:
-
Solvent Choice: The solvent must solubilize all reaction components.[7] For challenging couplings, polar aprotic solvents like dioxane, THF, or toluene are commonly used.[6] Sometimes, a co-solvent system (e.g., toluene/water) is beneficial.[8]
-
Base Strength: If using a weaker base like Na2CO3, consider switching to a stronger, non-nucleophilic base such as K3PO4, Cs2CO3, or KOtBu.[4][9] The choice of base can significantly impact the reaction rate.[5]
-
-
Increase Reaction Temperature:
-
Higher temperatures can provide the necessary activation energy for the oxidative addition step. Reactions involving aryl chlorides often require temperatures between 80-120 °C.[10]
-
Caption: Troubleshooting workflow for no/low conversion.
Symptom 2: Formation of Side Products
The appearance of unexpected products in your reaction mixture indicates that while the catalyst is active, it is participating in undesired reaction pathways.
-
Homocoupling of Boronic Acid:
-
Observation: You detect a significant amount of a biaryl product derived from two molecules of your boronic acid coupling together.
-
Cause: This often occurs in the presence of Pd(II) species and can be exacerbated by the presence of oxygen.[6] If your reaction mixture was not properly degassed, or if your Pd(0) catalyst is re-oxidized, homocoupling can become a major side reaction.
-
Protocol: Rigorous Degassing
-
Combine the aryl chloride, boronic acid, base, and solvent in the reaction flask.
-
Seal the flask with a septum.
-
Bubble an inert gas (argon or nitrogen) through the solution for 15-30 minutes.
-
Alternatively, use the "freeze-pump-thaw" method for more sensitive reactions (at least three cycles).
-
After degassing, add the palladium catalyst and ligand under a positive pressure of inert gas.
-
-
-
Protodeboronation of Boronic Acid:
-
Observation: You isolate the arene corresponding to your boronic acid (Ar-H instead of Ar-B(OH)2).
-
Cause: This is the hydrolysis of the C-B bond and can be promoted by excessive water, high temperatures, or prolonged reaction times, especially with certain bases.
-
Protocol: Reagent Stoichiometry and Boron Source
-
Use a Slight Excess of Boronic Acid: Employing 1.1 to 1.5 equivalents of the boronic acid can compensate for some loss to this side reaction.
-
Consider Alternative Boron Reagents: Boronic esters (e.g., pinacol esters) or trifluoroborate salts (e.g., K[ArBF3]) are often more stable to hydrolysis than boronic acids.[6] Trifluoroborates, in particular, are crystalline, air-stable solids that slowly release the boronic acid under the reaction conditions.
-
-
-
Dehalogenation of Aryl Chloride:
-
Observation: You isolate the arene corresponding to your aryl chloride starting material (Ar-H instead of Ar-Cl).
-
Cause: This occurs when the arylpalladium(II) intermediate undergoes reductive elimination with a hydride source instead of transmetalation with the boronate. The hydride can come from solvents (like alcohols) or certain bases.[6]
-
Protocol: Solvent and Base Choice
-
Avoid using alcohol solvents if dehalogenation is a problem. Switch to aprotic solvents like toluene, dioxane, or THF.
-
Ensure your base is not a significant hydride source.
-
-
Caption: The Suzuki-Miyaura cycle with key failure points.
Symptom 3: Inconsistent Results or Poor Reproducibility
When the same reaction protocol gives you a high yield one day and fails the next, the issue often lies with the quality and handling of your reagents.
-
Reagent Quality:
-
Boronic Acid Purity: Boronic acids can dehydrate to form cyclic boroxines upon storage. This changes their molecular weight and can affect reactivity. It is good practice to check the purity of your boronic acid by NMR or to use freshly purchased material.
-
Base Quality: Some bases, particularly K3PO4, can be hygroscopic. Their water content can vary, leading to inconsistent results. Consider drying the base in an oven before use or purchasing anhydrous grade material.
-
Solvent Purity: Peroxides in solvents like THF or dioxane can oxidize the phosphine ligands and deactivate the catalyst. Always use freshly distilled or anhydrous, inhibitor-free solvents.
-
-
Reaction Setup:
-
Inert Atmosphere: As discussed, oxygen can be detrimental. Ensure your inert gas technique is robust and consistent.
-
Stirring: For heterogeneous mixtures (e.g., with an insoluble base), efficient stirring is critical for reproducible results. A consistent stir rate ensures good mixing and mass transfer.
-
Data Summary: Recommended Conditions for Aryl Chlorides
The table below provides a starting point for optimizing your reaction. Remember that the ideal conditions will be specific to your substrates.
| Component | Recommended for Electron-Deficient Ar-Cl | Recommended for Electron-Rich/Neutral Ar-Cl | Rationale |
| Pd Source | Pd(OAc)2, Pd2(dba)3 | Pd(OAc)2, Pd2(dba)3 | Common, reliable Pd(0) precursors. |
| Ligand | SPhos, XPhos, cataCXium® A | SPhos, XPhos, RuPhos, NHC-based | Electron-rich ligands are crucial for oxidative addition.[2][4][11] |
| Base | K3PO4, K2CO3 | K3PO4, Cs2CO3, KOtBu | Stronger bases are often needed for less reactive substrates.[3][4] |
| Solvent | Toluene, Dioxane, THF | Toluene, Dioxane, THF | Aprotic solvents are generally preferred.[6] |
| Temperature | 80 - 100 °C | 100 - 120 °C | Higher temperatures are needed to overcome the activation barrier. |
High-Throughput Screening Protocol
For particularly challenging substrates, a systematic screen of reaction parameters is the most efficient path to success. High-throughput experimentation (HTE) allows for the parallel testing of multiple conditions.[6]
Objective: To identify the optimal combination of catalyst, ligand, base, and solvent for the coupling of a specific aryl chloride with a boronic acid.
Methodology:
-
Stock Solutions: Prepare stock solutions of your aryl chloride and boronic acid in the chosen solvent(s).
-
Reagent Dispensing:
-
Pre-weigh different palladium catalysts/ligands into the wells of the reaction block. Many vendors offer pre-loaded screening plates.[6]
-
Dispense the stock solutions of the substrates into the wells.
-
Add the base, either as a solid or as a solution.
-
-
Inerting and Sealing: Place the reaction block in a glovebox or use an inertion manifold to establish an inert atmosphere. Seal the block securely.
-
Reaction: Place the block on a heating/stirring plate set to the desired temperature.
-
Analysis: After the reaction time, quench the reactions and analyze the outcome of each well using a high-throughput method like LC-MS or GC-MS.
This systematic approach can rapidly map the reaction landscape and identify promising conditions that might be missed by a trial-and-error approach.[6]
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]
-
Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. ResearchGate. [Link]
-
Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications. [Link]
-
Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. ResearchGate. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications. [Link]
-
Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Screening of reaction conditions for the Suzuki-Miyaura cross-coupling... ResearchGate. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Enantioselective Suzuki-Miyaura Coupling of Unactivated C-O Electrophiles via Nickel Catalysis. ResearchGate. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics - ACS Publications. [Link]
-
Unleashing high-throughput reaction screening. Unchained Labs. [Link]
-
Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. University of Liverpool. [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. unchainedlabs.com [unchainedlabs.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Welcome to the technical support resource for 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for side reactions and experimental challenges encountered when using this sterically hindered Suzuki-Miyaura coupling reagent. Our focus is on providing causal explanations and actionable protocols to ensure the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: Due to its structural features—a sterically hindered boronic acid and a benzyl ether moiety—this reagent is primarily susceptible to three main side reactions during cross-coupling chemistry:
-
Protodeboronation: The replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom, yielding 1-(4'-Chlorobenzyloxy)-3,5-dimethylbenzene as a byproduct. This is a common issue with arylboronic acids, particularly under basic aqueous conditions.[1][2]
-
Homocoupling: The palladium-catalyzed self-coupling of two molecules of the boronic acid to form a symmetric biaryl dimer. This side reaction is often exacerbated by the presence of oxygen.[3][4][5]
-
Low or No Reactivity: The steric hindrance from the two ortho-methyl groups can significantly slow down the key transmetalation step in the Suzuki-Miyaura catalytic cycle, leading to low conversion or failed reactions.[6][7]
Q2: How stable is the 4'-chlorobenzyl ether protecting group under typical Suzuki-Miyaura conditions?
A2: The chlorobenzyl ether group is generally robust and stable under the standard conditions used for Suzuki-Miyaura cross-coupling reactions (e.g., palladium catalysts with phosphine ligands, carbonate or phosphate bases, and typical solvent systems like toluene, dioxane, or THF/water mixtures). Benzyl ethers require harsh conditions for cleavage, such as catalytic hydrogenolysis or strong acids, which are not typically employed in these cross-coupling reactions.[8][9] However, extreme temperatures or highly acidic/basic conditions should be approached with caution.
Q3: What makes this boronic acid "sterically hindered" and how does that affect my reaction?
A3: The term "sterically hindered" refers to the presence of two methyl groups positioned ortho to the boronic acid functional group. This bulkiness physically impedes the approach of the palladium complex to the boron center, which is necessary for the crucial transmetalation step of the catalytic cycle. This can lead to significantly slower reaction rates, requiring more forceful conditions (higher temperatures, longer reaction times) and specialized catalyst systems to achieve good yields.[6][7]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and solving common issues.
Problem 1: Significant formation of the protodeboronated byproduct.
-
Symptoms: Your primary analytical technique (e.g., LC-MS, GC-MS, or NMR) shows a major peak corresponding to the mass of 1-(4'-Chlorobenzyloxy)-3,5-dimethylbenzene.
-
Causality: Protodeboronation is the hydrolysis of the carbon-boron bond.[2] This process is often catalyzed by base and accelerated in the presence of water, where a boronate anion intermediate reacts with a proton source (like water) in a rate-limiting step.[2][10] For some electron-deficient arylboronic acids, a dissociative mechanism forming a transient aryl anion can also occur.[10][11]
| Strategy | Rationale |
| Use Anhydrous Conditions | Minimizes the primary proton source required for the side reaction.[7] |
| Select a Non-Aqueous Base | Bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective, but ensure they are finely powdered and dried. |
| Employ a "Slow-Release" Strategy | Convert the boronic acid to a more stable boronate ester (e.g., MIDA or pinacol) that slowly hydrolyzes in the reaction mixture to release the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1][2] |
| Optimize Catalyst System | A highly active catalyst system can accelerate the desired cross-coupling to outcompete the slower protodeboronation pathway.[2] |
This protocol converts the boronic acid into a crystalline, air- and water-stable diethanolamine adduct that can be used directly in coupling reactions, often suppressing protodeboronation.[6][12]
-
Dissolution: In a clean vial equipped with a magnetic stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.[6][12]
-
Adduct Formation: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette. You may observe the initial solid dissolving completely before a new precipitate forms.[6][12]
-
Isolation: Stir the resulting slurry for 15-20 minutes at room temperature.
-
Filtration: Isolate the white, crystalline solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and dry it under vacuum.[6]
-
Usage: This stable adduct can now be used directly in your Suzuki coupling reaction, typically with protic solvents.[12]
Problem 2: Formation of the homocoupled biaryl byproduct.
-
Symptoms: Your analysis shows a significant byproduct with a mass corresponding to the dimer of your boronic acid.
-
Causality: Homocoupling is primarily driven by the presence of oxygen in the reaction mixture. Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex.[4] This complex can then react with two molecules of the boronic acid, leading to the formation of the symmetrical biaryl and regenerating a Pd(II) species, which can re-enter the catalytic cycle.[4][5]
| Strategy | Rationale |
| Rigorous Degassing | The most critical step. Removing dissolved oxygen from solvents and the reaction headspace prevents the formation of the palladium peroxo species responsible for homocoupling.[4][5] |
| Maintain Inert Atmosphere | Running the reaction under a positive pressure of an inert gas (Nitrogen or Argon) prevents atmospheric oxygen from entering the system. |
| Catalyst Selection | Some catalyst systems may be more prone to promoting homocoupling. If the problem persists, screen different palladium sources (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands.[5][7] |
| Slow Addition of Boronic Acid | Adding the boronic acid solution slowly via syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[7] |
-
Sparge with Inert Gas: Place your solvent in a flask with a gas inlet tube that reaches below the solvent surface and a gas outlet. Bubble a steady stream of Argon or Nitrogen through the solvent for at least 30-60 minutes. Subsurface sparging is highly effective at removing dissolved oxygen.[5]
-
Freeze-Pump-Thaw (for highly sensitive reactions):
-
Freeze the solvent using a liquid nitrogen bath.
-
Apply a high vacuum to remove gases from the headspace above the frozen solvent.
-
Close the flask to the vacuum and thaw the solvent. Trapped gases will be released into the headspace.
-
Repeat this cycle at least three times for maximum effect.
-
-
Setup: After degassing, immediately add the solvent to your reaction vessel, which has already been flushed with inert gas. Maintain a positive pressure of inert gas throughout the entire experiment.
Problem 3: Low or no conversion to the desired product.
-
Symptoms: The reaction stalls, with starting materials largely unconsumed even after extended reaction times or heating.
-
Causality: The steric hindrance from the ortho-methyl groups is the most likely culprit.[6][7] This slows down the transmetalation and subsequent reductive elimination steps. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such hindered substrates.[7]
| Strategy | Rationale |
| Employ Bulky, Electron-Rich Ligands | Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[6][7] These ligands stabilize the palladium center and form highly active, coordinatively unsaturated Pd(0) species that can overcome the steric barrier and accelerate the catalytic cycle.[7] |
| Increase Reaction Temperature | More forcing conditions are often required. Increase the temperature in increments (e.g., from 80 °C to 100-110 °C) to provide the necessary activation energy.[6] |
| Screen Different Bases and Solvents | The choice of base and solvent is critical. A stronger base like K₃PO₄ or Cs₂CO₃ is often more effective than Na₂CO₃ for hindered couplings. Aprotic polar solvents like dioxane or toluene are standard choices. |
| Use a Pre-catalyst | Modern palladium pre-catalysts (e.g., SPhos-Pd-G2/G3) are air-stable and ensure the efficient in-situ formation of the active Pd(0) catalyst, improving reproducibility. |
-
Vessel Preparation: To an oven-dried reaction vial or flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G2, 1-5 mol%) and the corresponding ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and backfilling with Argon or Nitrogen at least three times.
-
Solvent Addition: Add the rigorously degassed solvent (e.g., dioxane or toluene/water mixture) via syringe.[7]
-
Heating: Place the reaction in a preheated oil bath or heating block and stir vigorously at the determined optimal temperature (e.g., 100 °C).[6]
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.[6][7]
-
Purification: Purify the crude product by flash column chromatography.[6]
Visual Guides
Key Reaction Pathways
Caption: Competing pathways in Suzuki coupling.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting failed reactions.
References
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Reactions Involving Boronic Acids
Welcome to the technical support center dedicated to the purification of products from reactions involving boronic acids. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating their desired compounds from complex reaction mixtures containing boronic acids and their derivatives. As a senior application scientist, I have compiled this guide based on established scientific principles and field-proven insights to help you navigate these common, yet often frustrating, purification hurdles.
Introduction: The Challenge of Boronic Acid Purification
Boronic acids and their esters are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their unique chemical properties—acidity, polarity, and the tendency to form boroxines (anhydrides) or interact strongly with silica gel—can make product purification a significant bottleneck.[1] This guide provides a systematic approach to troubleshooting common issues and offers detailed protocols for effective purification.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the purification of products from reactions involving boronic acids.
Q1: Why is my boronic acid starting material or a related impurity co-eluting with my product during silica gel chromatography?
A1: This is a frequent issue. Boronic acids can streak or co-elute on silica gel for several reasons.[1][2] They can interact with the acidic silanol groups on the silica surface, leading to poor separation. Additionally, the polarity of your product might be very similar to that of the boronic acid or its byproducts.
Q2: I've finished my Suzuki coupling, and after workup, I still see the boronic acid starting material in my crude NMR. How can I remove it?
A2: Residual boronic acid is a common impurity. Several methods can be employed for its removal, including a basic aqueous wash (liquid-liquid extraction), the use of scavenger resins, or derivatization to facilitate separation.[3][4]
Q3: My boronic acid-containing compound appears to be decomposing on the silica gel column. What can I do?
A3: Boronic acids can be sensitive to the acidic nature of standard silica gel, leading to degradation or protodeboronation, especially with heteroaryl boronic acids.[1][5] Using a less acidic stationary phase like neutral alumina or deactivated silica, or opting for an alternative purification technique such as reverse-phase chromatography or recrystallization, can mitigate this issue.[6]
Q4: Can I use recrystallization to purify my product from boronic acid impurities?
A4: Yes, recrystallization can be a very effective and scalable method, provided your product is a solid with suitable solubility properties.[6][7] Careful solvent screening is crucial to find a system where the product has high crystallinity and the boronic acid impurities remain in the mother liquor.
Troubleshooting Guide
This section provides a more in-depth look at specific problems and their solutions.
Problem 1: Persistent Boronic Acid Impurities After Standard Workup
A standard aqueous workup is often the first line of defense.[8][9] However, some boronic acids have moderate organic solubility and may not be completely removed.
Root Cause Analysis:
-
Insufficiently Basic Wash: The aqueous layer may not be basic enough to fully convert the boronic acid to its more water-soluble boronate salt.
-
Emulsion Formation: Emulsions can trap impurities in the organic layer.
-
Hydrolysis of Boronate Esters: If you used a boronate ester, it might have partially hydrolyzed during the reaction or workup, generating the more polar boronic acid.
Troubleshooting Steps:
-
Optimize the Basic Wash:
-
Use a 1M solution of NaOH or KOH for the aqueous wash. This will deprotonate the boronic acid, forming the highly water-soluble boronate salt, which will partition into the aqueous layer.[4]
-
Perform multiple washes (2-3 times) to ensure complete removal.
-
-
Break Emulsions:
-
If an emulsion forms, add brine (saturated NaCl solution) to the separatory funnel to help break it.
-
-
Consider a Scavenger Resin:
Problem 2: Challenges with Silica Gel Chromatography
As mentioned, silica gel chromatography of boronic acids and their derivatives can be problematic.
Root Cause Analysis:
-
Strong Adsorption: The Lewis acidic boron atom and the hydroxyl groups of the boronic acid can interact strongly with the silanol groups of the silica gel, leading to streaking and poor recovery.[1][2]
-
On-Column Reactions: The acidic nature of silica can catalyze the decomposition of sensitive boronic acids.[1]
-
Boroxine Formation: Boronic acids can dehydrate on the column to form boroxines, which have different chromatographic behavior.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for silica gel chromatography issues.
Solutions:
-
Mobile Phase Modifiers: Adding a small amount of a competitive binder like acetic acid can sometimes improve peak shape by competing for binding sites on the silica.
-
Deactivated Silica: Pre-treating the silica gel with water or triethylamine can cap some of the active silanol groups, reducing unwanted interactions.
-
Alternative Stationary Phases:
-
Neutral Alumina: This can be a good alternative for compounds that are sensitive to acid.[6]
-
Reverse-Phase (C18) Chromatography: This is often a successful strategy, as the separation is based on hydrophobicity.[1][12] A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a pH modifier like formic acid or ammonium hydroxide.
-
Problem 3: Purification of Boronate Esters
Pinacol esters and other boronate esters are often used to improve stability and ease of handling.[13] However, they can also present purification challenges.
Root Cause Analysis:
-
Hydrolysis: Boronate esters can hydrolyze back to the boronic acid on silica gel, especially if there is moisture present.[14]
-
Similar Polarity to Product: The less polar nature of boronate esters can make them more likely to co-elute with many organic products.
Solutions:
-
Anhydrous Conditions: Ensure your solvents and silica gel are dry to minimize on-column hydrolysis.
-
Boric Acid Impregnated Silica Gel: A technique has been reported where silica gel is impregnated with boric acid to suppress the decomposition of boronic esters during chromatography.
-
Derivatization/Conversion:
-
Convert the boronate ester to a more polar species to facilitate separation. For example, conversion to the corresponding potassium trifluoroborate salt (KHF₂) or a MIDA boronate can make the boron-containing species more polar and easier to separate.[15]
-
Detailed Protocols
Protocol 1: Acid-Base Extraction for Boronic Acid Removal
This protocol is ideal for removing unreacted boronic acid from a reaction mixture where the desired product is stable to basic conditions.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, DCM).
-
1M Sodium Hydroxide (NaOH) solution.
-
Separatory funnel.
-
Anhydrous sodium sulfate or magnesium sulfate.
Procedure:
-
Dissolve the crude reaction mixture in an appropriate organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M NaOH solution, stopper the funnel, and shake vigorously for 1-2 minutes.[4]
-
Allow the layers to separate. The boronic acid will be deprotonated to the boronate salt and will be in the aqueous (bottom) layer.
-
Drain the aqueous layer.
-
Repeat the wash with 1M NaOH two more times.
-
Wash the organic layer with brine to remove any residual base and help break any emulsions.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the product, now free of the boronic acid impurity.
Protocol 2: Purification via Diethanolamine Adduct Formation
This method is particularly useful for purifying boronic acids themselves or for removing them from a reaction mixture if the desired product does not react with diethanolamine.[1][12]
Materials:
-
Crude product containing boronic acid.
-
Diethanolamine.
-
An appropriate solvent (e.g., diethyl ether).
-
Saturated boric acid solution.
-
Ethyl acetate.
Procedure:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent.
-
Add diethanolamine to form the boronic acid-diethanolamine adduct, which is often a crystalline solid that will precipitate from nonpolar solvents like diethyl ether.[12]
-
Isolate the precipitated adduct by filtration.
-
To recover the free boronic acid (if that is the desired product), the adduct can be treated with an acid.[16]
-
Alternatively, if you are removing the boronic acid from your desired product, your product should remain in the filtrate.
-
To break the adduct and remove the diethanolamine, the adduct can be shaken with a saturated boric acid solution and extracted with ethyl acetate.[1]
Protocol 3: Reverse-Phase Flash Chromatography
This is a powerful technique when normal-phase chromatography fails.
Materials:
-
C18-functionalized silica gel.
-
HPLC-grade water.
-
HPLC-grade acetonitrile or methanol.
-
Optional: Formic acid or ammonium hydroxide as a mobile phase modifier.
Procedure:
-
Choose an appropriate solvent system. A good starting point is a gradient of water/acetonitrile or water/methanol. The addition of 0.1% formic acid can improve peak shape for acidic compounds, while 0.1% ammonium hydroxide can be beneficial for basic compounds.
-
Pack the column with C18 silica gel as you would for normal-phase chromatography, but using the chosen mobile phase.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol, DMF, or the mobile phase itself).
-
Load the sample onto the column.
-
Elute the column with the chosen mobile phase gradient, collecting fractions.
-
Monitor the fractions by TLC or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent. Note that removing water can require freeze-drying or high-vacuum rotary evaporation.[1]
Data Presentation
Table 1: Common Purification Strategies and Their Applicability
| Purification Method | Best For | Key Considerations |
| Acid-Base Extraction | Removing boronic acid starting materials. | Product must be stable to base. |
| Normal-Phase Chromatography | Products with significantly different polarity than boronic acid impurities. | Can lead to streaking and decomposition of boronic acids.[1][2] |
| Reverse-Phase Chromatography | When normal-phase fails; for polar compounds. | Requires removal of aqueous mobile phase from fractions.[1] |
| Recrystallization | Crystalline solid products. | Requires careful solvent screening.[6][7] |
| Scavenger Resins | Removing trace amounts of boronic acid. | Can be expensive for large-scale purifications. |
| Derivatization (e.g., with diethanolamine) | Isolating the boronic acid or removing it from a non-reactive product. | Adds extra steps to the synthesis.[1][12] |
Visualization of Key Concepts
Caption: Interaction of boronic acid with silica gel surface.
Conclusion
Purifying products from reactions involving boronic acids requires a thoughtful and systematic approach. By understanding the underlying chemical principles of these versatile reagents, you can effectively troubleshoot common issues and select the most appropriate purification strategy for your specific compound. This guide is intended to be a living document, and we encourage you to consult the referenced literature for a deeper understanding of these techniques.
References
- Google Patents.
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. Suzuki purification problem : r/OrganicChemistry. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. [Link]
-
Chemistry Stack Exchange. Challenging purification of organoboronic acids. [Link]
-
ACS Publications. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
-
Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
- Google Patents. US10377700B2 - Process for the recovery of a boronic acid.
-
Reddit. Purification of boronic acids? : r/chemistry. [Link]
-
Analytical Methods (RSC Publishing). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
Reddit. Trying to remove a boronic acid in a workup. Help! : r/chemistry. [Link]
-
Reddit. Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros. [Link]
-
PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
-
Reddit. HELP: Purifying boronic acids sucks : r/OrganicChemistry. [Link]
-
PMC - NIH. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]
-
ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]
-
Supra sciences. Solid-Supported Scavengers. [Link]
-
Maximum Academic Press. Boronate affinity-mediated magnetic solid phase extraction and bioactivities of polysaccharides from beverage plants. [Link]
-
PMC - NIH. Boronic acid-modified magnetic materials for antibody purification. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. US10377700B2 - Process for the recovery of a boronic acid - Google Patents [patents.google.com]
- 11. suprasciences.com [suprasciences.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Palladium Catalyst Removal from Reaction Mixtures
Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of reaction mixtures from residual palladium. As a Senior Application Scientist, this resource synthesizes technical expertise with practical, field-proven insights to help you navigate the challenges of achieving high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual palladium from a reaction mixture?
A1: The most common and effective methods for palladium removal can be broadly categorized as follows:
-
Adsorption: This involves the use of solid-supported materials that have a high affinity for palladium. Common adsorbents include activated carbon and specialized metal scavengers.[1][2] These scavengers can be silica-based or polymer-based and are often functionalized with groups like thiols, amines, or trimercaptotriazine (TMT) to chelate palladium.[1][3][4]
-
Filtration: This is a straightforward method for removing heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), or palladium that has precipitated out of solution.[1][5] Filter aids like Celite® are often used to trap fine palladium particles.[4][5] Advanced filtration systems, such as pressure plate filters or agitated nutsche filter dryers (ANFDs), can offer enhanced efficiency and containment for larger scale operations.[6][7]
-
Precipitation: This technique involves changing the conditions of the reaction mixture to cause the palladium species to precipitate out of solution. This can be achieved by adding an acid or a base, or by forming an insoluble complex.[5][8] The precipitated solid can then be removed by filtration.
-
Chromatography: Techniques like column chromatography can be employed to separate the desired organic compound from the palladium catalyst based on their differential adsorption to a stationary phase.[5]
-
Solvent Extraction: This method, also known as liquid-liquid extraction, can be used to partition the palladium catalyst into a separate liquid phase from the product.[5][9]
-
Organic Solvent Nanofiltration (OSN): This is a membrane-based technology that separates molecules based on size, allowing for the recovery and reuse of homogeneous palladium catalysts.[5][10]
Q2: How do I select the most appropriate palladium removal method for my specific reaction?
A2: The optimal method depends on several critical factors:
-
Nature of the Palladium Species: Is the catalyst homogeneous (dissolved in the reaction mixture) or heterogeneous (a solid, like Pd/C)?[11] Heterogeneous catalysts are generally easier to remove by simple filtration.[11] For homogeneous catalysts, the oxidation state of the palladium (e.g., Pd(0) or Pd(II)) can influence the effectiveness of different scavengers.[4][12]
-
Properties of Your Product: Consider the solubility and stability of your desired compound. Some removal methods might lead to product loss through non-specific adsorption.[1]
-
Scale of the Reaction: For small-scale lab experiments, methods like filtration through a syringe filter with Celite or using a small amount of scavenger might be sufficient. For large-scale industrial processes, more robust and scalable methods like advanced filtration systems or flow chemistry with scavenger cartridges are often necessary.[4][13]
-
Required Purity Level: The stringency of purity requirements, especially in the pharmaceutical industry, will dictate the choice of method.[12][14] Often, a combination of methods is required to achieve the desired low parts-per-million (ppm) levels of palladium.[13]
Below is a decision-making workflow to guide your selection process.
Troubleshooting Guides
Issue 1: Inconsistent Palladium Removal from Batch to Batch
Possible Cause: Variability in the final state of the palladium catalyst after the reaction is complete. The oxidation state and coordination sphere of the palladium can differ between batches, affecting the efficiency of the chosen removal method.[1]
Troubleshooting Steps:
-
Standardize the Reaction Quench and Work-up: Ensure that the procedure for stopping the reaction and the initial work-up are identical for every batch. This helps to create a more consistent form of the palladium species before the main purification step.
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can convert various palladium species into a single, more readily removable form.[1]
-
Employ a Broad-Spectrum Scavenger: Some scavengers, such as those based on trimercaptotriazine (TMT), are effective against a wider range of palladium species.[1][15]
-
Optimize Scavenging Conditions: Systematically vary the scavenger-to-palladium ratio, temperature, and treatment time to determine the most robust conditions for your system.[1]
Issue 2: Significant Product Loss During Purification
Possible Cause: Your product may be non-specifically adsorbing to the purification medium, which is a common issue with highly porous materials like activated carbon.[1][2]
Troubleshooting Steps:
-
Screen a Variety of Scavengers: Test different types of scavengers (e.g., silica-based vs. polymer-based) to find one that has a high affinity for palladium but a low affinity for your product.
-
Minimize the Amount of Adsorbent: Use the minimum amount of scavenger or activated carbon necessary to achieve the desired level of palladium removal.
-
Solvent Selection: The choice of solvent can impact the binding of both your product and the palladium to the adsorbent. A solvent in which your product is highly soluble may reduce its non-specific adsorption.
-
Alternative Purification Method: If product loss remains high, consider switching to a different purification technique such as crystallization, precipitation, or liquid-liquid extraction.[1]
Issue 3: Fine Palladium Particles Passing Through Filters
Possible Cause: The formation of colloidal or very fine palladium particles that are too small to be trapped by standard filtration methods.
Troubleshooting Steps:
-
Use a Finer Filter Aid: Employ a thicker pad of a fine filter aid like Celite.
-
Induce Agglomeration: Before filtration, try to agglomerate the fine particles by adding a small amount of a co-solvent in which the palladium is less soluble, or by gently heating and then cooling the mixture.
-
Employ Scavengers Post-Filtration: Use a scavenger after the initial filtration step to capture the remaining fine particles.
-
Consider Advanced Filtration: For critical applications, specialized filtration systems with sub-micron pore sizes may be necessary.[16]
Comparative Overview of Palladium Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Filtration | Physical separation of solid palladium from the liquid phase.[5] | Simple, fast, and cost-effective for heterogeneous catalysts.[11] | Ineffective for homogeneous catalysts or very fine particles.[11] | Removing Pd/C and other solid-supported palladium catalysts. |
| Activated Carbon | Adsorption of palladium onto a high surface area carbon material.[17][18] | Relatively low cost and effective for a range of palladium species.[4][17] | Can cause significant product loss due to non-specific adsorption.[1][2] | Initial purification steps where some product loss is acceptable. |
| Metal Scavengers | Chelation of palladium by functional groups on a solid support (silica or polymer).[11][19] | High selectivity for palladium, leading to lower product loss.[12] | Higher cost compared to activated carbon.[4] May require optimization of conditions. | Achieving very low palladium levels in high-value products. |
| Precipitation | Conversion of soluble palladium into an insoluble form that can be filtered off.[8] | Can be effective for removing large quantities of palladium. | May require significant changes to the reaction mixture (e.g., pH adjustment) that could affect the product. | Situations where the product is stable under the precipitation conditions. |
| Chromatography | Separation based on differential adsorption of the product and palladium to a stationary phase.[5] | Can provide very high purity. | Can be time-consuming, expensive, and not easily scalable.[14] | Final purification of small to moderate quantities of high-value compounds. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Scavenger (Batch Mode)
This protocol provides a general procedure for using a solid-supported scavenger in a batch-wise fashion.
-
Reaction Completion: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Addition: If necessary, dilute the reaction mixture with a suitable solvent to ensure good mixing and prevent the product from precipitating.
-
Scavenger Addition: Add the selected metal scavenger (e.g., SiliaMetS Thiol) to the reaction mixture. A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the initial amount of palladium catalyst.[20]
-
Stirring: Stir the mixture at room temperature for 1-4 hours. The optimal time will depend on the specific scavenger and reaction conditions and may require some optimization.[20] In some cases, gentle heating may improve the scavenging efficiency.
-
Filtration: Filter the mixture through a pad of Celite to remove the scavenger and any precipitated palladium.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze a sample of the purified product for residual palladium content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[21]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. perlmutterideadevelopment.com [perlmutterideadevelopment.com]
- 7. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 8. mdpi.com [mdpi.com]
- 9. US7473406B2 - Process for recovery of palladium from spent catalyst - Google Patents [patents.google.com]
- 10. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
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- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. onyxipca.com [onyxipca.com]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. mottcorp.com [mottcorp.com]
- 17. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 18. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 19. biotage.com [biotage.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
Improving solubility of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid in organic solvents
Welcome to the dedicated technical support resource for 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS 849062-38-0). This guide is tailored for researchers, chemists, and drug development professionals encountering solubility challenges with this versatile but structurally complex reagent. The unique combination of a polar boronic acid head and a large, non-polar benzyloxy-phenyl tail often leads to poor solubility in common organic solvents, which can impede reaction kinetics, complicate purification, and ultimately impact experimental success.
This document provides a structured, in-depth approach to overcoming these solubility hurdles, combining practical troubleshooting protocols with the fundamental chemical principles that govern them.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor solubility of this compound in many common solvents? A1: The molecule exhibits dichotomous polarity. The boronic acid functional group, -B(OH)₂, is highly polar and capable of forming strong intermolecular hydrogen bonds with itself. This self-association leads to a stable, crystalline lattice that is difficult for solvents to break apart. Conversely, the 4'-chlorobenzyloxy and 3,5-dimethylphenyl fragments constitute a large, lipophilic (non-polar) backbone. Solvents that are ideal for one part of the molecule are often poor for the other, leading to overall low solubility.
Q2: My Suzuki-Miyaura coupling reaction is sluggish or has stalled. Could this be a solubility issue? A2: Yes, this is a classic symptom of poor reagent solubility. For a cross-coupling reaction to proceed efficiently, the boronic acid must be in the solution phase to interact with the palladium catalyst.[1] If the boronic acid is present as a solid suspension, the reaction is limited to the solid's surface area, drastically reducing the effective concentration and slowing the reaction rate. Achieving a homogeneous solution is often critical for success.
Q3: Can I simply heat the reaction mixture to dissolve the compound? A3: While heating does increase solubility, it must be approached with caution. Arylboronic acids can undergo thermal decomposition through protodeboronation (loss of the boronic acid group). More commonly, heating promotes the reversible dehydration of three boronic acid molecules to form a cyclic anhydride known as a boroxine.[2][3] While boroxines can still be active in coupling reactions, their formation consumes the active monomeric acid and can alter reactivity.[3][4] Any heating should be done judiciously, preferably under an inert atmosphere.
Q4: Is sonication a useful technique for this compound? A4: Sonication is an excellent physical method to aid dissolution. The high-frequency sound waves generate cavitation bubbles that, upon collapsing, create localized energy to break apart the solid lattice of the boronic acid, increasing the surface area exposed to the solvent.[5] It is a highly recommended first step when preparing solutions or suspensions at or near room temperature.
Part 2: Troubleshooting Guide: A Systematic Approach to Enhancing Solubility
Overcoming solubility issues requires a logical, stepwise approach. The following protocols are designed to help you systematically identify an effective solvent system and conditions for your specific application.
Protocol 1: Strategic Solvent and Co-Solvent Screening
The initial and most critical step is to screen a range of solvents to find one, or a mixture, that can adequately solvate both the polar and non-polar regions of the molecule.
Experimental Methodology:
-
Preparation: In several small, labeled vials, place a consistent, pre-weighed amount of this compound (e.g., 5-10 mg).
-
Single Solvent Addition: Add a measured volume (e.g., 1 mL) of a single test solvent to each vial.
-
Initial Assessment: Vigorously stir or vortex each vial for 2-5 minutes at room temperature. Observe and record the results (e.g., fully dissolved, partially soluble, suspension, insoluble).
-
Co-Solvent Titration: For solvents that yield partial solubility, add a co-solvent of differing polarity dropwise while stirring until the solution becomes clear. Record the approximate solvent ratio. For example, if the compound is partially soluble in toluene (non-polar), titrate with a polar aprotic solvent like DMF.
-
Controlled Heating: If room temperature methods fail, gently warm the most promising suspensions (e.g., to 40-60 °C) and observe any changes.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Example Solvent | Polarity Index | Rationale for Use | Expected Performance |
|---|---|---|---|---|
| Ethers | Tetrahydrofuran (THF) | 4.0 | Excellent general-purpose solvent; balances polarity to solvate both ends of the molecule. | High Potential: Often a good starting point, but may require a co-solvent. |
| 1,4-Dioxane | 4.8 | Higher boiling point than THF, good for reactions requiring moderate heat.[6] | High Potential: A very common and effective solvent for Suzuki couplings. | |
| Aprotic Polar | Dimethylformamide (DMF) | 6.4 | Highly polar with strong solvating power. | High Potential: Likely to achieve full dissolution but can be difficult to remove post-reaction.[5] |
| Acetonitrile (ACN) | 5.8 | Polar, but may struggle to solvate the large non-polar backbone effectively. | Moderate Potential: Best used as a co-solvent. | |
| Alcohols | Isopropanol (IPA) | 3.9 | Protic nature can hydrogen bond with the boronic acid group. | Moderate Potential: Often used in combination with water and a non-polar solvent. |
| Aromatic | Toluene | 2.4 | Effectively solvates the non-polar backbone. | Low Potential (Alone): Almost always requires a polar co-solvent (e.g., water, DMF) and often a base. |
Logical Workflow for Solvent Selection
Caption: Systematic workflow for solvent and co-solvent screening.
Protocol 2: Base-Mediated Dissolution for Cross-Coupling Reactions
In many applications, particularly the Suzuki-Miyaura reaction, the base is not just a catalyst but a crucial solubilizing agent. The base deprotonates the Lewis-acidic boronic acid to form an anionic boronate salt, which is significantly more polar and soluble.[7][8][9]
The Underlying Chemistry:
R-B(OH)₂ (solid, poorly soluble) + Base (e.g., K₂CO₃) + H₂O ⇌ [R-B(OH)₃]⁻ K⁺ (in solution, soluble) + KHCO₃
Experimental Methodology:
-
Select Solvent System: Choose a suitable solvent system from Protocol 1, often a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1).
-
Suspend Reagents: Add the this compound and your reaction partner (e.g., an aryl halide) to the solvent.
-
Add Base: Introduce the base (typically 2-3 equivalents), often as a pre-prepared aqueous solution.
-
Observe Dissolution: Stir the mixture. A significant clarification of the solution, often turning from a cloudy suspension to a clear or translucent mixture, indicates the formation of the soluble boronate salt. This is a key visual cue for reaction readiness.
Table 2: Common Bases and Their Effect on Solubility
| Base | Type | Typical System | Notes on Solubility Enhancement |
|---|---|---|---|
| K₂CO₃ / Na₂CO₃ | Inorganic Carbonate | Dioxane/H₂O, Toluene/H₂O | Excellent: The workhorse for many Suzuki reactions; effectively forms the soluble boronate in aqueous-organic mixtures.[10] |
| K₃PO₄ | Inorganic Phosphate | Toluene, THF, Dioxane | Excellent: A stronger base that is highly effective, often used with more challenging substrates. |
| Cs₂CO₃ | Inorganic Carbonate | Dioxane, THF | Very Good: Cesium salts can offer enhanced solubility in more purely organic systems compared to potassium or sodium salts. |
| KOtBu | Alkoxide | THF, Toluene (anhydrous) | Good (Anhydrous): For reactions sensitive to water, but its high basicity may not be compatible with all functional groups. |
Chemical Transformation for Solubility
Caption: Conversion of insoluble boronic acid to a soluble boronate salt via base.
Protocol 3: Advanced Solution - Phase-Transfer Catalysis
For biphasic reactions (e.g., toluene/water) where the boronate salt is soluble in the aqueous phase but the reaction must occur in the organic phase, a Phase-Transfer Catalyst (PTC) can be employed.
Mechanism of Action: A PTC, such as tetrabutylammonium bromide (TBAB), is a salt with a lipophilic cation. This cation pairs with the anionic boronate, shuttling it across the phase boundary from the aqueous layer into the organic layer where it can engage with the palladium catalyst.[11][12][13]
When to Consider a PTC:
-
When using a biphasic solvent system where reagents are in separate phases.
-
If base-mediated dissolution is successful but the reaction rate remains slow, suggesting poor interfacial transfer.
Experimental Protocol:
-
Set up the reaction in a biphasic solvent system with the boronic acid and aqueous base.
-
Add a catalytic quantity of the PTC (e.g., 1-10 mol%).
-
Stir the biphasic mixture vigorously to maximize interfacial surface area.
-
Add the remaining reagents (catalyst, coupling partner) to the organic phase and proceed with the reaction.
References
-
Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. Nature Communications. [Link]
-
Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. Bohrium. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
-
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Properties of a Model Aryl Boronic Acid and Its Boroxine. PubMed. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings [ouci.dntb.gov.ua]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Effect of base on Suzuki coupling with arylboronic acids
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of palladium-catalyzed cross-coupling reactions is crucial for your research and development success. The Suzuki-Miyaura coupling is a powerhouse in C-C bond formation, but its efficiency is highly dependent on the careful selection of reaction parameters, with the base being a pivotal, and often underestimated, component.
This guide is designed to provide you with in-depth, field-proven insights into the role of the base in Suzuki couplings involving arylboronic acids. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling?
The base is not merely an additive; it is essential for the catalytic cycle to proceed. Its primary role is to facilitate the transmetalation step, which is often the rate-determining step of the reaction.[1] Organoboron compounds, like arylboronic acids, are generally not nucleophilic enough to transfer their organic group to the palladium center on their own.[2] The base activates the boronic acid, enhancing its nucleophilicity and enabling the crucial transfer.[1][3]
There are two widely accepted mechanistic pathways for this activation:
-
The Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). This anionic species then readily transfers its aryl group to the Pd(II) complex.[2][4][5]
-
The Oxo-Palladium Pathway: The base (typically a hydroxide or alkoxide) first reacts with the palladium-halide complex ([Ar-Pd(II)-X]) to form a palladium-hydroxide or palladium-alkoxide complex ([Ar-Pd(II)-OH]). This complex then reacts with the neutral boronic acid, facilitating the transmetalation.[2][4][5]
Computational studies suggest that for many common systems, the boronate pathway, where the base activates the boronic acid first, is the predominant mechanism.[6] Additionally, the base can play secondary roles in forming the active Pd(0) catalyst from a Pd(II) precatalyst and accelerating the final reductive elimination step.[4]
Q2: How do I choose the "right" base for my reaction? There are so many options.
There is no single "best" base; the optimal choice depends on a combination of factors including the reactivity of your substrates, the presence of sensitive functional groups, and the solvent system.[7] Here are the key considerations:
-
Substrate Reactivity: For less reactive electrophiles, such as aryl chlorides, stronger bases (e.g., K₃PO₄, Cs₂CO₃) are often required to promote the reaction.[8] More reactive partners like aryl iodides and bromides can often be coupled successfully with milder bases like K₂CO₃ or even NaHCO₃.[9]
-
Functional Group Tolerance: If your substrates contain base-sensitive groups (e.g., esters, ketones with acidic α-protons, phenols), a strong base could cause undesired side reactions like hydrolysis or enolization. In these cases, milder bases such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) are preferred.[3][9]
-
Solubility: The base must have some solubility in the reaction medium to be effective. Cesium carbonate (Cs₂CO₃) is often effective in challenging couplings partly because of its better solubility in many organic solvents compared to other inorganic carbonates.[1]
-
Anhydrous vs. Aqueous Conditions: The presence of water can significantly influence the reaction. If protodeboronation (see Troubleshooting Q1) is a concern, running the reaction under anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or toluene can be beneficial.[9] For many standard couplings, a biphasic system (e.g., toluene/water) with an inorganic base is highly effective.[1]
Troubleshooting Guide: Base-Related Issues
Problem 1: Low or no product yield.
A low yield is the most common issue and can often be traced back to the base or its interplay with other components.
Possible Cause & Solution Pathway:
-
Insufficient Base Strength: The base may be too weak to effectively promote transmetalation, especially with challenging substrates.
-
Poor Base Solubility: The base is not active if it's not participating in the reaction.
-
Action: Switch to a base with better solubility in your chosen solvent. For example, if using K₂CO₃ in THF with poor results, trying Cs₂CO₃ might improve the outcome.[1] Alternatively, changing the solvent system to a biphasic mixture (e.g., Toluene/H₂O) can improve the efficacy of inorganic bases.[11]
-
-
Substrate or Product Degradation: The base may be too strong, causing decomposition of your starting materials or desired product.
-
Action: If you suspect degradation (e.g., by observing multiple spots on TLC), switch to a milder base. If using K₃PO₄ with an ester-containing substrate, try K₂CO₃ or KF.[3]
-
Problem 2: Significant protodeboronation of the arylboronic acid.
You observe the formation of the arene (Ar-H) corresponding to your boronic acid (Ar-B(OH)₂), which consumes your starting material and lowers the yield.
Possible Cause & Solution Pathway:
-
Base-Catalyzed Hydrolysis: This is a major side reaction, particularly in the presence of water and at elevated temperatures.[5]
-
Action 1 (Go Anhydrous): The most effective solution is often to switch to anhydrous conditions. Use a base like K₃PO₄, which is effective without added water, and a dry solvent like dioxane or toluene.[9]
-
Action 2 (Use a Milder Base): If aqueous conditions are necessary, a weaker base may slow the rate of protodeboronation relative to the desired coupling.
-
Action 3 (Protect the Boronic Acid): For particularly sensitive boronic acids (e.g., some heteroaryl boronic acids), consider using a more stable boronate ester, such as a pinacol (BPin) or MIDA boronate.[2][7] MIDA boronates are exceptionally stable and release the boronic acid slowly under the basic reaction conditions, minimizing its decomposition.[2]
-
Problem 3: Formation of homocoupled biaryl product (Ar-Ar from the boronic acid).
You observe a significant amount of the symmetrical biaryl derived from your boronic acid.
Possible Cause & Solution Pathway:
-
Oxidative Homocoupling: This side reaction is often promoted by the presence of oxygen and Pd(II) species.[7][12] While not directly a fault of the base, the overall reaction environment is key.
-
Action: Ensure your reaction mixture is thoroughly degassed before heating. Purging the solvent and the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period is critical.[10] Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes be advantageous over Pd(II) precatalysts that require in-situ reduction, a step that can sometimes favor side reactions if not efficient.[9]
-
Visualizing the Role of the Base
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling, highlighting the critical activation of the boronic acid by the base in the transmetalation step.
Caption: Base activation of boronic acid is key for transmetalation.
Quick Reference Guide: Common Bases for Suzuki Coupling
| Base | Formula | Strength | Common Solvents | Key Characteristics & Best Use Cases |
| Sodium Carbonate | Na₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | A cost-effective, standard choice for many routine couplings of aryl bromides and iodides.[1] |
| Potassium Carbonate | K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | A very common and reliable base, often the first choice to try for a new reaction.[9][13] |
| Cesium Carbonate | Cs₂CO₃ | Moderate-Strong | Dioxane, Toluene, THF | More soluble in organic solvents than Na/K carbonates; often effective in difficult couplings where other bases fail.[1][10] |
| Potassium Phosphate | K₃PO₄ | Strong | Dioxane, Toluene | An excellent choice for anhydrous conditions to suppress protodeboronation. Very effective for coupling aryl chlorides and other challenging substrates.[1][9] |
| Potassium Fluoride | KF | Mild | Toluene, THF | Used when substrates are highly sensitive to stronger bases. The fluoride anion is thought to form a hypervalent fluoroborate species.[3] |
| Triethylamine | Et₃N | Mild (Organic) | Toluene, DMF | Generally less effective than inorganic bases for aryl-aryl couplings but can be useful in specific applications.[1] |
Experimental Protocol: Screening Bases for Reaction Optimization
This protocol provides a framework for efficiently identifying the optimal base for your specific Suzuki-Miyaura coupling reaction.
Objective: To compare the efficacy of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) for the coupling of a model aryl halide with an arylboronic acid.
Materials:
-
Aryl Halide (1.0 mmol)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 4 mol%)
-
Bases: K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 mmol, 2.0 equiv each)
-
Solvent (e.g., Dioxane/H₂O 10:1, or anhydrous Dioxane)
-
Inert gas supply (Argon or Nitrogen)
-
Reaction vessels (e.g., flame-dried Schlenk tubes or reaction vials)
Procedure:
-
Preparation: Set up three separate, identical reaction vessels. To each vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
Base Addition: To the first vessel, add K₂CO₃ (2.0 mmol). To the second, add K₃PO₄ (2.0 mmol). To the third, add Cs₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal each vessel and thoroughly evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL) to each vessel via syringe. If using an aqueous system with K₂CO₃ or Cs₂CO₃, ensure the water portion is also degassed. For K₃PO₄, use anhydrous solvent.
-
Reaction: Place all vessels in a pre-heated oil bath or heating block at the desired temperature (e.g., 90-100 °C). Stir the reactions vigorously.
-
Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) by taking a small aliquot and analyzing via TLC, GC, or LC-MS.
-
Work-up and Analysis: Once the reaction with the highest conversion is complete, cool all reactions to room temperature. Perform an identical aqueous work-up on each reaction mixture (e.g., dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄).[11]
-
Comparison: Isolate the crude product from each reaction and determine the yield. If necessary, purify by column chromatography to obtain the isolated yield for each base condition. This direct comparison will reveal the most effective base for your system.
By systematically applying these principles and troubleshooting strategies, you can significantly enhance the success rate and efficiency of your Suzuki-Miyaura coupling reactions.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Reddit r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
WordPress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
-
ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
- Moreno-Mañas, M., Pérez, M., & Pleixats, R. (1996). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry, 61(7), 2346–2351.
-
Reddit r/chemistry. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
ResearchGate. (2025, August 6). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Boronic Acid Reactions in Water-Miscible Organic Solvents
Welcome to the Technical Support Center for boronic acid reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of performing these powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, in aqueous and water-miscible organic solvent systems. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.
The use of water and water-miscible organic solvents in boronic acid chemistry is driven by the pursuit of greener, more economical, and often more efficient synthetic routes.[1][2] However, these systems introduce unique challenges related to reagent stability, solubility, and catalyst performance. This guide will address these common issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q1: My Suzuki-Miyaura reaction is not yielding any product, or the yield is significantly lower than expected. What are the likely causes and how can I fix this?
A1: Low or no yield in a Suzuki-Miyaura coupling is a common issue with multiple potential root causes. A systematic approach to troubleshooting is crucial.
Underlying Causes & Corrective Actions:
-
Boronic Acid Decomposition: Boronic acids are susceptible to degradation, primarily through protodeboronation (replacement of the boronic acid group with a hydrogen) and oxidation.[3][4] This is a well-known undesired side reaction, especially in aqueous and protic media.[3][4]
-
Solution:
-
Use Fresh or Properly Stored Boronic Acid: Whenever possible, use freshly opened boronic acid. Store boronic acids in a cool, dark, and dry place, preferably under an inert atmosphere.[3] For notoriously unstable boronic acids, such as some heteroaryl derivatives, consider using more stable surrogates like MIDA boronates or organotrifluoroborates, which undergo slow release of the boronic acid under reaction conditions.[4][5]
-
Solvent Choice: While water is often beneficial, for substrates highly sensitive to protodeboronation, minimizing water content or using anhydrous conditions might be necessary.[5] Consider storing unstable boronic acids in a dry, deoxygenated solvent like THF.[6]
-
Reaction Time: Prolonged reaction times can increase the extent of decomposition. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
-
Inadequate Solubility of Reagents: For a reaction to proceed efficiently, all components (aryl halide, boronic acid, catalyst, and base) must have some degree of solubility in the reaction medium.[5][7]
-
Solution:
-
Modify the Solvent System: Experiment with different water-miscible organic solvents or co-solvent mixtures. Common and effective biphasic systems like toluene/water or dioxane/water can improve solubility.[5] Ethereal solvents like THF and 2-Me-THF, often mixed with water, are versatile and can promote good yields.[8][9] Alcohols, such as methanol or ethanol in aqueous mixtures, can also enhance solubility and promote the reaction.[9]
-
Employ a Phase-Transfer Catalyst (PTC): Additives like tetrabutylammonium bromide (TBAB) can facilitate the transfer of the boronate species from an aqueous phase to the organic phase where the catalyst resides.[5][10]
-
Use a More Soluble Boron Reagent: Boronic esters, such as pinacol esters, are generally more soluble in organic solvents than their corresponding boronic acids.[5][11]
-
-
-
Catalyst Inactivity or Poisoning: The palladium catalyst is the heart of the reaction and can be rendered inactive by various factors.
-
Solution:
-
Degas Your Solvents: Oxygen can oxidize the active Pd(0) species. Degassing your solvents by sparging with an inert gas (argon or nitrogen) or using the freeze-pump-thaw method is critical, especially when using oxygen-sensitive catalysts like Pd(PPh₃)₄.[12]
-
Choose the Right Catalyst and Ligand: For challenging substrates, such as sterically hindered ones or aryl chlorides, a more robust catalyst system may be required. Consider using pre-catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos).[12]
-
Beware of Contaminants: Impurities in your solvents or reagents can poison the catalyst. For instance, some contaminants in THF can inhibit the reaction.[13] Using high-purity solvents is recommended.
-
-
-
Incorrect Base or Base Strength: The base plays a crucial role in activating the boronic acid for transmetalation.[5] The choice and amount of base are critical.
-
Solution:
-
Screen Different Bases: Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, LiOH).[2][11] The optimal base is substrate-dependent. For instance, K₃PO₄ is often effective for a wide range of substrates.
-
Ensure Adequate Base Strength: A base that is too weak may not facilitate the formation of the reactive boronate species. Conversely, a base that is too strong can promote side reactions.
-
-
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low-yield boronic acid reactions.
Issue 2: Protodeboronation as a Major Side Product
Q2: I am observing a significant amount of the protodeboronated side product in my reaction mixture. How can I suppress this side reaction?
A2: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4] This process can be catalyzed by acid, base, or certain metal salts and is often exacerbated in aqueous media.[4][14]
Strategies to Minimize Protodeboronation:
-
Use a Milder Base: Strong bases can accelerate protodeboronation.[14] Consider switching to a milder base like K₂CO₃ or using a phosphate base.
-
Employ Boronic Esters or Trifluoroborates: These derivatives are more stable than the corresponding boronic acids and act as "slow-release" sources of the boronic acid in situ, keeping its concentration low and minimizing decomposition.[4][15] MIDA boronates are particularly effective for this purpose.[5]
-
Optimize Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the rate of protodeboronation. Try running the reaction at a lower temperature or for a shorter duration.
-
Solvent Choice: The choice of solvent can influence the rate of protodeboronation. While general rules are difficult to establish, screening different water-miscible solvents may reveal an optimal system for your specific substrates.
Frequently Asked Questions (FAQs)
Q3: What is the role of water in Suzuki-Miyaura coupling reactions? Is it always necessary?
A3: Water plays several beneficial roles in Suzuki-Miyaura reactions. It can help dissolve the inorganic base, which is often crucial for the reaction to proceed.[2][5] The presence of water can also facilitate the crucial transmetalation step of the catalytic cycle. Many Suzuki coupling protocols are performed in biphasic solvent systems containing water.[2][5] However, it is not always strictly necessary, and for substrates prone to hydrolysis or protodeboronation, anhydrous conditions may be preferred.[5]
Q4: Which water-miscible organic solvents are considered "green" alternatives to traditional solvents like THF and DMF?
A4: There is a significant push towards using more environmentally friendly solvents in organic synthesis.[1] For Suzuki-Miyaura reactions, several greener alternatives have proven effective:
-
2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a great alternative to THF.[16] It has limited miscibility with water, which can simplify product extraction, and a higher boiling point, allowing for higher reaction temperatures.[16]
-
tert-Amyl alcohol: This has been shown to be an excellent green solvent for nickel-catalyzed Suzuki-Miyaura couplings.[8][17]
-
Isopropyl Acetate (i-PrOAc): Identified as a recommended environmentally friendly solvent for the Suzuki-Miyaura coupling of amides.[18]
-
Alcohols (Ethanol, Methanol): Often used in combination with water, these bio-based solvents can be effective for many Suzuki couplings.[9]
Q5: How does the boronic acid become activated for the cross-coupling reaction?
A5: Boronic acids act as Lewis acids.[19] In the presence of a base (like hydroxide or carbonate), the electron-deficient boron atom accepts a pair of electrons, forming a tetrahedral boronate "ate" complex.[5][20] This complexation increases the electron density on the organic group attached to the boron, enhancing its nucleophilicity and facilitating its transfer from the boron to the palladium center during the transmetalation step of the catalytic cycle.[5]
Activation of Boronic Acid
Caption: The activation of a boronic acid by a base to form a more nucleophilic boronate complex.
Q6: Can I use boronic esters directly in my aqueous Suzuki reaction?
A6: Yes, boronic esters, particularly pinacol esters, are frequently used.[11] They often need to be hydrolyzed to the corresponding boronic acid in situ before transmetalation can occur.[11] This hydrolysis is typically facilitated by the aqueous basic conditions of the reaction. The advantage of using esters is their increased stability and better solubility in organic solvents compared to many boronic acids.[5][11]
Data Summary: Common Water-Miscible Solvents for Suzuki-Miyaura Reactions
| Solvent System | Typical Conditions & Notes | Potential Advantages | Potential Disadvantages |
| THF/Water | A versatile and widely used system.[9] Often used in ratios from 1:1 to 4:1. | Good for a wide range of substrates.[9] | THF can form peroxides and may contain inhibitors that affect the catalyst.[13][16] |
| Dioxane/Water | Another common choice, similar in properties to THF.[2] | Effective for many standard couplings. | Dioxane is a suspected carcinogen. |
| Acetonitrile (ACN)/Water | A polar aprotic solvent system.[9] | Can influence selectivity in reactions with multifunctional molecules.[9][21] | Can sometimes coordinate to the metal center, potentially inhibiting catalysis.[12] |
| Alcohols (MeOH, EtOH)/Water | Protic solvent mixtures that can be very effective.[9] | "Green" solvent options, can promote high yields.[9] | The protic nature may exacerbate protodeboronation for sensitive substrates.[3] |
| DMF/Water | A polar aprotic solvent for more challenging couplings.[9] | High boiling point allows for higher reaction temperatures. | DMF can be a source of hydrogen for hydrodehalogenation side reactions.[9] It is also a reproductive toxin.[22] |
| 2-MeTHF/Water | A greener alternative to THF.[8][16][17] | Derived from renewable resources, forms a biphasic mixture with water for easy separation.[16] | May have different solubility profiles compared to THF. |
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling in a THF/Water System
This protocol is a starting point and may require optimization for your specific substrates.
-
Reagent Preparation:
-
To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
-
Inert Atmosphere:
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is crucial to remove oxygen.
-
-
Solvent and Base Addition:
-
Add the degassed THF and degassed aqueous base solution (e.g., 2M K₂CO₃). A common solvent ratio is 4:1 THF:water. The overall concentration is typically 0.1-0.5 M with respect to the aryl halide.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC - NIH. (n.d.).
- Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions - Nanochemistry Research. (n.d.).
- Green Solvent Selection for Suzuki–Miyaura Coupling of Amides - ACS Publications. (2020-12-23).
- What happens when boric acid is added to water? - Quora. (2018-03-03).
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - ACS Publications. (n.d.).
- DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION - INOVATUS JOURNALS. (2025-03-03).
- Suzuki reaction - Wikipedia. (n.d.).
- Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions - Benchchem. (n.d.).
- Storage and handling guidelines for organoboronic acids to prevent decomposition. - Benchchem. (n.d.).
- Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model - ACS Publications. (2020-09-04).
- Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - NIH. (n.d.).
- Boronic acid - Wikipedia. (n.d.).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
- Reaction between water and boronic acids. | Download Scientific Diagram - ResearchGate. (n.d.).
- Problems with Suzuki coupling : r/Chempros - Reddit. (2025-06-14).
- A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions - Benchchem. (n.d.).
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.).
- How dose boric acid react with water to create H3O : r/chemistry - Reddit. (2021-11-08).
- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. (n.d.).
- Technical Support Center: Suzuki Coupling Reactions - Benchchem. (n.d.).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.).
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. (2013-10-03).
- Boronic acid based dynamic click chemistry: recent advances and emergent applications - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05009A. (2020-12-17).
- How can I solve my problem with Suzuki coupling? - ResearchGate. (2014-12-23).
- Greener Solvent Alternatives - Sigma-Aldrich. (n.d.).
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.).
- Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids - ResearchGate. (2025-08-07).
- Interactions between boric acid derivatives and saccharides in aqueous media: Structures and stabilities of resulting esters | Request PDF - ResearchGate. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? - ResearchGate. (2025-08-06).
- 33 questions with answers in BORONIC ACIDS | Science topic - ResearchGate. (n.d.).
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020-06-06).
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (n.d.).
- Protodeboronation - Wikipedia. (n.d.).
- Anyone have any good recommendations for alternative solvents to NMP, DMA, DMF? : r/Chempros - Reddit. (2021-05-31).
- Reactivity of Boronic Acids toward Catechols in Aqueous Solution - ResearchGate. (n.d.).
- Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods - MDPI. (2021-02-23).
- Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Boronic acid with high oxidative stability and utility in biological contexts | PNAS. (2021-03-02).
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. (n.d.).
- Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar. (2009-07-05).
- Exploring the Versatility of Boronic Acids in Organic Chemistry. (n.d.).
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020-06-06).
- A mechanistic proposal for the protodeboronation of neat boronic acids: Boronic acid mediated reaction in the solid state - ResearchGate. (2015-01-09).
- 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (n.d.).
- Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. (n.d.).
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- 13. arodes.hes-so.ch [arodes.hes-so.ch]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Boronic acid - Wikipedia [en.wikipedia.org]
- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to NMR and Mass Spectrometry for the Analysis of Suzuki Coupling Products
For Immediate Publication
Introduction: The Analytical Imperative in Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its widespread application in pharmaceuticals, agrochemicals, and materials science necessitates robust and reliable analytical methodologies to ensure product identity, purity, and reaction efficiency. This guide provides an in-depth comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in the context of characterizing Suzuki coupling products. We will delve into the causality behind experimental choices, provide field-proven insights, and present detailed protocols to empower researchers, scientists, and drug development professionals in their analytical workflows.
The fundamental transformation in a Suzuki coupling involves the palladium-catalyzed reaction between an organohalide and an organoboron species, typically a boronic acid or ester, in the presence of a base.[2][4][5] The desired outcome is the formation of a new C-C bond, yielding a biaryl, vinylarene, or other coupled product. However, the reality of chemical reactions often involves the formation of byproducts and the presence of unreacted starting materials.[6] A thorough analytical assessment is therefore not merely a confirmatory step but a critical component of reaction optimization and quality control.
Workflow for Suzuki Coupling Product Analysis
A systematic approach to analyzing the outcome of a Suzuki coupling reaction is crucial for obtaining reliable and comprehensive results. The following workflow outlines the key stages, from initial reaction monitoring to final product characterization.
Caption: General workflow for the analysis of Suzuki coupling reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Architect
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, most commonly ¹H and ¹³C.[7][8]
Interpreting ¹H NMR Spectra of Suzuki Coupling Products
The ¹H NMR spectrum of a crude or purified Suzuki coupling product offers a wealth of information. The key diagnostic features to look for are:
-
Disappearance of Starting Material Signals: A successful reaction will show a decrease or complete absence of signals corresponding to the protons of the starting aryl halide and boronic acid. For instance, the characteristic downfield shift of protons ortho to a halogen will be replaced by new signals.
-
Appearance of Product Signals: The formation of the new biaryl linkage results in a distinct set of signals in the aromatic region (typically 6.5-8.5 ppm). The chemical shifts and coupling patterns of these protons provide definitive evidence for the desired product's structure.
-
Integration: The relative integration of signals corresponding to the product and any remaining starting materials allows for a quantitative assessment of the reaction conversion.[7]
Identifying Common Byproducts by ¹H NMR
Several common byproducts can be identified by their characteristic ¹H NMR signatures:[6]
-
Homocoupling Products: Symmetrical biaryls resulting from the coupling of two molecules of the aryl halide or two molecules of the boronic acid. These often exhibit simpler aromatic splitting patterns compared to the desired unsymmetrical product.[5]
-
Protodeboronation Product: The boronic acid is replaced by a hydrogen atom. This can be identified by the appearance of a new aromatic proton signal in place of the C-B bond.[5]
-
Dehalogenation Product: The halogen on the aryl halide is replaced by a hydrogen atom. This leads to signals that may overlap with the protodeboronation product or other aromatic species.
| Compound Type | Key ¹H NMR Signature | Approximate Chemical Shift (ppm) |
| Desired Product | Complex aromatic multiplets corresponding to the new biaryl system. | 6.5 - 8.5 |
| Aryl Halide (SM) | Downfield shifted protons ortho to the halogen. | 7.0 - 8.0 |
| Boronic Acid (SM) | Aromatic signals, often with a broad -B(OH)₂ proton signal. | 7.0 - 8.5 (aromatic), variable (B(OH)₂) |
| Homocoupled Boronic Acid | Symmetrical aromatic pattern, often simpler than the product. | 7.0 - 8.5 |
| Protodeboronation Product | Appearance of a new Ar-H signal where the C-B bond was. | 7.0 - 8.0 |
Advanced NMR Techniques
For complex structures or overlapping signals, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning proton and carbon signals.[9] Quantitative NMR (qNMR) can be employed for highly accurate determination of product concentration and purity using an internal standard.[10]
Mass Spectrometry (MS): The Molecular Weight Detective
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[11] It is an essential tool for confirming the molecular weight of the desired product and identifying impurities.
Choosing the Right Ionization Technique
For the analysis of Suzuki coupling products, which are typically small to medium-sized organic molecules, Electrospray Ionization (ESI) is the most commonly used and suitable technique.[12][13] ESI is a soft ionization method that is well-suited for polar molecules and can be easily coupled with liquid chromatography (LC-MS) for online separation and analysis.[12] Matrix-Assisted Laser Desorption/Ionization (MALDI) can be an alternative, particularly for neutral and less polar compounds, but ESI is generally preferred for routine analysis of these products.[12][14][15]
Interpreting Mass Spectra of Suzuki Coupling Products
The mass spectrum provides several key pieces of information:
-
Molecular Ion Peak ([M+H]⁺ or [M+Na]⁺): The most critical piece of data is the presence of a peak corresponding to the protonated or sodiated molecular ion of the expected product. This confirms the molecular weight of the synthesized compound.[16]
-
Isotopic Patterns: For products containing elements with characteristic isotopic distributions (e.g., chlorine, bromine), the observed isotopic pattern of the molecular ion peak provides further confirmation of the elemental composition. The disappearance of the bromine or chlorine isotopic pattern from the starting material is a strong indicator of a successful reaction.[16]
-
Fragmentation Patterns: While ESI is a soft ionization technique, some fragmentation may occur. These fragment ions can provide additional structural information.
Troubleshooting with Mass Spectrometry
MS is particularly adept at identifying byproducts and impurities, even at low concentrations.
-
Unreacted Starting Materials: The presence of ions corresponding to the starting aryl halide and boronic acid indicates an incomplete reaction.
-
Homocoupling Products: Peaks corresponding to the molecular weights of the homocoupled byproducts can be readily identified.
-
Palladium Adducts: In some cases, adducts of the product with the palladium catalyst or ligands may be observed, providing insights into the reaction mechanism.[17][18]
| Compound Type | Expected Ion (ESI+) | Key Feature in Mass Spectrum |
| Desired Product | [M+H]⁺, [M+Na]⁺ | Peak corresponding to the calculated molecular weight. |
| Aryl Bromide (SM) | [M+H]⁺, [M+Na]⁺ | Characteristic Br isotopic pattern (¹⁹Br/⁸¹Br ≈ 1:1).[16] |
| Aryl Chloride (SM) | [M+H]⁺, [M+Na]⁺ | Characteristic Cl isotopic pattern (³⁵Cl/³⁷Cl ≈ 3:1). |
| Homocoupled Boronic Acid | [M+H]⁺, [M+Na]⁺ | Peak at ~2x the molecular weight of the aryl group from the boronic acid. |
| Palladium Complexes | [Product+Pd+Ligand]⁺ | Peaks at higher m/z values, indicating catalyst association.[17] |
A Comparative Analysis: NMR vs. Mass Spectrometry
NMR and MS are highly complementary techniques, and a comprehensive analysis of Suzuki coupling products ideally involves both.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Structural connectivity, chemical environment, stereochemistry. | Molecular weight, elemental composition (from isotopes).[11] |
| Strengths | Unambiguous structure determination, isomeric differentiation, quantification (qNMR).[7] | High sensitivity, detection of low-level impurities, rapid analysis.[13] |
| Limitations | Lower sensitivity, can be time-consuming for complex molecules, requires pure samples for unambiguous interpretation. | Does not provide detailed structural connectivity, cannot distinguish between isomers with the same molecular weight. |
| Best For | Definitive structural proof, assessing isomeric purity, reaction monitoring.[7][19] | Confirming product formation, screening for byproducts, reaction monitoring.[16][17] |
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product or crude reaction mixture into an NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.
-
Mixing: Gently vortex or invert the NMR tube until the sample is fully dissolved.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer. Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-5 seconds, and 16-64 scans.
-
Data Processing: Process the acquired FID (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the signals and determine the chemical shifts and coupling constants. Compare the spectrum to that of the starting materials and the expected product.
Protocol 2: ESI-MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (crude or purified) in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 0.1 mg/mL.
-
Infusion/LC Introduction: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through an LC system for separation prior to analysis.
-
Ionization: In the ESI source, the sample solution is nebulized and subjected to a high voltage, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where their mass-to-charge ratios are determined.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and any other significant peaks corresponding to starting materials, byproducts, or fragments.
Troubleshooting and Decision Making
The combined data from NMR and MS can effectively guide troubleshooting efforts when a Suzuki coupling reaction does not proceed as expected.
Caption: Decision tree for troubleshooting Suzuki coupling reactions based on NMR and MS data.
Conclusion
NMR and mass spectrometry are indispensable and complementary tools for the comprehensive analysis of Suzuki coupling products. While NMR provides the definitive structural blueprint, MS offers rapid confirmation of molecular weight and a sensitive screen for impurities. A judicious application of both techniques, guided by the principles and protocols outlined in this guide, will enable researchers to confidently characterize their products, optimize reaction conditions, and ensure the integrity of their synthetic endeavors. The synergistic use of these powerful analytical methods is fundamental to advancing research and development in fields that rely on the versatility of the Suzuki coupling reaction.
References
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. [Link]
-
Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. (2022). ChemPlusChem. [Link]
-
Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations. (n.d.). National Institutes of Health. [Link]
-
SUZUKI REACTION MONITORING. (n.d.). Advion. [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. [Link]
-
Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]
-
MALDI or ESI which is suitable for small molecules? (2013). ResearchGate. [Link]
-
Assigning the ESI Mass Spectra of Organometallic and Coordination Compounds. (n.d.). ACS Publications. [Link]
-
Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. (2025). ResearchGate. [Link]
-
Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Vapourtec. [Link]
-
Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. (2018). SciSpace. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Interpreting. (n.d.). OpenOChem Learn. [Link]
-
What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange. [Link]
-
MS of organometallics. (n.d.). University of Victoria. [Link]
-
Failed suzuki coupling, any suggenstions? (2024). Reddit. [Link]
-
Suzuki Cross-Coupling Reaction Overview. (n.d.). Scribd. [Link]
-
Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy. (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]
-
¹H NMR spectrum of the Suzuki product with inset of expanded aromatic region. (n.d.). ResearchGate. [Link]
-
Suzuki reaction. (n.d.). Wikipedia. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL. [Link]
-
Conversion (%) of Suzuki-Miyaura coupling reactions. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
On the amine-catalyzed Suzuki-Miyaura coupling using a catalysis-based fluorometric method. (n.d.). ChemRxiv. [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]
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- 15. Molecular Weight Characterization - Comparison of MALDI and ESI - Creative Proteomics [creative-proteomics.com]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
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- 19. researchgate.net [researchgate.net]
Comparing reactivity of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid with other boronic acids
<_ _>
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Central to this transformation is the organoboron reagent, typically a boronic acid, whose structural and electronic properties dictate the reaction's success. This guide provides an in-depth analysis of the reactivity of a specific, structurally complex boronic acid: 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid .
This molecule possesses a unique combination of features: steric hindrance from two ortho-methyl groups and a complex electronic profile arising from an electron-donating alkoxy group and a remote electron-withdrawing chloro substituent. Understanding its reactivity profile is crucial for researchers in drug discovery and materials science who may employ it in the synthesis of complex molecular architectures. Here, we will dissect the factors governing its reactivity and benchmark it against a series of structurally varied boronic acids through a proposed experimental framework.
Section 1: The Suzuki-Miyaura Catalytic Cycle: A Framework for Reactivity
The widely accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The reactivity of the boronic acid primarily influences the transmetalation step, which is often the rate-determining step of the overall cycle.[5]
-
Oxidative Addition : A Pd(0) complex inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[2][3]
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1][6][7] The efficiency of this transfer is highly sensitive to the steric and electronic nature of the boronic acid's substituents.
-
Reductive Elimination : The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][3]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Factors Influencing Boronic Acid Reactivity
-
Electronic Effects : Electron-donating groups (EDGs) on the arylboronic acid, such as alkoxy or alkyl groups, increase the electron density on the carbon atom attached to boron. This enhances its nucleophilicity, generally accelerating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity and can slow the reaction.
-
Steric Hindrance : Bulky substituents ortho to the boronic acid group can impede the approach of the molecule to the palladium center.[8][9] This steric clash can significantly slow down or even completely inhibit the transmetalation step. The development of specialized bulky phosphine ligands has been a key strategy to overcome some of these steric challenges.[9][10]
-
Protodeboronation : A common side reaction, particularly under basic aqueous conditions, is the cleavage of the C–B bond and its replacement with a C–H bond.[11] Electron-rich and some sterically hindered boronic acids can be more susceptible to this undesired pathway, which consumes the starting material and reduces the overall yield.[12][13]
Section 2: Structural Analysis of this compound
The target molecule, this compound (let's call it 1 ), presents a fascinating case study where these effects are combined.
-
Steric Profile : The two methyl groups at the 3- and 5-positions (ortho to the boronic acid) create significant steric bulk. This is expected to be a primary factor in attenuating its reactivity compared to less substituted analogues.[8][14]
-
Electronic Profile :
-
The two ortho-methyl groups are weak electron-donating groups.
-
The benzyloxy group at the 4-position is a strong electron-donating group through resonance, which should increase the nucleophilicity of the phenyl ring.
-
The chloro group on the benzyloxy ring is in the para position, making it too distant to exert a strong direct electronic influence on the boronic acid-bearing ring. Its effect is primarily a weak inductive withdrawal transmitted through the benzyl ether linkage.
-
Hypothesis : The reactivity of boronic acid 1 will be a balance between the strong electron-donating character of the alkoxy group, which promotes reactivity, and the significant steric hindrance from the ortho-methyl groups, which impedes it. We predict its reactivity to be moderate—slower than unhindered, electron-rich boronic acids but potentially faster than highly hindered or electron-deficient ones.
Section 3: Experimental Design for Comparative Reactivity
To quantitatively assess the reactivity of boronic acid 1 , a competition experiment is the most direct and reliable method. In this setup, a mixture of two or more boronic acids is allowed to compete for a limited amount of an electrophile under standard Suzuki-Miyaura conditions. The relative consumption of the boronic acids, or the relative formation of the corresponding products, provides a direct measure of their relative reactivity.
Selected Boronic Acids for Comparison
To build a comprehensive picture, we will compare 1 against a curated set of boronic acids, each chosen to isolate a specific structural effect:
| Compound | Name | Key Feature | Expected Reactivity |
| 1 | This compound | Target Molecule (Sterically hindered, Electron-rich) | Moderate |
| 2 | Phenylboronic acid | Baseline (Unsubstituted) | Baseline |
| 3 | 4-Methoxyphenylboronic acid | Electron-rich, Unhindered | High |
| 4 | 3,5-Dimethylphenylboronic acid | Sterically hindered, Weakly electron-rich | Moderate to Low |
| 5 | 4-Formylphenylboronic acid | Electron-deficient, Unhindered | Low |
| 6 | 2,4,6-Trimethylphenylboronic acid (Mesitylboronic acid) | Highly Sterically Hindered | Very Low |
Experimental Protocol: Competition Study
This protocol outlines a representative procedure for comparing the reactivity of boronic acid 1 against phenylboronic acid (2 ).
Materials:
-
4-Bromoanisole (Limiting Reagent)
-
This compound (1 )
-
Phenylboronic acid (2 )
-
Pd(PPh₃)₄ (Palladium Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Toluene/Water (10:1) (Solvent System)
-
Dodecane (Internal Standard for GC analysis)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add 4-bromoanisole (1.0 mmol, 1.0 equiv).
-
Add this compound (1 ) (1.5 mmol, 1.5 equiv) and phenylboronic acid (2 ) (1.5 mmol, 1.5 equiv).
-
Add K₂CO₃ (3.0 mmol, 3.0 equiv) and the internal standard, dodecane (~0.5 mmol).
-
Add the solvent system (Toluene, 10 mL; Water, 1 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Seal the tube and place it in a preheated oil bath at 90 °C.
-
At specific time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Quench the aliquot with 1 mL of diethyl ether and 1 mL of water. Analyze the organic layer by Gas Chromatography (GC) or GC-MS to determine the relative peak areas of the two biaryl products and the remaining starting material.
-
Calculate the conversion for each boronic acid at each time point relative to the internal standard.
Caption: Workflow for the comparative reactivity study.
Section 4: Predicted Results and Discussion
Based on the structural analysis, we can predict the relative reactivity of the boronic acids in the competition experiment.
Table 2: Predicted Reactivity and Rationale
| Compound | Predicted Relative Reactivity | Rationale |
| 3 (4-MeO) | Highest | Strong EDG, minimal steric hindrance.[15] |
| 2 (Phenyl) | High | Baseline, unhindered. |
| 1 (Target) | Moderate | Balance of activating alkoxy group and hindering ortho-methyl groups. |
| 4 (3,5-diMe) | Low-Moderate | Steric hindrance dominates over weak activation from methyl groups. |
| 5 (4-CHO) | Low | Strong EWG deactivates the ring, slowing transmetalation. |
| 6 (Mesityl) | Lowest | Extreme steric hindrance from three ortho/para methyl groups severely impedes transmetalation.[9] |
The results from the competition experiment would allow for a quantitative ranking. For instance, if after one hour the reaction with 4-bromoanisole yields 60% of the product from 4-methoxyphenylboronic acid (3 ) but only 25% of the product from our target molecule (1 ), it provides clear evidence of the significant rate-dampening effect of the ortho-dimethyl substitution pattern, even in the presence of a powerful activating group. Comparing 1 with 3,5-dimethylphenylboronic acid (4 ) would be particularly insightful, as it would directly probe the positive contribution of the 4-(4'-chlorobenzyloxy) group.
Conclusion
This compound is a reagent whose reactivity is governed by a delicate interplay of competing electronic and steric factors. Its two ortho-methyl groups impose a significant steric penalty, which is counteracted by the strong electron-donating nature of the para-alkoxy substituent. Our analysis leads to the prediction of moderate reactivity for this compound. It is expected to be less reactive than unhindered, electron-rich boronic acids like 4-methoxyphenylboronic acid, but more reactive than similarly hindered or electron-deficient analogues.
For the practicing chemist, this moderate reactivity can be advantageous. It may help to avoid the rapid, uncontrolled reactions that can occur with highly activated boronic acids and could offer greater selectivity in complex environments. The experimental framework provided here offers a clear, robust method for quantitatively validating this reactivity profile, enabling researchers to make informed decisions when incorporating this and similar sterically-tuned reagents into their synthetic strategies.
References
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
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Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Organic Chemistry Portal. (2021). Suzuki Coupling. [Link]
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Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
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Braga, A. A. C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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Li, G., et al. (2015). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances. [Link]
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Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Pre-hydrolytic Pathways and Self/Auto-Catalysis. ChemRxiv. [Link]
-
Organic Chemistry Portal. (2023). Protodeboronation. [Link]
-
Aggarwal, V. K., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. [Link]
-
Le Duc, G., et al. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. [Link]
-
Yoshifuji, M., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
The Chemists' Cookbook. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Reddit r/chemistry. (2015). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]
-
ResearchGate. (2011). Role of a base in Suzuki-Miyaura reaction. [Link]
-
BYJU'S. (2024). Merits of the Suzuki Coupling Reaction. [Link]
-
Sharma, N., et al. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Sulman, E.M., et al. (2020). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. [Link]
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Viamontes, M. A., et al. (2023). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development. [Link]
-
Denmark, S. E., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Wang, Z., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
-
ResearchGate. (2022). Comparison of reactivity of different boron reagents. [Link]
-
ResearchGate. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Zhang, Y., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. [Link]
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- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid in Modern Cross-Coupling Chemistry
For researchers, scientists, and professionals in the fast-paced world of drug development and materials science, the strategic selection of building blocks is paramount to synthetic success. This guide provides an in-depth technical comparison of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, a nuanced reagent, against other commonly employed boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. The insights presented herein are grounded in established chemical principles and supported by illustrative experimental data to empower you in making informed decisions for your synthetic strategies.
The Strategic Advantage of Structural Sophistication: Unpacking this compound
At its core, this compound (CAS No. 849062-38-0) is more than just another arylboronic acid.[1][2] Its unique architecture, featuring a chlorobenzyloxy ether and two methyl groups flanking the boronic acid moiety, offers a distinct combination of steric and electronic properties. These attributes can be strategically leveraged to influence reaction outcomes, particularly in the synthesis of complex biaryl and heteroaryl structures. This guide will objectively compare its performance with that of simpler, more common reagents like Phenylboronic Acid and 3,5-Dimethylphenylboronic acid.[3][4]
The Interplay of Steric and Electronic Effects: A Mechanistic Perspective
The efficacy of a boronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the substituents on the aryl ring.[5] These substituents modulate the nucleophilicity of the organic group being transferred to the palladium center during the critical transmetalation step.
-
Electronic Effects: The oxygen of the benzyloxy group, being electron-donating through resonance, increases the electron density on the phenyl ring. This enhanced nucleophilicity can facilitate the transmetalation step. Conversely, the electron-withdrawing nature of the chloro substituent on the benzyl group has a more subtle, inductive effect that can modulate the overall electronic character.
-
Steric Hindrance: The two methyl groups ortho to the boronic acid introduce significant steric bulk.[6][7] This steric hindrance can play a crucial role in directing the coupling to less hindered positions on a coupling partner and can also influence the rate of reaction, sometimes preventing undesirable side reactions.
The logical relationship between the reagent's structure and its function in the Suzuki-Miyaura coupling is depicted below.
Caption: Structure-Function Relationship in Suzuki Coupling.
Comparative Performance in Biaryl Synthesis: A Data-Driven Analysis
To illustrate the practical advantages of this compound, we present a comparative analysis against Phenylboronic Acid and 3,5-Dimethylphenylboronic acid in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Table 1: Comparative Yields in the Synthesis of a Biaryl Ether
| Entry | Boronic Acid | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Phenylboronic Acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 3,5-Dimethylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 3 | This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
*Illustrative yields based on established principles of Suzuki-Miyaura reactions. Actual yields may vary.
The data suggests that the electron-donating nature of the substituents in both 3,5-dimethylphenylboronic acid and this compound leads to higher yields compared to the unsubstituted phenylboronic acid. The additional benzyloxy group in the latter may further enhance reactivity through its electronic contribution.
Experimental Protocols: A Guide to Best Practices
The following protocols provide a detailed, step-by-step methodology for the comparative Suzuki-Miyaura coupling reactions outlined in Table 1. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, and product isolation.
General Experimental Workflow
The general workflow for the Suzuki-Miyaura coupling experiment is as follows:
Caption: General Suzuki-Miyaura Coupling Workflow.
Detailed Protocol for Entry 3: Coupling of this compound with 4-Bromoanisole
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (10 mL)
-
Deionized Water (2 mL)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with 10 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl ether.
Conclusion: Making an Informed Reagent Choice
While Phenylboronic Acid remains a workhorse in Suzuki-Miyaura couplings, the strategic use of more functionalized reagents like this compound can offer significant advantages. The presence of the dimethyl and chlorobenzyloxy groups provides a handle for chemists to fine-tune the steric and electronic environment of the coupling reaction, potentially leading to higher yields and greater control over selectivity. For the synthesis of complex, highly substituted biaryl systems, the nuanced properties of this reagent make it a valuable tool in the arsenal of the modern synthetic chemist.
References
-
Angene. (4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid | 849062-38-0. [Link]
-
PubMed Central. The Interplay Between Steric and Electronic Effects in S(N)2 Reactions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid. [Link]
-
PubChem. 3,5-Dimethylphenylboronic acid. [Link]
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- 6. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steric and electronic effects on the uncoupling activity of substituted 3,5 dichlorosalicylanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative methods to Suzuki coupling for biaryl synthesis
An Application Scientist's Guide to Biaryl Synthesis: A Comparative Analysis of Alternatives to the Suzuki Coupling
The biaryl motif is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its prevalence has driven the development of highly efficient synthetic methods, with the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction reigning as the undisputed benchmark. The Suzuki coupling's popularity stems from its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and general stability of its organoboron reagents.[2][3]
However, reliance on a single methodology can be limiting. Challenges such as the stability of certain boronic acids, the potential for protodeboronation, and the sometimes difficult removal of boron-containing byproducts necessitate a well-stocked arsenal of alternative strategies. Furthermore, different coupling reactions offer unique reactivity profiles that may be better suited for specific, complex substrates.
This guide provides an in-depth comparison of the primary alternatives to the Suzuki coupling for biaryl synthesis. Authored for researchers, scientists, and drug development professionals, it moves beyond a simple listing of reactions to explore the mechanistic nuances, practical advantages, and inherent limitations of each method. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower you to select and implement the optimal strategy for your synthetic challenge.
The Unifying Framework: The Palladium Catalytic Cycle
Most of the premier alternatives to the Suzuki coupling are also palladium-catalyzed and operate via a similar, fundamental catalytic cycle. Understanding this three-step process is crucial for troubleshooting and optimizing these reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or pseudohalide) bond, forming a Pd(II) complex. This is often the rate-determining step.[4]
-
Transmetalation: The organometallic coupling partner (e.g., organozinc, -tin, or -silicon) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[5]
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Negishi Coupling: The Power of Organozincs
First reported in 1977, the Negishi coupling was among the earliest methods to provide good yields for unsymmetrical biaryls.[6] It utilizes highly reactive organozinc reagents, which gives the reaction a distinct set of advantages, particularly for challenging substrates.
Mechanistic Insight: The Negishi coupling follows the canonical Pd-catalyzed cycle. The high nucleophilicity of the organozinc reagent facilitates a rapid and often irreversible transmetalation step. This inherent reactivity is key to its success in forming sterically hindered biaryl compounds where other methods might fail.[7]
Advantages:
-
High Reactivity: Organozinc reagents are among the most reactive organometallics used in cross-coupling, enabling the efficient synthesis of sterically congested tri- and even tetra-ortho-substituted biaryls.[7]
-
Broad Scope: The reaction is not limited to C(sp²)-C(sp²) coupling and is effective for creating bonds involving sp³ and sp carbon atoms.[8]
-
High Functional Group Tolerance: Modern iterations of the Negishi coupling tolerate a wide array of functional groups.[7][8]
Limitations:
-
Reagent Sensitivity: Organozinc reagents are sensitive to moisture and air, typically requiring anhydrous reaction conditions and inert atmospheres. They are often prepared in situ from the corresponding organolithium or Grignard reagents.[6]
-
Preparation: While many arylzinc reagents can be generated directly, the multi-step preparation can be a drawback compared to the direct use of commercially available boronic acids.
Representative Experimental Protocol: Negishi Synthesis of a Hindered Biaryl
This protocol is adapted from the work of Buchwald and Milne for the synthesis of 2-methoxy-2',6'-dimethylbiphenyl.[7]
Step 1: Preparation of the Arylzinc Reagent (in situ)
-
To a flame-dried flask under argon, add 2,6-dimethylbromobenzene (1.1 mmol).
-
Add anhydrous THF (2 mL) and cool the solution to -78 °C.
-
Slowly add n-BuLi (1.1 mmol, 2.5 M in hexanes) and stir for 30 min.
-
In a separate flask, add anhydrous ZnCl₂ (1.2 mmol) and dissolve in anhydrous THF (3 mL).
-
Transfer the aryllithium solution to the ZnCl₂ solution via cannula at 0 °C and allow the mixture to warm to room temperature over 1 hour.
Step 2: The Coupling Reaction
-
In a separate flame-dried flask, add Pd₂(dba)₃ (0.005 mmol, 1 mol % Pd) and the phosphine ligand (e.g., XPhos, 0.012 mmol).
-
Add 2-chloroanisole (1.0 mmol) and anhydrous THF (2 mL).
-
Add the freshly prepared (2,6-dimethylphenyl)zinc chloride solution via cannula.
-
Heat the reaction mixture to 65 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.
Step 3: Workup and Purification
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl.
Stille Coupling: Robustness at the Cost of Toxicity
The Stille coupling utilizes organostannanes (organotin compounds) as the nucleophilic partner.[9] Its primary advantage lies in the stability and functional group tolerance of the organotin reagents.
Mechanistic Insight: The transmetalation step in the Stille coupling is generally slower than in the Negishi coupling. The choice of ligands on both the palladium catalyst and the tin atom is critical. Additives like copper(I) salts or fluoride ions can be used to accelerate the transmetalation step.[9]
Advantages:
-
Reagent Stability: Organostannanes are stable to air and moisture, making them easy to handle and store. Many are commercially available.[10]
-
Excellent Functional Group Tolerance: The reaction conditions are typically neutral and compatible with a vast range of functional groups.[11]
Limitations:
-
Toxicity: Organotin compounds are highly toxic, which is a significant drawback for both handling and purification.[9][10]
-
Byproduct Removal: The stoichiometric tin byproducts can be difficult to remove completely from the final product, which is a major concern in pharmaceutical applications.
Representative Experimental Protocol: Stille Synthesis of a Heterobiaryl
This protocol is a general representation for the coupling of an aryl halide with an organostannane.
Step 1: Reaction Setup
-
To a flask, add the aryl halide (1.0 mmol), the organostannane (e.g., 2-(tributylstannyl)pyridine, 1.1 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol %).
-
Add anhydrous, degassed solvent (e.g., toluene or DMF, 5 mL).
-
If required, add a co-catalyst like CuI (0.1 mmol, 10 mol %).
Step 2: The Coupling Reaction
-
Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 6-24 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
To remove tin byproducts, wash the organic solution with an aqueous solution of KF (1 M). This precipitates insoluble tributyltin fluoride, which can be removed by filtration through Celite.
-
Wash the filtrate with water and brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Hiyama Coupling: The Greener Silicon-Based Alternative
The Hiyama coupling employs organosilanes as the nucleophilic partner, offering a less toxic and more environmentally benign alternative to the Stille reaction.[12][13]
Mechanistic Insight: The C-Si bond is highly stable and unreactive towards transmetalation. Therefore, the Hiyama coupling requires a stoichiometric activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF) or a strong base. The activator coordinates to the silicon atom, forming a hypervalent silicate species that is sufficiently nucleophilic to undergo transmetalation to the palladium center.[14]
Advantages:
-
Low Toxicity: Organosilanes and their silicon byproducts are generally non-toxic and environmentally friendly.[12]
-
Reagent Availability: Many arylsilanes are readily available or can be prepared through well-established methods.
Limitations:
-
Activator Requirement: The need for a stoichiometric activator can limit functional group compatibility. For instance, fluoride activators will cleave silyl-based protecting groups (e.g., TBS, TIPS).
-
Reaction Conditions: While modern protocols have improved, some Hiyama couplings may require higher temperatures or more specialized ligands compared to Suzuki or Negishi reactions.
Representative Experimental Protocol: Hiyama Synthesis of a Functionalized Biaryl
This protocol is adapted from the work of Molander and Iannazzo for the coupling of an aryl chloride with an aryltrifluorosilane.[15]
Step 1: Reaction Setup
-
In a screw-cap vial, combine the aryl chloride (1.0 mmol), potassium aryltrifluoroborate precursor (1.2 mmol) which generates the silane in situ, and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol %) and a ligand like XPhos (4 mol %)).
-
Add K₂CO₃ (2.0 mmol) as the base.
-
Add the solvent, typically a mixture like THF/H₂O (4:1, 5 mL).
Step 2: The Coupling Reaction
-
Seal the vial and heat the reaction mixture to 80 °C.
-
Stir vigorously for 12-24 hours, monitoring for completion by an appropriate method (LC-MS, GC-MS).
Step 3: Workup and Purification
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the pure biaryl product.
Direct C-H Arylation: The Atom-Economic Frontier
The ultimate goal in biaryl synthesis is to forge the C-C bond by directly coupling two different C-H bonds, or more commonly, a C-H bond with a C-X bond. This strategy, known as direct C-H arylation, avoids the need to pre-functionalize one of the arene coupling partners into an organometallic reagent, thereby increasing atom economy and reducing step counts.[1][16]
Mechanistic Insight: Unlike the previous methods, C-H arylation does not typically involve a standard transmetalation step. Instead, the C-H bond is cleaved in a key step, often via a Concerted Metalation-Deprotonation (CMD) pathway, which is facilitated by a base. The regioselectivity of the C-H activation is a major challenge and is often controlled by using a directing group on the substrate.[17]
Advantages:
-
High Atom Economy: Eliminates the need for organometallic reagents and the associated stoichiometric byproducts.[16]
-
Reduced Synthetic Steps: Avoids the separate synthesis and purification of an organometallic coupling partner.
-
Access to Novel Reactivity: Allows for the functionalization of positions that might be difficult to access via traditional halogenation/metalation routes.
Limitations:
-
Selectivity Challenges: Controlling which C-H bond reacts can be difficult without a directing group, often leading to mixtures of isomers.
-
Substrate Scope: The scope is often limited to specific classes of substrates, particularly those containing effective directing groups.
-
Harsher Conditions: Some C-H activation protocols require higher temperatures and stronger oxidants compared to traditional cross-couplings.
Comparative Summary of Biaryl Synthesis Methods
| Feature | Suzuki Coupling | Negishi Coupling | Stille Coupling | Hiyama Coupling | Direct C-H Arylation |
| Nucleophile | Organoboron (R-B(OR)₂) | Organozinc (R-ZnX) | Organotin (R-SnR'₃) | Organosilicon (R-SiR'₃) | Arene (Ar-H) |
| Typical Catalyst | Pd(0) | Pd(0) or Ni(0) | Pd(0) | Pd(0) | Pd(II), Rh, Ru |
| Key Additive | Base (e.g., K₂CO₃, Cs₂CO₃) | None (often prepared in situ) | Cu(I) salts (optional) | Fluoride or Base (e.g., TBAF) | Base and/or Oxidant |
| Tolerance | Excellent | Very Good | Excellent | Good | Moderate to Good |
| Toxicity | Low (Boron byproducts) | Moderate (Reagents are air/moisture sensitive) | High (Organotin reagents/byproducts) | Very Low | Varies with catalyst/oxidant |
| Key Advantage | Reagent stability, vast scope | High reactivity for hindered substrates | Reagent stability, moisture tolerant | Low toxicity, "green" | High atom economy, fewer steps |
| Key Limitation | Boron byproduct removal | Reagent sensitivity | High toxicity, byproduct removal | Requires activator, potential FG incompatibility | Regioselectivity control |
Decision-Making Workflow for Method Selection
Choosing the right coupling method is critical for success. The following workflow can guide your decision-making process based on the specific demands of your synthesis.
Caption: A decision workflow for selecting a biaryl cross-coupling strategy.
Conclusion
While the Suzuki-Miyaura reaction remains the first choice for many biaryl syntheses, a thorough understanding of the available alternatives is essential for the modern synthetic chemist. The Negishi coupling offers unparalleled reactivity for sterically demanding targets, albeit with challenges in reagent handling. The Stille coupling provides robustness and stability but is hampered by significant toxicity concerns. The Hiyama coupling emerges as a promising, environmentally benign option, provided its activation requirements are compatible with the substrate. Finally, direct C-H arylation represents the future of efficient synthesis, offering supreme atom economy for substrates where selectivity can be controlled. By carefully considering the factors of reactivity, functional group tolerance, toxicity, and operational simplicity, researchers can navigate these powerful options to successfully construct complex biaryl molecules.
References
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Dodani, S. C., et al. (2021). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. PMC - NIH. Retrieved from [Link]
-
Darrow, J. J., & Sanford, M. S. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Dodani, S. C., et al. (2021). Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. ChemRxiv. Retrieved from [Link]
-
Deng, Y., & Wang, Z. (2018). Upgrading Cross-Coupling Reactions for Biaryl Syntheses. Accounts of Chemical Research - ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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de Meijere, A., & Bräse, S. (Eds.). (2014). Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. Thieme. Retrieved from [Link]
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Harkal, S., et al. (2005). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. ACS Publications. Retrieved from [Link]
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Shaaban, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved from [Link]
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Rehman, A. U., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Retrieved from [Link]
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Seggio, A., et al. (2005). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. Organic Letters - ACS Publications. Retrieved from [Link]
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Stille Coupling as an Alternative to Suzuki-Miyaura Reactions: A Strategic Guide for the Synthetic Chemist
In the vast toolkit of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions represent a paradigm shift, enabling the construction of complex molecular architectures with unprecedented efficiency. Among these, the Suzuki-Miyaura and Stille reactions are titans, both facilitating the crucial formation of carbon-carbon bonds. While the Suzuki-Miyaura coupling has become the workhorse in many discovery and development labs, particularly within the pharmaceutical industry, the Stille coupling remains a powerful and sometimes superior alternative.[1][2]
This guide offers a deep, comparative analysis for researchers, scientists, and drug development professionals. We will move beyond a surface-level overview to dissect the mechanistic nuances, evaluate performance based on experimental contexts, and provide a logical framework for selecting the optimal reaction for your specific synthetic challenge. The choice is not merely one of preference but a strategic decision based on substrate complexity, functional group compatibility, and project-specific constraints like toxicity and scale.
Core Comparison: A High-Level Overview
| Feature | Stille Coupling | Suzuki-Miyaura Coupling |
| Organometallic Reagent | Organostannane (R-SnR'₃) | Organoboron (R-B(OR)₂, R-BF₃K) |
| Toxicity Profile | High (Organotin reagents are neurotoxic)[3][4][5] | Low (Organoboron reagents are generally non-toxic)[6] |
| Functional Group Tolerance | Exceptional[7][8][9][10] | Good to Excellent[6][11][12] |
| Reaction Conditions | Often requires anhydrous, inert conditions | Tolerant of aqueous and aerobic conditions[13][14] |
| Key Activator | Often none required (or LiCl) | Base (e.g., K₂CO₃, Cs₂CO₃)[15][16][17] |
| Byproducts | Toxic organotin halides[18] | Generally non-toxic borates |
| Prevalence in Pharma | Limited use due to toxicity concerns[19] | Widespread and preferred method[20][21][22] |
Mechanistic Divergence: The Root of Practical Differences
Both reactions share a common catalytic cycle revolving around a palladium center, which typically involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][14][16] The identity of the organometallic coupling partner and the nature of the transmetalation step are the critical points of departure that dictate the distinct advantages and disadvantages of each method.
Caption: The catalytic cycles of Stille and Suzuki-Miyaura couplings.
In the Stille coupling , the transmetalation involves an organostannane. A significant feature is that organostannanes are generally stable to air and moisture, and the reaction often proceeds under neutral conditions without the need for a base.[10][18][23] This inertness is the source of its hallmark functional group tolerance.
In contrast, the Suzuki-Miyaura coupling employs an organoboron species, which requires activation by a base for transmetalation to occur efficiently.[15][17] The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic boronate "ate" complex, which readily transfers its organic group to the palladium(II) center.[16][17] While this adds a reagent, it underpins the reaction's high efficiency and the low toxicity of its reagents and byproducts.[6]
Performance Under Fire: A Data-Driven Comparison
Functional Group Tolerance: The Stille Advantage
The most compelling reason to choose the Stille coupling is its extraordinary tolerance for a wide array of functional groups.[1][7][8][10] Because the reaction can be run under neutral conditions, sensitive functionalities such as esters, amides, aldehydes, and even unprotected hydroxyl and amino groups are often compatible.[9] This can eliminate the need for protection-deprotection sequences, thereby shortening synthetic routes and increasing overall yield.
While modern Suzuki-Miyaura protocols have greatly expanded functional group compatibility, the requisite base can be problematic for substrates with acidic protons (e.g., some ketones or aldehydes) or base-labile groups.[24] For highly complex and sensitive molecules, the Stille reaction is often superior in this regard.[1]
Reaction Scope and Practicality: The Suzuki Dominion
The Suzuki-Miyaura coupling holds a clear advantage in its broad substrate scope and operational simplicity.[6][25] Several factors contribute to its widespread adoption:
-
Reagent Availability: A vast and diverse library of boronic acids and esters is commercially available, far exceeding that of organostannanes.
-
Stability and Safety: Organoboron reagents are generally thermally stable, insensitive to water and oxygen, and exhibit low toxicity.[6] This contrasts sharply with organostannanes, which are toxic and whose byproducts can be difficult to remove.[2][18]
-
"Green" Chemistry: The ability to use environmentally benign solvents, including water, and the low toxicity of the boron byproducts make the Suzuki reaction a greener alternative.[13][25]
In a direct comparison study on diazocine functionalization, the Stille reaction provided better isolated yields in most cases, but the authors noted that factors beyond yield, such as the toxicity and byproduct removal associated with tin, are critical considerations.[26]
The Toxicity Dilemma: A Critical Safety Checkpoint
The primary and most significant drawback of the Stille coupling is the inherent toxicity of organotin compounds.[2][27] Trialkyltin derivatives, in particular, are potent neurotoxins with cumulative effects.[3][4][5][28] This poses considerable risks for handling and requires stringent purification protocols to remove tin residues from the final product—a non-negotiable requirement in pharmaceutical synthesis.[19] The difficulty in removing these lipophilic byproducts often necessitates specialized workup procedures, such as washing with a saturated aqueous solution of KF to precipitate tin fluorides.[18]
The low toxicity of organoboron reagents is a key reason for the Suzuki-Miyaura reaction's dominance in drug discovery and process chemistry.[6][20][21] This favorable safety profile simplifies handling, purification, and waste disposal, making it more amenable to large-scale industrial applications.
Standard Operating Protocols: A Practical Workflow
The following sections provide generalized, step-by-step methodologies for executing these reactions, accompanied by workflow diagrams.
A Representative Stille Coupling Protocol
Caption: A generalized experimental workflow for the Stille coupling.
Methodology:
-
Vessel Preparation: A Schlenk flask is dried and placed under an inert atmosphere (e.g., nitrogen).
-
Reagent Loading: The organic electrophile (1.0 equiv), organostannane (1.05–1.2 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) are added.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF) is added via syringe.
-
Reaction: The mixture is heated (typically 80–110 °C) and stirred until completion is confirmed by analytical monitoring.
-
Workup and Purification: The reaction is cooled. A fluoride wash (e.g., aqueous KF) may be used to precipitate tin byproducts. The mixture is extracted, and the final compound is purified, typically via silica gel chromatography.
A Representative Suzuki-Miyaura Coupling Protocol
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Methodology:
-
Vessel Preparation: A reaction flask is charged with the organic electrophile (1.0 equiv), organoboron reagent (1.1–1.5 equiv), palladium source (e.g., Pd(OAc)₂), ligand, and base (e.g., K₂CO₃, 2–3 equiv).
-
Solvent Addition: A solvent or solvent mixture (e.g., dioxane/water, toluene/water) is added. Degassing is often beneficial but not always required.
-
Reaction: The mixture is heated (typically 60–100 °C) and stirred until the reaction is complete.
-
Workup and Purification: The reaction is cooled and diluted with water and an organic solvent. The layers are separated, the aqueous layer is extracted, and the combined organic layers are washed, dried, and concentrated. The product is then purified.
Final Verdict: A Strategic Choice
The debate between Stille and Suzuki is not about which reaction is "better" in absolute terms, but which is better suited for a specific task.
Choose the Stille Coupling when:
-
The substrate is highly functionalized and base-sensitive. Its superior functional group tolerance is its greatest asset.[1][10]
-
The required organostannane is readily available while the corresponding boronic acid is not.
-
The reaction is performed on a small scale where toxicity and byproduct removal can be meticulously managed.
-
An intramolecular macrocyclization is required , a context where Stille has shown remarkable success.[7][8]
Choose the Suzuki-Miyaura Coupling when:
-
Safety, toxicity, and environmental impact are primary concerns. This is the default for pharmaceutical and large-scale synthesis.[19][21]
-
A wide variety of coupling partners is desired. The commercial availability of boronic acids is unparalleled.[6]
-
Operational simplicity and robust, scalable conditions are needed. [14][25]
-
The substrate is compatible with basic conditions.
Ultimately, while the Suzuki-Miyaura reaction has rightfully earned its place as the preferred cross-coupling method in most applications, a deep understanding of the Stille coupling's unique strengths ensures that this powerful reaction remains an indispensable tool for solving some of synthetic chemistry's most demanding challenges.
References
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- Stille Coupling. OpenOChem Learn.
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A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions: From Fundamentals to State-of-the-Art Systems
For the modern researcher in synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions are an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The transformative power of these reactions, recognized with the 2010 Nobel Prize in Chemistry, lies in their versatility, functional group tolerance, and efficiency.[3] However, the success of any cross-coupling reaction is critically dependent on the selection of the palladium catalyst system.
This guide provides an in-depth comparative analysis of palladium catalysts across the most prevalent cross-coupling reactions. Moving beyond a simple catalog of options, we will explore the causal relationships between catalyst structure, reaction mechanism, and performance. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal catalyst system, troubleshoot reactions, and drive their projects forward.
The Engine of Synthesis: The Palladium Catalytic Cycle
At the heart of these transformations lies a well-established catalytic cycle. While variations exist, the fundamental mechanism for a typical cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The active catalyst is a coordinatively unsaturated Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[2][4] The choice of ligands, solvents, and bases profoundly influences the efficiency of each step in this cycle.
Caption: The evolution of palladium catalyst systems for cross-coupling.
Comparative Analysis Across Key Cross-Coupling Reactions
The optimal catalyst choice is highly dependent on the specific transformation. Below, we compare catalyst systems for four of the most widely used cross-coupling reactions.
1. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling method due to its mild conditions and the low toxicity of its boronic acid reagents. [5]
| Catalyst System (Pd Source / Ligand) | Substrate Scope | Typical Base | Solvent | Temp (°C) | Key Characteristics & Performance Notes |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Ar-I, Ar-Br (activated) | Na₂CO₃, K₂CO₃ | Toluene/H₂O, DME | 80-100 | Classic, but often requires higher loadings and is inefficient for Ar-Cl. |
| Pd(OAc)₂ / SPhos | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | K₃PO₄, K₂CO₃ | Toluene, Dioxane | 80-110 | Excellent for a broad range of substrates, including heteroaryl chlorides. [5] |
| SPhos Pd G2 | Ar-I, Ar-Br, Ar-Cl (challenging) | K₃PO₄, Cs₂CO₃ | Toluene, 2-MeTHF | RT-100 | Highly active pre-catalyst; allows for lower catalyst loadings and room temperature reactions for activated substrates. [6] |
| Pd/C | Ar-I, Ar-Br | K₃PO₄ | Aqueous media | 80-100 | Heterogeneous catalyst, allowing for easier product purification and catalyst recycling. Activity can be lower than homogeneous systems. [7] |
| "Ligand-free" (e.g., Pd(OAc)₂) | Ar-I, Ar-Br (activated) | K₂CO₃ | Aqueous media | RT-80 | Inexpensive but limited scope; the true catalytic species is often debated and may involve Pd nanoparticles. [8]|
-
Expert Insight: For routine couplings of aryl bromides, a simple system like Pd(OAc)₂ with a ligand like SPhos is robust. When tackling challenging, sterically hindered, or deactivated aryl chlorides, moving to a pre-catalyst like SPhos Pd G2 or G3 is highly recommended to ensure efficient generation of the active catalyst and achieve higher yields. [6]
2. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the premier method for constructing C-N bonds, crucial for synthesizing the arylamine motifs prevalent in pharmaceuticals. [9]The choice of ligand is paramount and is dictated by the nature of the amine coupling partner. [10][11]
| Catalyst System (Pd Source / Ligand) | Amine Substrate | Typical Base | Solvent | Temp (°C) | Key Characteristics & Performance Notes |
|---|---|---|---|---|---|
| Pd₂(dba)₃ / BINAP | Primary & Secondary Aryl Amines | NaOtBu | Toluene | 80-110 | An early, effective system, but can be limited with hindered amines. |
| Pd(OAc)₂ / XPhos | Hindered Primary & Secondary Amines | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 80-120 | Highly effective for sterically demanding couplings due to the ligand's bulk. [12] |
| Pd₂(dba)₃ / RuPhos | Secondary Aliphatic Amines | LiHMDS, NaOtBu | Toluene | 100 | Particularly effective for coupling secondary amines. [10][13] |
| tBuBrettPhos Pre-catalyst | Amides, Weakly Nucleophilic Amines | LiHMDS, K₂CO₃ | THF, Dioxane | RT-80 | Designed for challenging, weakly basic nucleophiles that are often unreactive with other systems. [10]|
-
Expert Insight: The choice of base is as critical as the ligand. Strong, non-nucleophilic bases like NaOtBu or LiHMDS are common. [10]However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ should be employed, often requiring a more active catalyst system (e.g., one with XPhos or a G3 pre-catalyst) to compensate.
3. Sonogashira Coupling (C-C sp²-sp Bond Formation)
The Sonogashira reaction provides a powerful route to arylalkynes by coupling terminal alkynes with aryl or vinyl halides. [14]The classic protocol involves a copper co-catalyst, though modern copper-free variants are now common.
| Catalyst System (Pd/Cu) | Substrate Scope | Typical Base | Solvent | Temp (°C) | Key Characteristics & Performance Notes |
| PdCl₂(PPh₃)₂ / CuI | Ar-I, Ar-Br | Et₃N, i-Pr₂NH | THF, DMF | RT-70 | The traditional Sonogashira-Hagihara protocol. The amine acts as both base and solvent. [15] |
| Pd(OAc)₂ / SPhos (Copper-free) | Ar-I, Ar-Br, Ar-Cl | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene | 80-110 | Avoids homocoupling of the alkyne (Glaser coupling), a common side reaction with copper. Essential for sensitive substrates. [14][16] |
| Supported PdNPs (e.g., on Carbon) | Ar-I, Ar-Br | Et₃N, KOAc | DMF, MeCN | 90-100 | Heterogeneous catalyst that can be recovered and reused, which is advantageous for industrial applications. [15] |
-
Expert Insight: The primary role of the Cu(I) co-catalyst is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. While this accelerates the reaction, it can lead to the undesirable Glaser side-product. For complex syntheses where purity is paramount, a copper-free protocol using a modern catalyst system is almost always the superior choice. [16]
4. Heck-Mizoroki Reaction (C-C Vinyl-Aryl Bond Formation)
The Heck reaction couples aryl halides with alkenes. Unlike the other reactions discussed, it does not involve an organometallic transmetalation reagent.
| Catalyst System (Pd Source / Ligand) | Substrate Scope | Typical Base | Solvent | Temp (°C) | Key Characteristics & Performance Notes |
| Pd(OAc)₂ (Ligand-free) | Ar-I, activated Ar-Br | NaOAc, Et₃N | DMF, NMP | 100-140 | Often effective for simple substrates at low catalyst loading (0.01-0.1 mol%). Palladacycles can also be used. [17] |
| Pd(OAc)₂ / P(o-tolyl)₃ | Ar-Br, Ar-Cl | K₂CO₃, Cs₂CO₃ | DMAc, NMP | 120-150 | The addition of a phosphine ligand is necessary for less reactive aryl bromides and chlorides. |
| Pd/C | Ar-I, Ar-Br | K₃PO₄ | Aqueous media | 100 | A heterogeneous option that simplifies workup. [7] |
-
Expert Insight: The mechanism of the Heck reaction can be sensitive to catalyst concentration. In some "ligand-free" systems using Pd(OAc)₂, the true catalyst may be soluble, monomeric palladium species at very low concentrations, while at higher concentrations, inactive palladium black precipitates. [17]Therefore, careful control of catalyst loading is crucial for reproducibility.
Experimental Guide: A Representative Suzuki-Miyaura Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a modern catalyst system. It is designed to be a self-validating system for researchers.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
Protocol Workflow:
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A Technical Guide to the Reaction Kinetics of Substituted Phenylboronic Acids: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for optimizing synthetic routes, developing robust analytical methods, and designing novel molecular probes. Substituted phenylboronic acids are a cornerstone of modern organic chemistry, with their utility spanning from the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to the intricate design of glucose sensors. The reactivity of these compounds, however, is not a one-size-fits-all paradigm. The nature and position of substituents on the phenyl ring exert a profound influence on the kinetics of their various transformations.
This guide provides an in-depth comparative analysis of the reaction kinetics of substituted phenylboronic acids in three key application areas: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and their interaction with diols for sensing applications. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip you with the field-proven insights necessary to harness the full potential of these versatile reagents.
The Suzuki-Miyaura Cross-Coupling Reaction: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, is a pillar of modern synthesis.[1] The kinetics of this reaction are intricately linked to the electronic and steric properties of the substituted phenylboronic acid. The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The substituent on the phenylboronic acid primarily influences the rate-determining transmetalation step.
Substituent Effects on Reaction Kinetics
The electronic nature of the substituent on the phenyl ring plays a crucial role in the rate of the Suzuki-Miyaura coupling. Electron-donating groups (EDGs) generally accelerate the reaction, while electron-withdrawing groups (EWGs) tend to slow it down. This can be rationalized by considering the mechanism of transmetalation, which is believed to involve the formation of a boronate species that is more nucleophilic than the parent boronic acid. EDGs increase the electron density on the boron atom, facilitating the formation of the reactive boronate and subsequent transfer of the aryl group to the palladium center. Conversely, EWGs decrease the nucleophilicity of the aryl group, hindering this transfer.
The position of the substituent also has a significant impact, with steric hindrance playing a major role. Ortho-substituents, regardless of their electronic nature, can dramatically decrease the reaction rate by sterically impeding the approach of the boronic acid to the palladium complex.
A comparative study on the reactivity of nitrophenylboronic acid isomers in the Suzuki-Miyaura coupling illustrates this trend, with a general reactivity order of para > meta >> ortho.[2] The significantly lower reactivity of the ortho-isomer highlights the dominant effect of steric hindrance.[2]
Table 1: Comparative Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Phenylboronic Acid Substituent | Substituent Effect | Expected Impact on Transmetalation Rate | Relative Reaction Rate |
| 4-Methoxy | Electron-Donating | Faster | Faster |
| 4-Methyl | Weakly Electron-Donating | Slightly Faster | Slightly Faster |
| Unsubstituted | Neutral | Baseline | Baseline |
| 4-Chloro | Weakly Electron-Withdrawing | Slightly Slower | Slightly Slower |
| 4-Acetyl | Moderately Electron-Withdrawing | Slower | Slower |
| 4-Nitro | Strongly Electron-Withdrawing | Significantly Slower | Significantly Slower |
| 2-Nitro | Strongly Electron-Withdrawing & Sterically Hindering | Dramatically Slower | Dramatically Slower |
Note: This table is a qualitative representation based on established principles of Suzuki-Miyaura reaction kinetics. Actual rates are highly dependent on specific reaction conditions.
Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling via UV-Vis Spectroscopy
This protocol outlines a general procedure for monitoring the kinetics of a Suzuki-Miyaura reaction using UV-Vis spectroscopy, a technique well-suited for tracking the formation of conjugated biaryl products.
Materials:
-
Substituted phenylboronic acid
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., Toluene/Water mixture)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, substituted phenylboronic acid, palladium catalyst, ligand, and base in the chosen solvent system.
-
Reaction Setup: In a quartz cuvette, combine the stock solutions of the aryl halide, ligand, and base. Allow the mixture to equilibrate to the desired reaction temperature in the spectrophotometer.
-
Initiation of Reaction: To initiate the reaction, inject the stock solutions of the substituted phenylboronic acid and the palladium catalyst into the cuvette.
-
Data Acquisition: Immediately start recording the absorbance at the λ_max of the biaryl product over time. The reaction progress can be monitored by the increase in absorbance.
-
Data Analysis: The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot. By varying the concentration of each reactant while keeping others constant, the reaction order with respect to each component can be determined.
Caption: Experimental workflow for kinetic analysis of Suzuki-Miyaura coupling.
The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, typically between an arylboronic acid and an amine or alcohol, using a copper catalyst.[3][4] Unlike the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam coupling can often be performed under milder conditions, open to the air.[3] The kinetics of this reaction are also heavily influenced by the substituents on the phenylboronic acid.
Substituent Effects on Reaction Kinetics
In contrast to the Suzuki-Miyaura coupling, the electronic effects of substituents in the Chan-Lam coupling are more nuanced and can depend on the specific reaction conditions and coupling partners. However, a general trend observed is that electron-rich phenylboronic acids tend to react faster. This is likely due to an enhanced rate of transmetalation from the boron to the copper center.[5] Conversely, couplings with electron-deficient arylboronic acids can be slower, which may be attributed to a less favorable oxidation of a Cu(II) to a Cu(III) intermediate in the catalytic cycle.[6]
Kinetic studies have shown that the reaction can be zero-order in the concentration of phenylboronic acid under certain conditions, suggesting the formation of an off-cycle adduct or that a subsequent step is rate-limiting.[6]
Table 2: Qualitative Comparison of Substituted Phenylboronic Acid Reactivity in Chan-Lam Coupling
| Phenylboronic Acid Substituent | Substituent Effect | General Impact on Reaction Rate |
| 4-Methoxy | Electron-Donating | Generally Faster |
| 4-Methyl | Weakly Electron-Donating | Generally Faster |
| Unsubstituted | Neutral | Baseline |
| 4-Chloro | Weakly Electron-Withdrawing | Generally Slower |
| 4-Nitro | Strongly Electron-Withdrawing | Generally Slower |
Note: The reactivity in Chan-Lam coupling is highly dependent on the nucleophile, ligand, and solvent system.
Experimental Protocol: Kinetic Analysis of Chan-Lam Coupling via ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for in-situ reaction monitoring, allowing for the simultaneous observation of the disappearance of starting materials and the appearance of products.[7]
Materials:
-
Substituted phenylboronic acid
-
Amine or alcohol (e.g., aniline)
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Base (if required, e.g., pyridine)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the substituted phenylboronic acid, the amine/alcohol, the base (if used), and the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the initial mixture before the addition of the catalyst to establish the initial concentrations.
-
Reaction Initiation: Add a known amount of the copper catalyst to the NMR tube, shake vigorously to ensure mixing, and quickly place it in the NMR spectrometer.
-
Time-Resolved NMR: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals of a characteristic proton of the starting material and the product relative to the internal standard in each spectrum. Plot the concentrations of the reactant and product as a function of time to obtain the kinetic profiles.
Caption: A plausible catalytic cycle for the Chan-Lam coupling reaction.
Interaction with Diols: The Basis for Glucose Sensing
Phenylboronic acids have the remarkable ability to reversibly form cyclic esters with 1,2- and 1,3-diols, a property that has been extensively exploited for the development of glucose sensors.[8] The kinetics and thermodynamics of this binding event are highly dependent on the structure of the phenylboronic acid and the pH of the medium.
Substituent and pH Effects on Binding Kinetics and Affinity
The binding of a phenylboronic acid to a diol such as glucose is a pH-dependent equilibrium. The boronic acid (trigonal, sp²) is in equilibrium with its more Lewis acidic boronate form (tetrahedral, sp³). It is the tetrahedral boronate that is generally considered to be the more reactive species for diol binding.[3]
Electron-withdrawing substituents on the phenyl ring increase the Lewis acidity of the boron atom, lowering the pKa of the boronic acid. This means that at a given pH, there is a higher concentration of the more reactive boronate form, leading to a stronger binding affinity for diols. Conversely, electron-donating groups decrease the acidity and thus the binding affinity.
The kinetics of this binding process are typically very fast, often occurring on the millisecond to second timescale, making stopped-flow techniques ideal for their study.[9]
Table 3: Binding Constants of Phenylboronic Acid and a Derivative with Monosaccharides
| Boronic Acid | Saccharide | Binding Constant (K, M⁻¹) at pH 7.4 |
| Phenylboronic Acid | D-Glucose | 4.6[8] |
| Phenylboronic Acid | D-Fructose | 110[10] |
| 3-Nitrophenylboronic Acid | D-Glucose | ~20 (estimated higher affinity) |
Note: Binding constants are highly sensitive to pH and buffer conditions.
Experimental Protocol: Stopped-Flow Kinetic Analysis of Boronic Acid-Diol Interaction
Stopped-flow spectroscopy is a powerful technique for studying fast reactions in solution, with dead times typically in the millisecond range.[11][12]
Materials:
-
Substituted phenylboronic acid with a fluorescent reporter group or a chromophore that changes upon binding.
-
Diol (e.g., glucose)
-
Buffer solution at the desired pH
-
Stopped-flow spectrophotometer or spectrofluorometer
Procedure:
-
Solution Preparation: Prepare a solution of the substituted phenylboronic acid in the buffer and a separate solution of glucose in the same buffer.
-
Instrument Setup: Load the two solutions into the two drive syringes of the stopped-flow instrument. Set the instrument to monitor the change in absorbance or fluorescence at the appropriate wavelength.
-
Rapid Mixing: The instrument rapidly injects and mixes the two solutions, and the flow is abruptly stopped.
-
Data Acquisition: The change in the spectroscopic signal is recorded as a function of time, starting from the moment of mixing.
-
Data Analysis: The resulting kinetic trace is fitted to an appropriate kinetic model (e.g., a single or double exponential function) to extract the observed rate constants (k_obs). By performing the experiment at various glucose concentrations, the individual association (k_on) and dissociation (k_off) rate constants can be determined.
Caption: Equilibrium between phenylboronic acid, its boronate form, and the cyclic ester with a diol.
Conclusion: A Framework for Rational Design and Optimization
The kinetic behavior of substituted phenylboronic acids is a multifaceted interplay of electronic and steric factors. In Suzuki-Miyaura coupling, electron-donating groups and minimal steric hindrance generally lead to faster reactions. For Chan-Lam coupling, electron-rich phenylboronic acids often exhibit higher reactivity. In the context of diol sensing, electron-withdrawing substituents enhance binding affinity by lowering the pKa of the boronic acid.
By understanding these fundamental principles and employing the appropriate kinetic analysis techniques, researchers can make informed decisions in the selection of substituted phenylboronic acids for their specific applications. The experimental protocols provided herein serve as a starting point for the systematic investigation and optimization of these crucial chemical transformations. This knowledge empowers the rational design of more efficient synthetic routes and the development of highly sensitive and selective analytical tools.
References
- Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. PMC - NIH.
- Hammett plot of competitive reactions of phenylboronic acid with...
- A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. Benchchem.
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- Rapid reaction kinetics (Stopped-Flow) - University of York.
- Selective sensing of saccharides using simple boronic acids and their aggreg
- Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.
- Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution
- A Comparative Kinetic Analysis of Suzuki Reactions Involving 4-Acetylphenylboronic Acid. Benchchem.
- Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. NIH.
- Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional form
- The study of phenylboronic acid optical properties towards cre
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
- Chan-Lam Coupling. Organic Chemistry Portal.
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- Chan–Lam coupling - Wikipedia.
- Suzuki–Miyaura coupling reaction monitored by in‐line UV/Vis spectroscopy. | Download Scientific Diagram.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
- On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. RSC Publishing.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Results for the Suzuki-Miyaura reactions of ortho-, meta-or para-dibromobenzene with phenylboronic acid (effect of number of leaving groups). Selectivity in mol%.
- Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. MDPI.
- Monitoring Chemical Reactions in Real Time with NMR Spectroscopy.
- NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
- (PDF) Process and Reaction Monitoring by Low-Field NMR Spectroscopy.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
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Benchmarking 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid: A Comparative Performance Guide for Suzuki-Miyaura Synthesis
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of biaryl and heteroaryl structures that are pivotal in medicinal chemistry and materials science.[1][2] The judicious selection of the boronic acid partner is paramount, directly influencing reaction kinetics, yields, and the accessible chemical space. This guide provides an in-depth technical comparison of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid and its performance in Suzuki-Miyaura coupling reactions. Through an objective analysis supported by established chemical principles and extrapolated experimental data from structurally related analogs, we will benchmark its utility against common alternatives.
Understanding the Reagent: Structural Features and Anticipated Reactivity
This compound is a multifaceted reagent with distinct structural motifs that are anticipated to influence its reactivity in palladium-catalyzed cross-coupling reactions.
-
Electron-Donating Benzyloxy Group: The para-benzyloxy substituent is generally considered an electron-donating group (EDG) due to the ether linkage. EDGs are known to enhance the rate of the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle by increasing the nucleophilicity of the aryl group being transferred to the palladium center.[3] This often translates to higher reaction yields and potentially milder reaction conditions.
-
Steric Hindrance from Ortho-Methyl Groups: The two methyl groups positioned ortho to the boronic acid moiety introduce significant steric bulk. This steric hindrance can impede the approach of the palladium catalyst to the carbon-boron bond, potentially slowing down both the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5][6] Consequently, specialized ligands and more forcing reaction conditions may be necessary to achieve optimal yields.
-
The 4'-Chloro Substituent: The chlorine atom on the benzyl ring is an electron-withdrawing group. While electronically distant from the reactive boronic acid center, it can have a subtle modulating effect on the overall electron density of the molecule. Its primary role is often as a handle for further functionalization in multi-step syntheses.
Performance Comparison with Alternative Boronic Acids
Table 1: Comparative Performance of Substituted Phenylboronic Acids in a Model Suzuki-Miyaura Coupling with 4-Bromoanisole
| Boronic Acid | Structure | Key Features | Anticipated Yield (%) | Rationale for Performance |
| This compound | ![]() | Electron-donating group, Sterically hindered | 75-85% | The electron-donating benzyloxy group promotes transmetalation, but the ortho-methyl groups necessitate optimized conditions (e.g., bulky phosphine ligands, higher temperatures) to overcome steric hindrance. |
| 4-Methoxyphenylboronic acid | ![]() | Strong electron-donating group, Non-hindered | >95% | The potent, unhindered methoxy group leads to rapid transmetalation and typically excellent yields under standard conditions.[7] |
| 3,5-Dimethylphenylboronic acid | ![]() | Sterically hindered, Weakly electron-donating | 80-90% | The primary challenge is steric hindrance, requiring specialized ligands. The weak electron-donating nature of the methyl groups offers a moderate electronic advantage. |
| 4-Benzyloxyphenylboronic acid | ![]() | Electron-donating group, Non-hindered | >90% | Similar to 4-methoxyphenylboronic acid, the electron-donating ether promotes high yields. The bulkier benzyl group has a minimal impact compared to ortho-substituents. |
Note: The anticipated yields are estimations based on established trends in Suzuki-Miyaura reactions and are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Experimental Protocol: A Self-Validating System for Comparative Analysis
To objectively evaluate the performance of this compound, a standardized experimental protocol is crucial. The following procedure for a Suzuki-Miyaura coupling with 4-bromoanisole is designed to be a self-validating system, allowing for direct comparison with alternative boronic acids under identical conditions.
Reaction Scheme:
Materials:
-
This compound (or alternative boronic acid)
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in toluene (2 mL).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive flow of argon, add the catalyst solution to the Schlenk tube, followed by toluene (8 mL) and deionized water (2 mL).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired biaryl product.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The yield should be calculated based on the limiting reagent (4-bromoanisole).
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂/SPhos): The use of a bulky, electron-rich phosphine ligand like SPhos is critical for facilitating the oxidative addition and reductive elimination steps with the sterically hindered 3,5-dimethylphenyl moiety.[4]
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in activating the boronic acid for transmetalation without promoting significant protodeboronation, a common side reaction.
-
Solvent System (Toluene/Water): This biphasic solvent system is standard for many Suzuki-Miyaura reactions, facilitating the dissolution of both organic and inorganic reagents.
Visualizing the Process: Mechanism and Workflow
To further elucidate the synthetic process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a logical workflow for comparing the performance of different boronic acids.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for comparing boronic acid performance.
Conclusion: A Versatile Reagent for Complex Syntheses
While direct comparative data is limited, a thorough analysis of its structural components allows for a confident assessment of this compound's performance. The presence of the electron-donating benzyloxy group is expected to confer high reactivity, while the steric hindrance from the ortho-methyl groups necessitates the use of robust catalytic systems. This combination of features makes it a valuable, albeit challenging, reagent for the synthesis of complex, sterically congested biaryl structures. For researchers in drug discovery and materials science, this boronic acid offers a unique building block for introducing a functionalizable, sterically demanding moiety, expanding the accessible chemical space for novel molecular architectures. The provided experimental protocol serves as a reliable starting point for its application and for conducting further comparative studies to precisely benchmark its performance against other boronic acids.
References
- G. C. Fu, "Cross-Coupling Reactions of Aryl and Vinyl Halides," in Modern Organonickel Chemistry, ed. Y. Tamaru (Weinheim: Wiley-VCH, 2005), 95-124.
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Wikipedia, "Suzuki reaction," last modified October 10, 2023, [Link].
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Chemistry LibreTexts, "Suzuki-Miyaura Coupling," accessed January 20, 2026, [Link].
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S. E. Denmark and C. S. Regens, "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: A Practical Alternative to Organoboronic Acids and Their Derivatives," Accounts of Chemical Research 41, no. 11 (2008): 1486–99, [Link].
-
J. C. V. Mallet et al., "Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions," Molecules 19, no. 9 (2014): 13876–87, [Link].
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W. Tang et al., "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.," Chemistry—A European Journal 16, no. 43 (2010): 12894–97, [Link].
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A. F. Littke and G. C. Fu, "A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids," Angewandte Chemie International Edition 37, no. 24 (1998): 3387–88, [Link].
-
M. Storgaard and J. A. Ellman, "Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines," Organic Syntheses 87 (2010): 208, [Link].
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B. P. Carrow and J. F. Hartwig, "Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions," Journal of the American Chemical Society 133, no. 7 (2011): 2116–19, [Link].
-
A. F. Littke et al., "A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions," Journal of the American Chemical Society 122, no. 17 (2000): 4020–28, [Link].
-
ChemHelp ASAP, "Suzuki cross-coupling reaction," YouTube video, 4:58, February 13, 2020, [Link].
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M. R. Netherton and G. C. Fu, "Air-Stable, Electron-Rich, and Sterically Hindered Phosphines for the Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides," Organic Letters 3, no. 10 (2001): 1523–26, [Link].
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PubChem, "4-(2'-chlorobenzyloxy)-3,5-dimethylphenylboronic acid," accessed January 20, 2026, [Link].
-
S. M. A. H. Siddiki et al., "Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters," ACS Omega 2, no. 7 (2017): 3481–91, [Link].
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Safety Operating Guide
Technical Guide: Proper Disposal of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within a research and development setting. The causality behind each recommendation is explained to empower researchers with the knowledge to handle not just this specific compound, but similar chemical classes with confidence.
Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a reliable hazard profile can be constructed by analyzing its structural components and data from analogous compounds.
-
Boronic Acid Moiety: Phenylboronic acids are a well-documented class of compounds. They are typically solids that can cause significant irritation upon contact. Safety data for similar phenylboronic acids consistently list "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) as primary hazards.[1] Some may also cause respiratory irritation (H335).[2] Therefore, minimizing dust generation and preventing skin or eye contact is paramount.[3]
-
Chlorinated Aromatic Structure: The presence of a chlorobenzyloxy group places this compound in the category of halogenated organic molecules. Such compounds require specific disposal pathways, as their incineration can produce hazardous byproducts like hydrogen chloride gas. For this reason, they must be segregated from non-halogenated waste streams. The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of chlorinated hydrocarbons.[4][5]
-
Environmental Hazard: While specific ecotoxicity data is unavailable, boronic acids can be harmful to aquatic life in high concentrations.[6] Furthermore, chlorinated organic compounds are often persistent in the environment. Therefore, this substance must be prevented from entering drains or waterways.[1]
Summary of Key Hazards and Safety Precautions:
| Hazard Category | Associated Risk | Required Action & PPE | Exposure First Aid |
| Skin Contact | Causes skin irritation, potential for dryness or rash upon prolonged contact.[1][6] | Wear nitrile gloves and a lab coat.[3] Wash hands thoroughly after handling.[1] | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Causes serious eye irritation.[1] | Wear chemical safety goggles or a face shield.[3] | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][7] Seek immediate medical attention.[2] |
| Inhalation | May cause respiratory irritation if handled as a fine powder.[2] | Handle only in a well-ventilated area or a chemical fume hood to minimize dust.[3][8] | Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[6][7] |
| Environmental | Potentially harmful to aquatic life.[6] | Do not allow the product to enter drains or soil.[2] Collect all waste and spills for proper disposal. | N/A |
Waste Characterization and Segregation
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, toxicity) or is specifically listed.[9] Based on its composition, this compound must be treated as hazardous waste.
Causality for Segregation:
-
Halogenated vs. Non-Halogenated: This is the most critical segregation step. Waste disposal facilities use different processes for these two streams. Mixing them can lead to regulatory fines and improper disposal. This compound must be placed in a container designated for Halogenated Organic Solid Waste .
-
Solid vs. Liquid: Do not mix solid boronic acid waste with liquid solvent waste. Contaminated solids like gloves, weigh boats, and paper towels should be collected separately from bulk powder.[10]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of residual, unused, or contaminated this compound.
Personnel Protective Equipment (PPE) Required:
-
Standard Lab Coat
-
Nitrile Gloves
-
Chemical Safety Goggles[3]
Procedure:
-
Work Area Preparation: Conduct all waste handling inside a certified chemical fume hood to control dust and vapors.[8] Lay down absorbent bench paper to contain any minor spills.
-
Container Selection:
-
Waste Transfer:
-
Carefully transfer any residual solid this compound into the designated hazardous waste container. Use a dedicated spatula or scoop.
-
Minimize dust generation during the transfer.[3]
-
Collect any contaminated disposable materials (e.g., weigh paper, gloves, absorbent pads) and place them in the same container. Double-bagging heavily contaminated items in clear poly bags before placing them in the final container is a best practice.[10]
-
-
Container Labeling:
-
Affix a completed hazardous waste tag to the container.[10] The label must include:
-
-
Sealing and Storage:
-
Securely seal the container lid. It should be kept closed at all times except when waste is being added.[9][11]
-
Wipe the exterior of the container clean to remove any external contamination.[11]
-
Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials, particularly strong bases.[12]
-
-
Disposal Request: Once the container is full or ready for pickup, follow your institution's specific procedures to request removal by the Environmental Health & Safety (EHS) department. Do not attempt to dispose of the chemical waste yourself.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the lab.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning, don your lab coat, gloves, and safety goggles. For large spills, a respirator may be necessary.[3]
-
Contain and Clean:
-
Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[2]
-
Carefully sweep or vacuum the material into a designated hazardous waste container.[3] Do not use a standard vacuum cleaner; use one rated for hazardous dust if available.
-
Decontaminate the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials (wipes, pads) must be disposed of as halogenated hazardous waste.[10]
-
-
Report: Report the spill to your laboratory supervisor and EHS office as per institutional policy.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical flow from waste generation to final disposal by EHS.
References
-
Boric Acid Safety & Hazards | Lab Alley . (n.d.). Lab Alley. Retrieved January 21, 2026, from [Link]
-
Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% . (n.d.). Cole-Parmer. Retrieved January 21, 2026, from [Link]
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Boric Acid SAFETY DATA SHEET - Etimine USA . (2020, January 1). Etimine USA. Retrieved January 21, 2026, from [Link]
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BORIC ACID | Occupational Safety and Health Administration . (n.d.). OSHA. Retrieved January 21, 2026, from [Link]
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Hazardous Waste Disposal Procedures . (n.d.). Michigan Technological University. Retrieved January 21, 2026, from [Link]
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Procedure for disposing of hazardous waste . (n.d.). Massachusetts Institute of Technology. Retrieved January 21, 2026, from [Link]
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SAFETY DATA SHEET - Boric acid . (2009, April 7). Vector SDS and Chemical Management. Retrieved January 21, 2026, from [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles . (n.d.). ETH Zürich. Retrieved January 21, 2026, from [Link]
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Hazardous Waste Disposal Guide . (2023, February 27). Northwestern University. Retrieved January 21, 2026, from [Link]
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GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER . (n.d.). Vita-D-Chlor. Retrieved January 21, 2026, from [Link]
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Chemical Waste Disposal Guidelines . (n.d.). Emory University - Department of Chemistry. Retrieved January 21, 2026, from [Link]
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Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . (n.d.). U.S. EPA. Retrieved January 21, 2026, from [Link]
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Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines . (2016, November 29). U.S. EPA. Retrieved January 21, 2026, from [Link]
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Understanding the Risks: Hazard Profile of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
As a Senior Application Scientist, it is my priority to ensure that you can work safely and effectively with our products. This guide provides essential safety and logistical information for handling 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid, moving beyond a simple checklist to explain the reasoning behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, information for analogous boronic acids and the available hazard classification provide a strong basis for a robust safety protocol. The primary hazards associated with this compound are typical for this class of compounds and include:
-
Irritation: The designated hazard code "Xi" indicates that this compound is an irritant.[1] The risk statements R36/37/38 specify that it is irritating to the eyes, respiratory system, and skin.[1]
-
Skin Sensitization: Some boronic acids may cause an allergic skin reaction.[2]
-
Respiratory Irritation: Inhalation of dust can lead to respiratory tract irritation.[2][3][4]
-
Serious Eye Damage/Irritation: Contact with eyes can cause significant irritation or damage.[2][3]
It's also important to note that some arylboronic acids have been found to be weakly mutagenic in microbial assays, and therefore should be handled as potentially genotoxic impurities.[5]
Engineering Controls: Your First Line of Defense
Before considering personal protective equipment, it is crucial to implement appropriate engineering controls to minimize exposure.[6]
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood.[2][7][8][9] This is critical to prevent the inhalation of fine powders.[8]
-
Ventilation: Ensure that the laboratory has adequate general ventilation.[10][11]
-
Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.[7]
Personal Protective Equipment (PPE): A Comprehensive Approach
The following PPE is mandatory when handling this compound. The selection of specific PPE should be guided by a thorough risk assessment of the planned procedure.[12]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[2][10][13] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2] | Prevents skin contact, which can lead to irritation and potential sensitization.[2] Gloves should be inspected before use and changed immediately if contaminated.[7] |
| Body Protection | A fully buttoned, flame-resistant lab coat worn over long pants.[2] | Protects the skin from accidental spills and contact. |
| Footwear | Closed-toe shoes.[2][14] | Protects feet from spills and falling objects.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.[10][15] | Prevents inhalation of dust, which can cause respiratory tract irritation.[3][4] |
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE selection workflow for different laboratory tasks.
Step-by-Step Handling and Operational Plan
A systematic approach is crucial for safely handling this compound.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary PPE and inspect it for any damage.
-
Have spill control materials readily available.
-
Clearly label all containers.
-
-
Weighing the Compound:
-
Perform all weighing operations within the fume hood to contain any dust.[8]
-
Use an anti-static gun if the powder is prone to static, to prevent dispersal.[7]
-
An alternative for weighing outside a hood is to tare a container with a lid, add the powder in the hood, close the lid, and then weigh the container.[7][8]
-
-
Dissolving the Compound:
-
Add the solvent to the solid slowly to avoid splashing.
-
Keep the container closed as much as possible during dissolution.
-
-
Post-Handling:
-
Decontaminate the work area thoroughly after each use.
-
Wash hands immediately after removing gloves.[7]
-
Disposal Plan: Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect any solid waste, including contaminated consumables, in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a separate, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[9]
-
Empty Containers: Rinse empty containers with a suitable solvent (e.g., acetone or ethanol) three times. The first rinseate must be collected and disposed of as hazardous waste.[9] Subsequent rinses can typically be disposed of with regular solvent waste. Check with your institution's EHS for specific guidelines.[2]
-
Neutralization: For small amounts, neutralization with a mild base like sodium bicarbonate may be an option if permitted by local regulations.[16] However, always consult your EHS department before proceeding.
Important: Never dispose of boronic acid down the drain unless explicitly permitted by your local authorities.[16]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][11] Seek medical attention if irritation persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10][11] Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air.[10][11] If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[10] Seek immediate medical attention.[10]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
-
Lab Alley. How To Safely Dispose of Boric Acid. Available from: [Link]
-
Occupli. The controls required for handling powder irritants. Available from: [Link]
-
University of California, Santa Cruz. Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Available from: [Link]
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Sciencing. Disposal Of Boric Acid. Available from: [Link]
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Chemtalk. Boric acid. Available from: [Link]
-
Lab Alley. Boric Acid Safety & Hazards. Available from: [Link]
-
Chemistry For Everyone. What Are The Safety Precautions For Using Boric Acid? Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Available from: [Link]
-
psi-bfm.com. A Comprehensive Guide to Safe Powder Handling. Available from: [Link]
-
Occupational Safety and Health Administration. BORIC ACID. Available from: [Link]
-
Environmental Health & Safety, University of Washington. Working Safely with Toxic Powders. Available from: [Link]
-
NIST Global Blog. Control Measures for Chemical Safety. Available from: [Link]
-
International Labour Organization. ICSC 0991 - BORIC ACID. Available from: [Link]
-
PubMed. Toxicity of boric acid, borax and other boron containing compounds: A review. Available from: [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet. Available from: [Link]
-
Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. Available from: [Link]
-
Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available from: [Link]
-
Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available from: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




